molecular formula C24H29N5O2 B10830264 HS-276 CAS No. 2767422-72-8

HS-276

货号: B10830264
CAS 编号: 2767422-72-8
分子量: 419.5 g/mol
InChI 键: NPEMHKSMWPZEOV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

HS-276 is a useful research compound. Its molecular formula is C24H29N5O2 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

2767422-72-8

分子式

C24H29N5O2

分子量

419.5 g/mol

IUPAC 名称

3-N-[6-(piperidin-1-ylmethyl)-1-propylbenzimidazol-2-yl]benzene-1,3-dicarboxamide

InChI

InChI=1S/C24H29N5O2/c1-2-11-29-21-14-17(16-28-12-4-3-5-13-28)9-10-20(21)26-24(29)27-23(31)19-8-6-7-18(15-19)22(25)30/h6-10,14-15H,2-5,11-13,16H2,1H3,(H2,25,30)(H,26,27,31)

InChI 键

NPEMHKSMWPZEOV-UHFFFAOYSA-N

规范 SMILES

CCCN1C2=C(C=CC(=C2)CN3CCCCC3)N=C1NC(=O)C4=CC=CC(=C4)C(=O)N

产品来源

United States

Foundational & Exploratory

HS-276: A Technical Whitepaper on the Mechanism of Action in Inflammatory Disease

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

HS-276 is a potent, selective, and orally bioavailable small molecule inhibitor of Transforming Growth factor-β Activated Kinase 1 (TAK1). As a central node in key inflammatory signaling pathways, TAK1 represents a compelling therapeutic target for a range of inflammatory diseases. This document details the mechanism of action of this compound, presenting its biochemical profile, preclinical efficacy, and the experimental methodologies used to characterize its activity. By competitively inhibiting the ATP-binding site of TAK1, this compound effectively blocks downstream inflammatory cascades, leading to a significant reduction in pro-inflammatory cytokine production and amelioration of disease symptoms in various preclinical models of arthritis and fibrosis.

Core Mechanism of Action: TAK1 Inhibition

TAK1 is a crucial serine/threonine protein kinase that functions as a key signaling node for multiple pro-inflammatory stimuli, including Tumor Necrosis Factor (TNF) and Toll-like receptor (TLR) agonists.[1][2] Upon activation by these signals, TAK1 initiates downstream signaling cascades that culminate in the activation of transcription factors such as NF-κB and AP-1. This leads to the transcription and release of inflammatory cytokines, including TNF, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1]

This compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of TAK1 to block its kinase activity.[2][3] This inhibition prevents the phosphorylation and activation of downstream targets, primarily the IKK complex (leading to NF-κB activation) and MAP kinases like p38 and JNK.[3] By disrupting this central signaling hub, this compound effectively suppresses the inflammatory response, providing a powerful mechanism for therapeutic intervention in inflammatory conditions.

TAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_receptor Receptor Complex cluster_core Core Signaling cluster_downstream Downstream Effectors cluster_output Cellular Response TNF TNFα TNFR TNFR TNF->TNFR Binds LPS LPS (via TLR4) TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TNFR->TAK1 Activates TLR4->TAK1 Activates MAPK MAPK Cascades (p38, JNK) TAK1->MAPK Phosphorylates IKK IKK Complex TAK1->IKK Phosphorylates HS276 This compound HS276->TAK1 Inhibits Cytokines Inflammatory Cytokines (TNF, IL-6, IL-1β) MAPK->Cytokines Induces Transcription NFkB NF-κB IKK->NFkB Activates NFkB->Cytokines Induces Transcription Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Induction Induce Disease (e.g., Collagen Injection) Onset Monitor for Disease Onset Induction->Onset Randomize Randomize Animals Onset->Randomize Dosing Daily Dosing (this compound vs. Vehicle) Randomize->Dosing Monitoring Clinical Scoring Dosing->Monitoring Sacrifice Study Terminus Monitoring->Sacrifice Histo Histology of Joints Sacrifice->Histo Cytokine Serum Cytokine Analysis Sacrifice->Cytokine

References

The Inhibition of the TAK1 Signaling Pathway by HS-276: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Transforming Growth Factor-β-Activated Kinase 1 (TAK1) signaling pathway and its inhibition by the potent and selective small molecule inhibitor, HS-276. This document details the mechanism of action of this compound, presents key quantitative data, outlines experimental protocols, and provides a visual representation of the signaling cascade.

The TAK1 Signaling Pathway: A Central Node in Inflammation and Disease

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a crucial serine/threonine kinase that acts as a central signaling hub for a variety of cellular processes, including inflammation, immunity, cell survival, and development.[1][2] TAK1 integrates signals from a wide range of upstream stimuli, including pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), as well as Transforming Growth Factor-β (TGF-β) and Toll-like receptor (TLR) ligands.[2][3][4]

Upon activation by these stimuli, TAK1 forms a complex with TAK1-binding proteins (TABs), primarily TAB1, TAB2, and TAB3.[3][5] This activation typically involves K63-linked polyubiquitination events mediated by enzymes like TRAF6.[1][6] Once activated, TAK1 phosphorylates and activates downstream targets, most notably the IκB kinase (IKK) complex and Mitogen-Activated Protein Kinases (MAPKs) such as c-Jun N-terminal kinase (JNK) and p38.[3][5] The activation of the IKK complex leads to the phosphorylation and subsequent degradation of IκBα, releasing the transcription factor NF-κB to translocate to the nucleus and induce the expression of numerous pro-inflammatory genes.[3][6] The activation of JNK and p38 pathways also contributes to the inflammatory response and other cellular processes.[3] Dysregulation of the TAK1 signaling pathway is implicated in a variety of diseases, including inflammatory conditions like rheumatoid arthritis and fibrosis.[7][8]

TAK1_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_receptors Receptors cluster_adaptors Adaptor Proteins & Ubiquitination cluster_downstream Downstream Pathways TNFa TNFα TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R TGFb TGF-β TGFbR TGF-βR TGFb->TGFbR TLR TLR Ligands TLR_rec TLRs TLR->TLR_rec TRAF TRAF2/5/6 TNFR->TRAF IL1R->TRAF TGFbR->TRAF TLR_rec->TRAF K63_polyUb K63-linked polyubiquitination TRAF->K63_polyUb TAB23 TAB2/3 K63_polyUb->TAB23 TAK1 TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex MAPKKs MAPKKs (MKK4/7, MKK3/6) TAK1->MAPKKs TAB1 TAB1 TAB1->TAK1 TAB23->TAK1 NFkB NF-κB IKK_complex->NFkB JNK JNK MAPKKs->JNK p38 p38 MAPKKs->p38 Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression JNK->Gene_Expression p38->Gene_Expression HS276 This compound HS276->TAK1

Caption: The TAK1 signaling pathway and the inhibitory action of this compound.

This compound: A Potent and Selective TAK1 Inhibitor

This compound is a novel, orally bioavailable small molecule that acts as a potent and highly selective inhibitor of TAK1 kinase activity.[7][9] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of TAK1.[7][8]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Kinase Inhibition Profile of this compound

TargetKi (nM)IC50 (nM)
TAK1 2.5 [9][10][11]2.3 - 8.25 [10][11][12]
CLK2-29[11][12]
GCK (HK)-33[11][12]
ULK2-63[11][12]
MAP4K5-125[11]
IRAK1-264[11]
NUAK-270[11]
CSNK1G2-810[11]
CAMKKβ-1-1280[11]
MLK1-5585[11]
IRAK4-2500[11]

Table 2: Cellular Activity of this compound in THP-1 Macrophages

CytokineIC50 (nM)
TNF138[11][12][13]
IL-6201[11][12][13]
IL-1β234[11][12][13]

Table 3: Pharmacokinetic Properties of this compound in Mice

ParameterValue
Bioavailability (%F)>95%[7][9][13]
Maximum Tolerated Dose (MTD)>100 mg/kg[9][13]
Cmax (at 30 mg/kg oral)3.68 µM[11]

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TAK1 and other kinases.

Methodology:

  • Kinase Reaction: Recombinant human TAK1/TAB1 enzyme is incubated with a specific substrate (e.g., a peptide substrate) and ATP in a kinase buffer.

  • Inhibitor Addition: this compound is serially diluted and added to the kinase reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (using 32P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining after the reaction.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve. A kinome-wide screening is performed by testing this compound against a large panel of other kinases to assess its selectivity.[8][12]

Cellular Cytokine Inhibition Assay

Objective: To measure the ability of this compound to inhibit the production of pro-inflammatory cytokines in a cellular context.

Methodology:

  • Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured and differentiated into macrophages using Phorbol 12-myristate 13-acetate (PMA).[12]

  • Stimulation and Inhibition: The differentiated macrophages are pre-treated with various concentrations of this compound for a defined period (e.g., 1 hour). Subsequently, the cells are stimulated with Lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines like TNF, IL-6, and IL-1β.[12][13]

  • Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of cytokines in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) specific for each cytokine.

  • Data Analysis: The percentage of cytokine inhibition is calculated for each this compound concentration compared to the LPS-stimulated control without the inhibitor. IC50 values are determined by plotting the data on a dose-response curve.[13]

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.

Methodology:

  • Induction of Arthritis: Arthritis is induced in mice (e.g., DBA/1J strain) by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant, followed by a booster injection.

  • Treatment: Once the clinical signs of arthritis appear, mice are treated with this compound (e.g., 50 mg/kg, administered intraperitoneally or orally, daily) or a vehicle control.[11][12]

  • Clinical Scoring: The severity of arthritis in each paw is monitored and scored regularly based on inflammation, swelling, and joint deformity.

  • Histological Analysis: At the end of the study, the joints are collected, fixed, and sectioned. Histological analysis is performed to assess parameters such as inflammation, pannus formation, cartilage damage, and bone resorption.[12]

  • Data Analysis: The clinical scores and histological parameters are compared between the this compound-treated group and the vehicle control group to determine the therapeutic effect of the inhibitor.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Kinase_Assay Kinase Inhibition Assay (IC50, Ki, Selectivity) Cell_Culture THP-1 Macrophage Differentiation Kinase_Assay->Cell_Culture Cytokine_Assay Cytokine Inhibition Assay (IC50 for TNF, IL-6, IL-1β) Cell_Culture->Cytokine_Assay CIA_Model Collagen-Induced Arthritis (CIA) Mouse Model Cytokine_Assay->CIA_Model PK_Studies Pharmacokinetic Studies (Bioavailability, MTD) PK_Studies->CIA_Model

References

Investigating the Downstream Effects of HS-276 on NF-κB: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream effects of HS-276, a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), on the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, and provides comprehensive experimental protocols for in vitro and in vivo studies.

Introduction to this compound and the NF-κB Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response, playing a pivotal role in the transcription of pro-inflammatory cytokines and cell survival genes. Dysregulation of this pathway is implicated in a multitude of inflammatory diseases, including rheumatoid arthritis. TAK1 is a critical upstream kinase in the canonical NF-κB pathway, making it an attractive target for therapeutic intervention.

This compound is a highly selective and orally bioavailable small molecule inhibitor of TAK1.[1][2] By targeting TAK1, this compound effectively blocks the downstream signaling events that lead to NF-κB activation, thereby attenuating the inflammatory response.

Mechanism of Action: this compound Inhibition of the NF-κB Pathway

The canonical NF-κB pathway is initiated by various stimuli, such as tumor necrosis factor-alpha (TNFα) or lipopolysaccharide (LPS). This leads to the recruitment of adaptor proteins and the subsequent activation of the TAK1 complex (TAK1/TAB). Activated TAK1 then phosphorylates and activates the IκB kinase (IKK) complex. The IKK complex, in turn, phosphorylates the inhibitor of NF-κB alpha (IκBα), marking it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the p65/p50 NF-κB heterodimer, allowing its translocation to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of inflammatory mediators.

This compound exerts its inhibitory effect by directly binding to TAK1 and preventing its kinase activity. This action halts the signaling cascade at an early checkpoint, preventing the activation of the IKK complex and the subsequent degradation of IκBα. As a result, the NF-κB heterodimer remains sequestered in the cytoplasm, and the transcription of NF-κB target genes is suppressed.

NF_kappa_B_Pathway cluster_stimulus Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa/LPS TNFa/LPS Receptor Receptor TNFa/LPS->Receptor Binds Adaptors Adaptors Receptor->Adaptors Activates TAK1/TAB TAK1/TAB Adaptors->TAK1/TAB Activates IKK_complex IKK Complex TAK1/TAB->IKK_complex Phosphorylates This compound This compound This compound->TAK1/TAB Inhibits IkBa_p65_p50 IκBα-p65/p50 Complex IKK_complex->IkBa_p65_p50 Phosphorylates IκBα IkBa IκBα p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates Ub_Proteasome Ubiquitin/ Proteasome IkBa_p65_p50->Ub_Proteasome IκBα Ubiquitination & Degradation Ub_Proteasome->p65_p50 Releases DNA DNA p65_p50_nuc->DNA Binds Transcription Transcription of Inflammatory Genes DNA->Transcription Initiates

Caption: this compound inhibits the NF-κB signaling pathway by targeting TAK1.

Quantitative Data on this compound Activity

The potency and efficacy of this compound in inhibiting the NF-κB pathway have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of this compound

ParameterValueCell/SystemReference
TAK1 Ki 2.5 nMBiochemical Assay[1]
TAK1 IC50 8.25 nMBiochemical AssayMedchemExpress
TNFα Expression IC50 138 nMLPS-stimulated THP-1 cellsMedchemExpress
IL-6 Expression IC50 201 nMLPS-stimulated THP-1 cellsMedchemExpress
IL-1β Expression IC50 234 nMLPS-stimulated THP-1 cellsMedchemExpress

Table 2: In Vivo Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model

ParameterTreatment GroupResultReference
Maximum Tolerated Dose (MTD) Normal Mice>100 mg/kg[1]
Oral Bioavailability Normal Mice>95%[1]
TNF-mediated Cytokine Profiles CIA MiceSignificant Inhibition[1]
Arthritic-like Symptoms CIA MiceSignificant Attenuation[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the downstream effects of this compound on the NF-κB pathway.

In Vitro Inhibition of Cytokine Expression in THP-1 Macrophages

This protocol describes the differentiation of THP-1 monocytes into macrophages, stimulation with LPS to induce an inflammatory response, and treatment with this compound to assess its inhibitory effects on cytokine gene expression.

THP1_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Seed_THP1 Seed THP-1 monocytes Add_PMA Add PMA (50-100 ng/mL) Seed_THP1->Add_PMA Incubate_48h Incubate for 48h Add_PMA->Incubate_48h Rest_24h Rest in fresh media for 24h Incubate_48h->Rest_24h Differentiated_Macrophages Differentiated Macrophages Rest_24h->Differentiated_Macrophages Pretreat_HS276 Pre-treat with this compound (various concentrations) for 1h Differentiated_Macrophages->Pretreat_HS276 Stimulate_LPS Stimulate with LPS (100 ng/mL) Pretreat_HS276->Stimulate_LPS Incubate_Treatment Incubate for 4-24h Stimulate_LPS->Incubate_Treatment Harvest Harvest Cells & Supernatant Incubate_Treatment->Harvest RT_qPCR RT-qPCR for TNF, IL-6, IL-1β mRNA Harvest->RT_qPCR ELISA ELISA for TNF, IL-6, IL-1β protein Harvest->ELISA Western_Blot Western Blot for p-p65, p-IκBα Harvest->Western_Blot

Caption: Workflow for in vitro analysis of this compound in THP-1 macrophages.

4.1.1. Materials

  • THP-1 monocytic cell line

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Phosphate Buffered Saline (PBS)

  • TRIzol reagent or equivalent for RNA extraction

  • cDNA synthesis kit

  • qPCR master mix and primers for TNF, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH)

  • ELISA kits for human TNF, IL-6, and IL-1β

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against phospho-p65 (Ser536), phospho-IκBα (Ser32), total p65, total IκBα, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

4.1.2. THP-1 Cell Culture and Differentiation

  • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • To differentiate, seed THP-1 cells into 6-well plates at a density of 1 x 10⁶ cells/well.

  • Add PMA to a final concentration of 50-100 ng/mL and incubate for 48 hours.

  • After 48 hours, aspirate the media and wash the adherent cells gently with PBS.

  • Add fresh RPMI-1640 medium without PMA and rest the cells for 24 hours before treatment.

4.1.3. This compound Treatment and LPS Stimulation

  • Prepare a stock solution of this compound in DMSO.

  • Dilute this compound to desired concentrations in RPMI-1640 medium.

  • Pre-treat the differentiated THP-1 cells with the various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS at a final concentration of 100 ng/mL.

  • Incubate for the desired time points (e.g., 4 hours for RT-qPCR, 24 hours for ELISA).

4.1.4. RT-qPCR for Cytokine mRNA Expression

  • Harvest the cells and extract total RNA using TRIzol reagent according to the manufacturer's protocol.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Perform qPCR using a suitable master mix and primers for TNF, IL-6, IL-1β, and a housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

4.1.5. ELISA for Cytokine Protein Secretion

  • Collect the cell culture supernatants.

  • Perform ELISA for TNF, IL-6, and IL-1β according to the manufacturer's instructions.

  • Measure the absorbance at 450 nm and calculate the cytokine concentrations based on a standard curve.

4.1.6. Western Blot for NF-κB Pathway Proteins

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-p65, phospho-IκBα, total p65, and total IκBα overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

This protocol outlines the induction of arthritis in mice and subsequent treatment with this compound to evaluate its therapeutic potential.

4.2.1. Materials

  • DBA/1 mice (male, 8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Calipers for paw thickness measurement

  • ELISA kits for mouse TNF and IL-6

4.2.2. Induction of CIA

  • Emulsify bovine type II collagen in CFA (1:1 ratio).

  • On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion.

  • On day 21, administer a booster injection of type II collagen emulsified in IFA.

4.2.3. This compound Administration

  • Begin treatment upon the onset of arthritic symptoms (typically around day 24-28).

  • Administer this compound orally once daily at various doses (e.g., 10, 30, 100 mg/kg).

  • Administer vehicle to the control group.

4.2.4. Assessment of Arthritis

  • Monitor the mice daily for signs of arthritis, including paw swelling and redness.

  • Measure paw thickness every other day using calipers.

  • Score the severity of arthritis based on a standardized scoring system (e.g., 0-4 scale for each paw).

4.2.5. Cytokine Analysis

  • At the end of the study, collect blood via cardiac puncture and prepare serum.

  • Measure the levels of TNF and IL-6 in the serum using ELISA kits according to the manufacturer's instructions.

Conclusion

This compound is a potent and selective TAK1 inhibitor that demonstrates significant efficacy in suppressing the NF-κB signaling pathway. Its ability to reduce the expression of key inflammatory cytokines both in vitro and in vivo highlights its therapeutic potential for the treatment of inflammatory diseases. The experimental protocols provided in this guide offer a framework for further investigation into the downstream effects of this compound and other TAK1 inhibitors on NF-κB and related inflammatory pathways.

References

HS-276: A Novel TAK1 Inhibitor for the Treatment of Autoimmune Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Autoimmune diseases, characterized by a dysregulated immune response against self-antigens, represent a significant and growing global health burden. Current therapeutic strategies often provide symptomatic relief but can be associated with broad immunosuppression and a loss of efficacy over time. A promising therapeutic target for a range of autoimmune conditions is the Transforming Growth Factor-β-activated kinase 1 (TAK1), a critical signaling node in pro-inflammatory pathways. This technical guide provides a comprehensive overview of HS-276 (also known as EYD-001), a potent and highly selective, orally bioavailable small molecule inhibitor of TAK1. We detail its mechanism of action, preclinical efficacy in models of rheumatoid arthritis and systemic sclerosis, pharmacokinetic profile, and the experimental protocols utilized in its evaluation. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of TAK1 inhibition.

Introduction to TAK1 Signaling in Autoimmunity

Transforming Growth Factor-β-activated kinase 1 (TAK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. It plays a crucial role in integrating signals from various pro-inflammatory stimuli, including Tumor Necrosis Factor (TNF), Interleukin-1β (IL-1β), and Toll-like receptors (TLRs).[1] Upon activation, TAK1 phosphorylates downstream targets, primarily the IκB kinase (IKK) complex and Mitogen-Activated Protein Kinases (MAPKs) such as p38 and JNK.[1] This leads to the activation of transcription factors like Nuclear Factor-κB (NF-κB) and Activator Protein-1 (AP-1), which in turn drive the expression of a wide array of inflammatory mediators, including cytokines, chemokines, and matrix metalloproteinases.[1] Given its central role in these inflammatory cascades, TAK1 has emerged as a compelling therapeutic target for autoimmune diseases.

This compound: A Potent and Selective TAK1 Inhibitor

This compound is a novel, orally bioavailable small molecule designed as a highly potent and selective inhibitor of TAK1.[2][3] It was developed through a directed medicinal chemistry approach and has demonstrated significant promise in preclinical models of autoimmune disease.[2][3]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of TAK1, binding to the kinase domain and preventing the phosphorylation of its downstream substrates.[2] This targeted inhibition effectively blocks the signal transduction from pro-inflammatory receptors, leading to a reduction in the production of key inflammatory cytokines such as TNF, IL-6, and IL-1β.[2]

TAK1_Signaling_Pathway TNF TNF TRAFs TRAFs TNF->TRAFs IL1B IL-1β IL1B->TRAFs TLRs TLRs TLRs->TRAFs TAB1_2 TAB1/2 TRAFs->TAB1_2 TAK1 TAK1 TAB1_2->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (p38, JNK) TAK1->MAPKs NFkB NF-κB IKK->NFkB AP1 AP-1 MAPKs->AP1 Cytokines Inflammatory Cytokines (TNF, IL-6, IL-1β) NFkB->Cytokines AP1->Cytokines HS276 This compound HS276->TAK1

Caption: Simplified TAK1 signaling pathway and the inhibitory action of this compound.

Quantitative Data

Kinase Selectivity and Potency

This compound exhibits high potency for TAK1 and significant selectivity over other kinases, including the closely related IRAK4.[2]

Parameter Value Reference
TAK1 Ki 2.5 nM[3]
TAK1 IC50 2.3 nM[4]
TAK1 IC50 (in-cell) 8 nM[2]
CLK2 IC50 29 nM[2]
GCK IC50 33 nM[2]
ULK2 IC50 63 nM[2]
MAP4K5 IC50 124 nM[2]
IRAK1 IC50 264 nM[2]
In Vitro Cytokine Inhibition

In LPS-stimulated human THP-1 macrophages, this compound demonstrated dose-dependent inhibition of pro-inflammatory cytokine production.[2]

Cytokine IC50 Reference
TNF 138 nM[2]
IL-6 201 nM[2]
IL-1β 234 nM[2]
In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model

This compound treatment significantly attenuated disease severity in the CIA model of rheumatoid arthritis.[2]

Parameter Vehicle Control This compound (50 mg/kg IP) Reference
Disease Incidence (Day 36) 92%75%[2]
Mean Clinical Score (Peak) 3.50Significantly Reduced[2]
Reduction in Clinical Score AUC -85%[2]
Pharmacokinetic Profile

This compound displays excellent oral bioavailability in mice.[2]

Parameter Value Reference
Bioavailability (%F) >95%[2][3]
Maximum Tolerated Dose (MTD) >100 mg/kg[2][3]
Cmax (30 mg/kg PO) 3.68 µM[2]

Experimental Protocols

In Vitro Cytokine Inhibition Assay

This protocol describes the methodology for assessing the in vitro efficacy of this compound in inhibiting cytokine production in a human macrophage cell line.

In_Vitro_Workflow Start Start: THP-1 Cells Differentiate Differentiate with PMA (e.g., 25-100 nM, 48h) Start->Differentiate Rest Rest in fresh media (24h) Differentiate->Rest Treat Pre-treat with this compound or Vehicle Rest->Treat Stimulate Stimulate with LPS (e.g., 100 ng/mL, 4-24h) Treat->Stimulate Collect Collect Supernatants Stimulate->Collect Analyze Analyze Cytokines (ELISA) Collect->Analyze End End: Determine IC50 Analyze->End

Caption: Workflow for in vitro cytokine inhibition assay.

Methodology:

  • Cell Culture: Human THP-1 monocytic cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Differentiation: Cells are seeded in 96-well plates and differentiated into macrophage-like cells by incubation with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 25-100 nM for 48 hours.[5][6]

  • Resting Phase: After differentiation, the PMA-containing medium is replaced with fresh medium, and the cells are allowed to rest for 24 hours.[5]

  • Treatment: Cells are pre-treated with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

  • Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) from E. coli at a final concentration of 100 ng/mL to 1 µg/mL and incubating for 4-24 hours.[6][7]

  • Supernatant Collection: Following stimulation, the cell culture supernatants are collected.

  • Cytokine Analysis: The concentrations of TNF, IL-6, and IL-1β in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each cytokine is calculated from the dose-response curves.

Collagen-Induced Arthritis (CIA) Mouse Model

This protocol outlines the induction and assessment of the CIA model in DBA/1 mice, a widely used model for rheumatoid arthritis.

CIA_Workflow Start Start: DBA/1 Mice (8-10 weeks old) Immunize1 Day 0: Primary Immunization (Bovine Type II Collagen in CFA) Start->Immunize1 Boost Day 21: Booster Immunization (Bovine Type II Collagen in IFA) Immunize1->Boost Onset Disease Onset (Approx. Day 25-28) Boost->Onset Treatment Initiate Treatment (this compound or Vehicle) Onset->Treatment Monitor Monitor Disease Progression (Clinical Scoring, Paw Thickness) Treatment->Monitor Termination Day 36-42: Study Termination Monitor->Termination Analysis Histological & Biomarker Analysis Termination->Analysis

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Methodology:

  • Animals: Male DBA/1 mice, 8-10 weeks of age, are used for this model as they are highly susceptible to CIA.[8][9]

  • Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[8][10]

  • Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally.[8][10]

  • Disease Monitoring and Scoring: Following the booster immunization, mice are monitored daily for signs of arthritis. Clinical severity is assessed using a scoring system for each paw (0-4 scale), with a maximum score of 16 per mouse. Paw thickness is also measured using a caliper.

    • Score 0: No evidence of erythema and swelling.

    • Score 1: Erythema and mild swelling confined to the tarsals or ankle joint.

    • Score 2: Erythema and mild swelling extending from the ankle to the tarsals.

    • Score 3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.

    • Score 4: Erythema and severe swelling encompass the ankle, foot, and digits, or ankylosis of the limb.

  • Treatment: Upon the onset of disease (typically around day 25-28), mice are randomized into treatment groups and receive daily administration of this compound or vehicle control via oral gavage or intraperitoneal injection.[2]

  • Termination and Analysis: At the end of the study (e.g., day 36-42), mice are euthanized. Paws are collected for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion. Serum may also be collected for cytokine analysis.[2]

Bleomycin-Induced Dermal Fibrosis Model

This protocol details the induction of skin fibrosis using bleomycin, a model for systemic sclerosis (scleroderma).

Methodology:

  • Animals: C57BL/6 or BALB/c mice are commonly used for this model.

  • Induction of Fibrosis: A defined area on the back of the mice is shaved. Bleomycin (e.g., 100 µL of a 0.5 mg/mL solution) is administered via subcutaneous injections into the shaved area daily or every other day for a period of 3-4 weeks.[11][12]

  • Treatment: this compound or vehicle control is administered daily throughout the bleomycin injection period (preventative model) or after a fibrotic phenotype has been established (therapeutic model).

  • Assessment of Fibrosis:

    • Dermal Thickness: At the end of the study, skin biopsies are taken. Dermal thickness is measured from histological sections stained with Hematoxylin and Eosin (H&E) or Masson's trichrome.[1][11]

    • Collagen Content: The collagen content in skin biopsies is quantified using a hydroxyproline assay.[1][11]

    • Myofibroblast Infiltration: Immunohistochemical staining for alpha-smooth muscle actin (α-SMA) is performed to identify and quantify myofibroblasts.[11]

Clinical Development and Future Directions

This compound, now designated as EYD-001, is being developed by EydisBio, Inc. In September 2024, the U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to EYD-001 for the treatment of systemic sclerosis.[13][14][15][16][17] This designation is based on the promising preclinical data demonstrating its potential to address the significant unmet medical need in this rare and debilitating autoimmune disease.[14][15][16][17] EydisBio has stated its intention to initiate clinical trials in the near future.[13] The successful clinical development of this compound/EYD-001 could provide a novel, targeted, oral therapeutic for systemic sclerosis and potentially other autoimmune and inflammatory disorders.

Conclusion

This compound is a potent and selective, orally bioavailable TAK1 inhibitor with a compelling preclinical data package supporting its development as a therapeutic for autoimmune diseases. Its mechanism of action, targeting a key node in pro-inflammatory signaling, offers the potential for broad efficacy across a range of conditions. The robust in vitro and in vivo data, particularly in models of rheumatoid arthritis and systemic sclerosis, highlight its promise. The recent Orphan Drug Designation for systemic sclerosis marks a significant step towards clinical evaluation. Further investigation in human clinical trials is warranted to determine the safety and efficacy of this promising new therapeutic agent.

References

The Role of HS-276 in Modulating Cytokine Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HS-276, a potent and highly selective, orally bioavailable inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). It details the mechanism by which this compound modulates the release of pro-inflammatory cytokines, presenting key quantitative data, experimental methodologies, and visual representations of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for professionals engaged in inflammation research and the development of novel therapeutics for autoimmune diseases such as rheumatoid arthritis (RA).

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of TAK1, a critical signaling node in the intracellular pathways that lead to the production of inflammatory cytokines.[1] By binding to the ATP-binding site of TAK1, this compound effectively blocks its kinase activity.[1] This inhibition prevents the downstream activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB), which is a master regulator of genes encoding for pro-inflammatory cytokines.[2][3] The aberrant activation of the TAK1 signaling cascade is a hallmark of inflammatory conditions like rheumatoid arthritis, where overproduction of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) drives disease pathology.[2][4]

Quantitative Data: Potency and Efficacy

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key parameters defining its potency and efficacy in cytokine modulation.

Table 1: Biochemical and Cellular Potency of this compound

ParameterValueDescription
Ki (TAK1) 2.5 nMThe equilibrium dissociation constant, indicating high-affinity binding to the TAK1 enzyme.[5][6]
IC50 (TAK1) 2.3 nM - 8.25 nMThe half-maximal inhibitory concentration against purified TAK1, demonstrating potent enzymatic inhibition.[5][6]
IC50 (TNF-α) 138 nMThe half-maximal inhibitory concentration for the reduction of TNF-α expression in a cellular context.[2][5]
IC50 (IL-6) 201 nMThe half-maximal inhibitory concentration for the reduction of IL-6 expression in a cellular context.[2][5]
IC50 (IL-1β) 234 nMThe half-maximal inhibitory concentration for the reduction of IL-1β expression in a cellular context.[2][5]

Table 2: In Vivo Pharmacokinetic and Efficacy Data for this compound

ParameterValueAnimal ModelDescription
Bioavailability (%F) >95%CD-1 MiceHigh oral bioavailability, crucial for systemic therapeutic use.[2][7]
Cmax 3.68 µMCD-1 Mice (30 mg/kg, oral)The maximum plasma concentration achieved after oral administration.[2]
Maximum Tolerated Dose (MTD) >100 mg/kgMiceIndicates a favorable safety profile.[2][7]
Reduction in Mean Clinical Score 85%CIA Mouse Model (50 mg/kg, IP)Significant attenuation of arthritic symptoms in a preclinical model of rheumatoid arthritis.[2]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_upstream Upstream Signaling cluster_tak1 TAK1 Complex Activation cluster_hs276 Point of Inhibition cluster_downstream Downstream Signaling Cascade cluster_nucleus Nuclear Events cluster_output Cytokine Release Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptors (e.g., TNFR, IL-1R, TLRs) Receptors (e.g., TNFR, IL-1R, TLRs) Pro-inflammatory Stimuli->Receptors (e.g., TNFR, IL-1R, TLRs) TAK1 TAK1 Receptors (e.g., TNFR, IL-1R, TLRs)->TAK1 TAB1/2/3 TAB1/2/3 TAK1->TAB1/2/3 IKK Complex IKK Complex TAK1->IKK Complex This compound This compound This compound->TAK1 IκB IκB IKK Complex->IκB Phosphorylation & Degradation NF-κB NF-κB IκB->NF-κB Inhibition NF-κB (Nuclear Translocation) NF-κB (Nuclear Translocation) NF-κB->NF-κB (Nuclear Translocation) Gene Transcription Gene Transcription NF-κB (Nuclear Translocation)->Gene Transcription Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene Transcription->Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

Caption: this compound Signaling Pathway Inhibition.

G cluster_cell_prep Cell Preparation and Differentiation cluster_treatment Treatment and Stimulation cluster_incubation Incubation cluster_analysis Analysis of Cytokine Release THP-1 Human Monocytes THP-1 Human Monocytes Differentiate with PMA (10 ng/mL, 72h) Differentiate with PMA (10 ng/mL, 72h) THP-1 Human Monocytes->Differentiate with PMA (10 ng/mL, 72h) Step 1 Rest in PMA-free media Rest in PMA-free media Differentiate with PMA (10 ng/mL, 72h)->Rest in PMA-free media Step 2 Pre-treat with this compound (various conc.) Pre-treat with this compound (various conc.) Rest in PMA-free media->Pre-treat with this compound (various conc.) Step 3 Stimulate with LPS (10 ng/mL) Stimulate with LPS (10 ng/mL) Pre-treat with this compound (various conc.)->Stimulate with LPS (10 ng/mL) Step 4 Incubate for 24h Incubate for 24h Stimulate with LPS (10 ng/mL)->Incubate for 24h Step 5 Collect Supernatant Collect Supernatant Incubate for 24h->Collect Supernatant Step 6 Measure Cytokines (Luminex Assay) Measure Cytokines (Luminex Assay) Collect Supernatant->Measure Cytokines (Luminex Assay) Step 7

Caption: In Vitro Cytokine Inhibition Assay Workflow.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Cytokine Inhibition Assay in THP-1 Macrophages

Objective: To determine the dose-dependent effect of this compound on the secretion of pro-inflammatory cytokines in human macrophages.

1. Cell Culture and Differentiation:

  • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
  • Seed THP-1 cells in 96-well plates at a density of 1 x 10^6 cells/mL.
  • Induce differentiation into macrophages by treating the cells with Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 10 ng/mL for 72 hours.[2]
  • After the differentiation period, carefully aspirate the PMA-containing medium and wash the adherent macrophages with fresh, serum-free medium.
  • Allow the differentiated macrophages to rest in PMA-free medium for a period before inhibitor treatment.[2]

2. Inhibitor Treatment and Stimulation:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
  • Create a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., from 3.2 nM to 32 µM).[2]
  • Pre-treat the differentiated THP-1 cells with the various concentrations of this compound or vehicle control (DMSO) for a specified pre-incubation time.
  • Following pre-treatment, stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 10 ng/mL to induce an inflammatory response.[2] A non-stimulated control group should also be included.

3. Cytokine Measurement:

  • Incubate the plates for 24 hours at 37°C.[2]
  • After incubation, centrifuge the plates to pellet the cells and collect the cell culture supernatants.
  • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using a Luminex multiplex immunoassay, following the manufacturer's protocol.[2]

4. Data Analysis:

  • Calculate the percentage of cytokine inhibition for each concentration of this compound relative to the vehicle-treated, LPS-stimulated control.
  • Generate dose-response curves and determine the IC50 values for each cytokine using non-linear regression analysis.[2]

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To evaluate the therapeutic efficacy of this compound in reducing the clinical signs of inflammatory arthritis in a preclinical mouse model.

1. Animal Model and Arthritis Induction:

  • Use male DBA/1 mice, which are susceptible to the induction of CIA.
  • Prepare an emulsion of bovine type II collagen (e.g., 4 mg/mL) in Complete Freund's Adjuvant (CFA).
  • Administer an initial intradermal injection of the collagen/CFA emulsion at the base of the tail.
  • Provide a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.

2. Dosing and Administration:

  • Prepare this compound for in vivo administration. For intraperitoneal (IP) injection, a formulation may consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5] For oral gavage (PO), a suitable vehicle should be used.
  • Initiate treatment with this compound (e.g., 50 mg/kg, IP, daily) or vehicle control upon the onset of visible signs of arthritis (e.g., paw swelling).[2]

3. Clinical Evaluation:

  • Monitor the mice daily for body weight and clinical signs of arthritis.
  • Score the severity of arthritis in each paw based on a standardized scoring system (e.g., 0-4 scale, where 0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema involving the entire paw, 4 = maximal inflammation with joint rigidity).
  • The clinical score for each mouse is the sum of the scores for all four paws.

4. Histological Analysis:

  • At the end of the study, euthanize the mice and collect the hind paws.
  • Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
  • Prepare tissue sections and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone resorption.[2]

5. Data Analysis:

  • Compare the mean clinical scores between the this compound treated group and the vehicle control group over the treatment period.
  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
  • Evaluate and score the histological sections to quantify the reduction in joint pathology in the treated group compared to the control.

Conclusion

This compound is a potent and selective TAK1 inhibitor that effectively modulates the release of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. Its high oral bioavailability and demonstrated efficacy in preclinical models of rheumatoid arthritis underscore its potential as a novel therapeutic agent for inflammatory diseases.[2][7] The data and protocols presented in this guide provide a comprehensive foundation for further research and development of this compound and other TAK1-targeted therapies.

References

HS-276: A Technical Guide for Research in Inflammatory Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HS-276, a potent and highly selective, orally bioavailable inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). While extensively studied in the context of rheumatoid arthritis (RA), its mechanism of action holds significant promise for a broad spectrum of non-RA inflammatory conditions. This document outlines the core pharmacology of this compound, summarizes key quantitative data, provides detailed experimental protocols from cited studies, and visualizes its mechanism of action through signaling pathway diagrams.

Introduction to this compound and TAK1 Inhibition

This compound is a small molecule inhibitor that targets TAK1, a key signaling node in the inflammatory cascade.[1] TAK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a crucial role in mediating signals from various pro-inflammatory stimuli, including tumor necrosis factor (TNF), interleukin-1β (IL-1β), and Toll-like receptor (TLR) ligands.[2] By inhibiting TAK1, this compound effectively blocks the downstream activation of major inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of inflammatory cytokines.[1][3]

The high selectivity and oral bioavailability of this compound make it a compelling candidate for research in various inflammatory diseases where TAK1-mediated signaling is a key driver of pathology.[1][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and interpretation.

Table 1: In Vitro Potency and Selectivity of this compound

TargetParameterValueReference
TAK1Ki2.5 nM[5][6]
TAK1IC502.3 nM[5]
TAK1IC508.25 nM[6][7]
CLK2IC5029 nM[6][7]
GCKIC5033 nM[6]
ULK2IC5063 nM[6][7]
MAP4K5IC50125 nM[6]
IRAK1IC50264 nM[6]
NUAKIC50270 nM[6]
CSNK1G2IC50810 nM[6]
CAMKKβ-1IC501280 nM[6]
MLK1IC505585 nM[6]

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound in LPS-stimulated THP-1 Macrophages

CytokineIC50Reference
TNF138 nM[1][6][7]
IL-6201 nM[1][6][7]
IL-1β234 nM[1][6][7]

Table 3: In Vivo Pharmacokinetics of this compound in CD-1 Mice (30 mg/kg Oral Gavage)

ParameterValueReference
Cmax3.68 µM[1][6]
Bioavailability (%F)98.1%[1][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

TAK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R LPS LPS TLR4 TLR4 LPS->TLR4 TRADD/TRAF2 TRADD/TRAF2 TNFR->TRADD/TRAF2 MYD88/IRAKs MYD88/IRAKs IL-1R->MYD88/IRAKs TLR4->MYD88/IRAKs TAK1 TAK1 TRADD/TRAF2->TAK1 MYD88/IRAKs->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MAPKs (p38, JNK) MAPKs (p38, JNK) TAK1->MAPKs (p38, JNK) This compound This compound This compound->TAK1 IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB Inflammatory Genes Inflammatory Genes MAPKs (p38, JNK)->Inflammatory Genes activates transcription factors IκB->NF-κB inhibits NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates NF-κB_nuc->Inflammatory Genes activates transcription Cytokines (TNF, IL-6, IL-1β) Cytokines (TNF, IL-6, IL-1β) Inflammatory Genes->Cytokines (TNF, IL-6, IL-1β)

Caption: TAK1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (e.g., Bleomycin-induced fibrosis model) Cell_Culture Culture THP-1 monocytes Differentiation Differentiate to macrophages (e.g., with PMA) Cell_Culture->Differentiation Stimulation Stimulate with LPS +/- this compound (dose-response) Differentiation->Stimulation Analysis Measure cytokine levels (e.g., ELISA, Luminex) Stimulation->Analysis Animal_Model Induce fibrosis in mice (e.g., bleomycin administration) Treatment Administer this compound or vehicle (e.g., oral gavage) Animal_Model->Treatment Assessment Assess disease parameters: - Histology (collagen deposition) - Gene expression (profibrotic markers) - Hydroxyproline content Treatment->Assessment

Caption: General Experimental Workflow for this compound Evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

In Vitro Cytokine Inhibition Assay[1]

Objective: To determine the in vitro potency of this compound in inhibiting the production of pro-inflammatory cytokines.

Cell Line: Human monocytic cell line, THP-1.

Methodology:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Differentiate THP-1 cells into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.

  • Compound Treatment and Stimulation:

    • Prepare a dose-response range of this compound (e.g., from 3.2 nM to 32 µM) in culture medium.

    • Replace the PMA-containing medium with fresh medium containing the various concentrations of this compound or vehicle control (e.g., DMSO).

    • Pre-incubate the cells with this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Cytokine Measurement:

    • After 24 hours of stimulation, collect the cell culture supernatants.

    • Measure the concentrations of TNF, IL-6, and IL-1β in the supernatants using a Luminex multiplex assay or individual ELISAs according to the manufacturer's protocols.

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each concentration of this compound relative to the vehicle-treated, LPS-stimulated control.

    • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

In Vivo Efficacy in a Bleomycin-Induced Fibrosis Model[2]

Objective: To evaluate the anti-fibrotic efficacy of this compound in a preclinical model of systemic sclerosis.

Animal Model: C57BL/6 mice.

Methodology:

  • Induction of Fibrosis:

    • Anesthetize the mice.

    • Administer bleomycin (e.g., 100 µL of a 0.5 mg/mL solution in PBS) via subcutaneous injection into the back of the mice daily for a specified period (e.g., 14 or 28 days) to induce dermal fibrosis. For pulmonary fibrosis, bleomycin can be administered via intratracheal instillation.

  • Compound Administration (Prophylactic Model):

    • On the same day as the first bleomycin injection, begin daily administration of this compound (e.g., 25 mg/kg) or vehicle control via oral gavage.

    • Continue daily treatment for the duration of the study.

  • Compound Administration (Therapeutic Model):

    • After a period of established fibrosis (e.g., 14 days of bleomycin injections), begin daily administration of this compound (e.g., 25 mg/kg) or vehicle control.

    • Continue daily treatment until the end of the study (e.g., day 28).

  • Assessment of Fibrosis:

    • At the end of the study, euthanize the mice and collect skin and/or lung tissue.

    • Histology: Fix tissues in formalin, embed in paraffin, and section. Stain sections with Masson's trichrome to visualize collagen deposition.

    • Hydroxyproline Assay: Quantify the total collagen content in the tissue by measuring the hydroxyproline concentration.

    • Gene Expression Analysis: Extract RNA from the tissues and perform quantitative real-time PCR (qPCR) to measure the expression of profibrotic genes (e.g., Col1a1, Col1a2, Acta2).

  • Data Analysis:

    • Compare the histological scores, hydroxyproline content, and gene expression levels between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Potential Research Applications in Non-RA Inflammatory Conditions

The potent anti-inflammatory and anti-fibrotic properties of this compound, demonstrated through its inhibition of the TAK1 signaling pathway, suggest its therapeutic potential in a variety of non-RA inflammatory conditions, including:

  • Systemic Sclerosis (SSc): As demonstrated in preclinical models, this compound can abrogate TGF-β-induced fibroblast activation and ameliorate dermal and pulmonary fibrosis.[2]

  • Inflammatory Bowel Disease (IBD): TAK1 is a critical mediator of intestinal inflammation, and its inhibition has been shown to be protective in animal models of colitis.

  • Psoriasis: The IL-23/Th17 axis, which is central to the pathogenesis of psoriasis, is dependent on TAK1 signaling.

  • Neuroinflammatory Diseases: TAK1 is implicated in the inflammatory responses in various neurological conditions, including multiple sclerosis and Alzheimer's disease.

  • Cardiovascular Diseases: Inflammation plays a key role in the development and progression of atherosclerosis, and TAK1 inhibition may offer a novel therapeutic strategy.

Conclusion

This compound is a highly selective and orally bioavailable TAK1 inhibitor with potent anti-inflammatory effects. The data presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound in a wide range of non-RA inflammatory and fibrotic diseases. The detailed experimental protocols and signaling pathway diagrams offer practical guidance for designing and interpreting future studies with this promising compound.

References

HS-276: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

HS-276 is a potent and highly selective, orally bioavailable inhibitor of Transforming Growth Factor-β-activated kinase 1 (TAK1).[1][2][3][4] This technical guide provides a comprehensive summary of the current understanding of the pharmacokinetic and pharmacodynamic properties of this compound, based on preclinical data.

Pharmacokinetics

This compound has demonstrated excellent oral bioavailability in preclinical studies. In adult CD-1 mice, a 30 mg/kg oral gavage administration resulted in a maximum plasma concentration (Cmax) of 3.68 µM and an oral bioavailability (%F) of 98.1%.[1][5] Micromolar plasma concentrations were maintained for up to 8-12 hours following oral administration.[1]

Table 1: Pharmacokinetic Parameters of this compound in CD-1 Mice
ParameterValueConditions
Cmax 3.68 µM30 mg/kg, oral gavage
%F 98.1%30 mg/kg, oral vs. intravenous
MTD >100 mg/kgOral administration

Pharmacodynamics

This compound functions as a potent inhibitor of TAK1, a critical signaling node in the tumor necrosis factor (TNF)-mediated intracellular signaling pathway that governs the activation of NF-κB and subsequent transcription of inflammatory cytokines.[1][2]

In Vitro Activity

This compound exhibits a high degree of potency and selectivity for TAK1. The inhibition constant (Ki) for TAK1 is 2.5 nM.[4][5] In cell-based assays, this compound effectively reduces the expression of key inflammatory cytokines in a dose-dependent manner.

Table 2: In Vitro Inhibitory Activity of this compound
Target/EffectIC50 / KiCell Line/System
TAK1 (Ki) 2.5 nMBiochemical Assay
TAK1 (IC50) 8.25 nMBiochemical Assay
CLK2 (IC50) 29 nMBiochemical Assay
GCK (IC50) 33 nMBiochemical Assay
ULK2 (IC50) 63 nMBiochemical Assay
MAP4K5 (IC50) 125 nMBiochemical Assay
IRAK1 (IC50) 264 nMBiochemical Assay
NUAK (IC50) 270 nMBiochemical Assay
CSNK1G2 (IC50) 810 nMBiochemical Assay
CAMKKβ-1 (IC50) 1280 nMBiochemical Assay
MLK1 (IC50) 5585 nMBiochemical Assay
TNF Inhibition 138 nMLPS-stimulated THP-1 macrophages
IL-6 Inhibition 201 nMLPS-stimulated THP-1 macrophages
IL-1β Inhibition 234 nMLPS-stimulated THP-1 macrophages
In Vivo Efficacy

In a collagen-induced arthritis (CIA) mouse model, a well-established preclinical model for rheumatoid arthritis, this compound demonstrated significant therapeutic efficacy. Intraperitoneal administration of 50 mg/kg of this compound resulted in a substantial 85% reduction in the mean clinical score.[1] Histological analysis of the joints from treated animals revealed reduced inflammatory infiltrates, edema, and bone degeneration.[1]

Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting TAK1, a key kinase in the TNFα signaling cascade. The following diagram illustrates the central role of TAK1 and the mechanism of action of this compound.

TAK1_Signaling_Pathway TNFa TNFα TNFR TNFR TNFa->TNFR Binds TRADD_TRAF2 TRADD/TRAF2 TNFR->TRADD_TRAF2 Recruits TAK1_complex TAK1/TAB1/TAB2 TRADD_TRAF2->TAK1_complex Activates IKK_complex IKK Complex TAK1_complex->IKK_complex Phosphorylates MAPK_pathway MAPK Pathway (JNK/p38) TAK1_complex->MAPK_pathway Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Gene_expression Inflammatory Gene Expression NFkB->Gene_expression Translocates to nucleus & induces transcription HS276 This compound HS276->TAK1_complex Inhibits

Caption: TNFα signaling pathway and the inhibitory action of this compound on TAK1.

Experimental Protocols

Pharmacokinetic Analysis in Mice
  • Animal Model: Adult CD-1 mice.

  • Administration: this compound was administered at a dose of 30 mg/kg via oral gavage (PO) or intravenous (IV) injection.

  • Sample Collection: Sequential blood samples were collected at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.

  • Analysis: The concentration of this compound in plasma was quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workflow:

PK_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Dosing Dosing (30 mg/kg PO or IV) in CD-1 Mice Sampling Sequential Blood Sampling Dosing->Sampling LCMS LC-MS Analysis of Plasma Samples Sampling->LCMS Data Pharmacokinetic Data Analysis LCMS->Data

Caption: Workflow for the pharmacokinetic analysis of this compound in mice.

In Vitro Cytokine Inhibition Assay
  • Cell Line: THP-1 human macrophages.

  • Stimulation: Cells were stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFNγ) to induce an inflammatory response.

  • Treatment: this compound was added to the cell cultures at varying concentrations.

  • Endpoint: The expression levels of TNF, IL-6, and IL-1β were measured to determine the dose-dependent inhibitory effect of this compound.

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
  • Animal Model: CIA mouse model of inflammatory arthritis.

  • Treatment: Once the disease was established, mice were treated with this compound at a dose of 50 mg/kg via intraperitoneal (IP) injection.

  • Assessment: Disease progression was monitored by evaluating clinical scores.

  • Histology: At the end of the study, joints were collected for histological analysis to assess inflammatory infiltrates, edema, and bone degeneration.

References

HS-276 Target Validation in Novel Disease Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical validation of HS-276, a potent and selective inhibitor of Transforming Growth Factor-β-activated kinase 1 (TAK1). This compound has demonstrated significant therapeutic potential in a variety of inflammatory and fibrotic disease models. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is an orally bioavailable small molecule that potently and selectively inhibits TAK1, a key signaling node in the inflammatory and fibrotic pathways.[1][2] TAK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a crucial role in the downstream signaling of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), as well as Transforming Growth Factor-beta (TGF-β).[3] By inhibiting TAK1, this compound effectively blocks the activation of downstream signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways, leading to a reduction in the production of inflammatory mediators and the modulation of fibrotic processes.[3][4]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target/AssayMetricValueReference
TAK1 KinaseKᵢ2.5 nM[1][5]
TAK1 KinaseIC₅₀2.3 nM / 8.25 nM[1][5][6]
Off-Target Kinases (CLK2, GCK, ULK2, etc.)IC₅₀29 nM - 5585 nM[5][6]
TNF-α Expression (LPS-stimulated THP-1)IC₅₀138 nM[4][5]
IL-6 Expression (LPS-stimulated THP-1)IC₅₀201 nM[4][5]
IL-1β Expression (LPS-stimulated THP-1)IC₅₀234 nM[4][5]

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

Disease ModelSpeciesDosingKey FindingsReference
NormalCD-1 Mice30 mg/kg, Oral gavageCₘₐₓ: 3.68 μM, Bioavailability (%F): 98.1%[5]
Collagen-Induced Arthritis (CIA)Mouse10 and 30 mg/kg QD POReduced arthritic clinical score by 18% and 35%, respectively.[4][4]
Collagen-Induced Arthritis (CIA)Mouse50 mg/kg IP, daily for 6 daysReduced inflammation, pannus formation, cartilage damage, and bone resorption.[5][6][5][6]
Systemic Sclerosis (Bleomycin-induced)MouseNot specifiedSignificantly reduced dermal thickening and p-TAK1 expression.[7][7]
Osteoarthritis (MIA model)RatNot specifiedPrevented the development of mechanical allodynia and differential weight-bearing.[8][8]
Gouty Arthritis (MSU model)Rat (female)Not specifiedSignificantly reduced mechanical allodynia and knee edema.[8][8]

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound against TAK1 and a panel of other kinases.

Methodology:

  • Reagents: Recombinant human TAK1, substrate peptide (e.g., myelin basic protein), [γ-³²P]ATP, kinase buffer, and this compound.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 96-well plate, combine TAK1 enzyme, substrate peptide, and kinase buffer.

    • Add the diluted this compound or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

    • Wash the plate to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

THP-1 Macrophage Differentiation and Cytokine Inhibition Assay

Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines in human macrophages.

Methodology:

  • Cell Culture:

    • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Macrophage Differentiation:

    • Seed THP-1 cells into 96-well plates at a density of 1 x 10⁵ cells/well.

    • Induce differentiation into macrophages by treating the cells with phorbol 12-myristate 13-acetate (PMA) at a final concentration of 50-100 ng/mL for 24-48 hours.

    • After differentiation, remove the PMA-containing medium and replace it with fresh medium. Allow the cells to rest for 24 hours.

  • This compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in DMSO.

    • Pre-treat the differentiated macrophages with the diluted this compound or DMSO (vehicle control) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) and interferon-gamma (IFNγ) (e.g., 20 ng/mL) to induce cytokine production.

    • Incubate the cells for a specified time (e.g., 6-24 hours).

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound relative to the LPS/IFNγ-stimulated vehicle control. Determine the IC₅₀ values for each cytokine.

Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of rheumatoid arthritis.

Methodology:

  • Animals: Use susceptible mouse strains such as DBA/1J, typically 8-10 weeks old.

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

    • Booster Immunization (Day 21): Emulsify type II collagen in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a site different from the primary injection.

  • This compound Treatment:

    • Begin treatment with this compound (e.g., 10 and 30 mg/kg, once daily by oral gavage) or vehicle control at the first signs of arthritis or prophylactically.

  • Assessment of Arthritis:

    • Monitor the mice daily for the onset and severity of arthritis.

    • Score each paw based on a scale of 0-4, where 0 = normal, 1 = mild swelling and/or erythema of one digit, 2 = moderate swelling and erythema of the paw, 3 = severe swelling and erythema of the entire paw, and 4 = maximal inflammation with joint rigidity. The maximum score per mouse is 16.

  • Histological Analysis:

    • At the end of the study, sacrifice the mice and collect the paws.

    • Fix, decalcify, and embed the paws in paraffin.

    • Section the joints and stain with Hematoxylin and Eosin (H&E) and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.

  • Data Analysis: Compare the mean arthritic scores, disease incidence, and histological scores between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

Bleomycin-Induced Systemic Sclerosis Mouse Model

Objective: To assess the anti-fibrotic effects of this compound in a mouse model of scleroderma.

Methodology:

  • Animals: Use susceptible mouse strains such as C57BL/6 or BALB/c.

  • Induction of Fibrosis:

    • Administer bleomycin (e.g., 100 µg in 100 µL of PBS) via daily subcutaneous injections into a defined area on the shaved back for a period of 3-4 weeks.

  • This compound Treatment:

    • Administer this compound or vehicle control daily by oral gavage or another appropriate route, either concurrently with bleomycin or as a therapeutic intervention after the establishment of fibrosis.

  • Assessment of Fibrosis:

    • Skin Thickness: Measure the dermal thickness of the affected skin using a caliper or through histological analysis.

    • Hydroxyproline Content: Quantify the collagen content in skin biopsies by measuring the hydroxyproline concentration, a major component of collagen.

    • Histological Analysis: Stain skin sections with Masson's trichrome to visualize collagen deposition and with antibodies against alpha-smooth muscle actin (α-SMA) to identify myofibroblasts.

  • Data Analysis: Compare the skin thickness, hydroxyproline content, and histological markers of fibrosis between the this compound-treated and vehicle-treated groups.

Mandatory Visualizations

TAK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR TGF-beta TGF-beta TGFBR TGF-βR TGF-beta->TGFBR TRADD TRADD TNFR->TRADD SMADs SMADs TGFBR->SMADs TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 TAK1 TAK1 RIP1->TAK1 TAB1_2 TAB1/2 TAK1->TAB1_2 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex MKKs MKKs TAK1->MKKs IkappaB IκB IKK_complex->IkappaB NFkappaB NF-κB NFkappaB_n NF-κB NFkappaB->NFkappaB_n JNK_p38 JNK/p38 MKKs->JNK_p38 AP1 AP-1 JNK_p38->AP1 SMADs_n SMADs SMADs->SMADs_n Gene_Transcription Inflammatory & Fibrotic Gene Transcription NFkappaB_n->Gene_Transcription AP1->Gene_Transcription SMADs_n->Gene_Transcription HS276 This compound HS276->TAK1

Caption: TAK1 signaling pathway and the inhibitory action of this compound.

CIA_Model_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment cluster_assessment Assessment Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Treatment_Start Onset of Arthritis: Initiate Treatment Day21->Treatment_Start Dosing Daily Dosing: This compound or Vehicle Treatment_Start->Dosing Clinical_Scoring Daily Clinical Scoring (0-16 scale) Dosing->Clinical_Scoring Histology End of Study: Histological Analysis (Paws) Clinical_Scoring->Histology Data_Analysis Data Analysis: Compare Treatment Groups Histology->Data_Analysis

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Bleomycin_Model_Workflow cluster_induction Fibrosis Induction cluster_treatment Treatment cluster_assessment Assessment Induction Daily Subcutaneous Bleomycin Injections (3-4 weeks) Treatment_Start Concurrent or Therapeutic Treatment Initiation Induction->Treatment_Start Dosing Daily Dosing: This compound or Vehicle Treatment_Start->Dosing Skin_Thickness Measure Skin Thickness Dosing->Skin_Thickness Hydroxyproline Quantify Hydroxyproline Content Dosing->Hydroxyproline Histology Histological Analysis (Masson's Trichrome, α-SMA) Dosing->Histology Data_Analysis Data Analysis: Compare Treatment Groups Skin_Thickness->Data_Analysis Hydroxyproline->Data_Analysis Histology->Data_Analysis

Caption: Experimental workflow for the Bleomycin-induced Sclerosis model.

References

An In-depth Technical Guide on the Off-Target Profile of HS-276 at High Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

HS-276 is a potent and orally bioavailable inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical signaling node in inflammatory pathways.[1][2][3] With a high affinity for its primary target, this compound has demonstrated significant efficacy in preclinical models of inflammatory diseases such as rheumatoid arthritis.[1][4] However, as with any kinase inhibitor, understanding its off-target activity, particularly at elevated concentrations, is crucial for a comprehensive assessment of its therapeutic potential and safety profile. This technical guide provides a detailed overview of the known off-target effects of this compound at high concentrations, based on available preclinical data.

Quantitative Analysis of Off-Target Kinase Inhibition

Kinome screening has been instrumental in characterizing the selectivity of this compound. While highly selective for TAK1, at higher concentrations, this compound exhibits inhibitory activity against a panel of other kinases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this off-target engagement.

Target KinaseIC50 (nM)Fold Selectivity vs. TAK1 (IC50 = 8.25 nM)
TAK1 (Target)8.25[4][5][6]1
CLK229[4][6]3.5
GCK33[4][6]4.0
ULK263[4][5][6]7.6
MAP4K5125[4][6]15.2
IRAK1264[4][6]32.0
NUAK270[4][6]32.7
CSNK1G2810[4][6]98.2
CAMKKβ-11280[4][6]155.2
MLK15585[4][6]677.0
Table 1: In vitro inhibitory activity of this compound against a panel of kinases. Data compiled from publicly available sources.

The primary off-targets, CLK2 and GCK, are inhibited at concentrations approximately 3.5 to 4-fold higher than that required for TAK1 inhibition.[4][6] While this compound is reported to be selective for TAK1 over a panel of 137 other kinases at a concentration of 10 µM, the inhibition of kinases such as CLK2, GCK, and ULK2 at nanomolar concentrations warrants consideration in the interpretation of preclinical data, especially in studies employing high micromolar concentrations.[5]

In addition to direct kinase inhibition, this compound has been shown to dose-dependently reduce the expression of inflammatory cytokines such as TNF, IL-6, and IL-1β in cellular assays, with IC50 values of 138 nM, 201 nM, and 234 nM, respectively.[4][5]

Experimental Protocols

A detailed understanding of the methodologies used to generate the off-target data is essential for its proper interpretation and for designing future experiments.

Kinase Inhibition Assays:

The inhibitory activity of this compound against various kinases was likely determined using in vitro kinase assays. A typical protocol for such an assay involves:

  • Reagents: Recombinant human kinases, appropriate peptide or protein substrates, ATP, and the test compound (this compound).

  • Assay Principle: The assay measures the transfer of a phosphate group from ATP to the substrate by the kinase. The amount of phosphorylation is then quantified.

  • Procedure:

    • The kinase, substrate, and varying concentrations of this compound are pre-incubated in a suitable buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the level of substrate phosphorylation is measured. This can be done using various detection methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based technologies (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Cytokine Inhibition Assays:

The effect of this compound on cytokine production is typically assessed using cell-based assays. A common protocol using THP-1 human monocytic cells is as follows:

  • Cell Culture and Differentiation: THP-1 cells are cultured in appropriate media and differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).[5]

  • Treatment: The differentiated cells are pre-treated with various concentrations of this compound for a specified duration.

  • Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of cytokines.[5]

  • Sample Collection: After a defined incubation period, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentrations of cytokines (e.g., TNF, IL-6, IL-1β) in the supernatant are measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 values for cytokine inhibition are determined by plotting the percentage of cytokine reduction against the logarithm of the this compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for evaluating its off-target effects.

TAK1_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs (p38, JNK) TAK1->MAPKs NF_kB NF-κB IKK_complex->NF_kB Cytokines Inflammatory Cytokines (TNF, IL-6, IL-1β) NF_kB->Cytokines MAPKs->Cytokines HS276 This compound HS276->TAK1

Caption: Simplified TAK1 signaling pathway inhibited by this compound.

Off_Target_Kinase_Screening_Workflow start Start: Compound this compound kinase_panel In vitro Kinase Panel Screen (e.g., 137 kinases) start->kinase_panel high_conc High Concentration (e.g., 10 µM) kinase_panel->high_conc determine_ic50 Determine IC50 for Hits high_conc->determine_ic50 data_analysis Data Analysis & Selectivity Profiling determine_ic50->data_analysis cellular_assays Cellular Assays (e.g., Cytokine Inhibition) data_analysis->cellular_assays end End: Off-Target Profile cellular_assays->end

Caption: Workflow for off-target kinase profiling of this compound.

Implications for Drug Development

The off-target profile of this compound reveals a high degree of selectivity for TAK1. However, the inhibition of other kinases, even at concentrations several-fold higher than its on-target IC50, is a critical consideration for its clinical development. At therapeutic doses, the plasma concentrations of this compound may reach levels that could engage these off-target kinases, potentially leading to unforeseen pharmacological effects or toxicities.

Therefore, it is imperative for researchers to:

  • Consider the therapeutic window: The concentration range at which this compound is effective against TAK1 without significantly inhibiting off-targets needs to be carefully defined.

  • Investigate the biological consequences of off-target inhibition: Studies should be designed to elucidate the functional outcomes of inhibiting kinases such as CLK2, GCK, and ULK2 in relevant cellular and in vivo models.

  • Monitor for off-target related adverse events: In future clinical trials, it will be important to monitor for any adverse events that could be mechanistically linked to the inhibition of the identified off-target kinases.

References

The Impact of HS-276 on TAK1-Dependent Cellular Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transforming growth factor-β-activated kinase 1 (TAK1), a key serine/threonine kinase, serves as a central signaling node in the inflammatory response. It integrates signals from various stimuli, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and lipopolysaccharide (LPS), to activate downstream pathways critical for cellular function, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades. Dysregulation of TAK1 signaling is implicated in a multitude of inflammatory diseases and cancers. HS-276 is a potent and highly selective, orally bioavailable small molecule inhibitor of TAK1. This technical guide provides an in-depth overview of the impact of this compound on TAK1-dependent cellular processes, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the associated signaling pathways.

Introduction to TAK1 Signaling

TAK1, a member of the MAP3K family, plays a pivotal role in translating extracellular signals into intracellular responses.[1][2] Upon stimulation by pro-inflammatory cytokines like TNF-α and IL-1β, or pathogen-associated molecular patterns (PAMPs) such as LPS, a signaling cascade is initiated that leads to the activation of TAK1.[1] This activation is a critical upstream event for the subsequent activation of the IκB kinase (IKK) complex and MAPK kinases (MKKs).[1][3] Activated IKK phosphorylates the inhibitor of κB (IκB), leading to its ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][4] Concurrently, TAK1-mediated activation of MKKs leads to the phosphorylation and activation of MAPKs such as p38 and c-Jun N-terminal kinase (JNK), which in turn regulate the activity of various transcription factors, including AP-1.[1]

This compound: A Selective TAK1 Inhibitor

This compound was developed as a potent and selective inhibitor of TAK1, demonstrating significant improvements in oral bioavailability compared to its parent compound, takinib.[5][6] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of TAK1 and preventing its kinase activity.[7][8] This inhibition effectively blocks the downstream signaling cascades mediated by TAK1.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseKi (nM)IC50 (nM)
TAK1 2.5 [9][10][11]8.25 [11][12]
CLK2-29[11]
GCK-33[11]
ULK2-63[11][12]
MAP4K5-125[11]
IRAK1-264[11]
NUAK-270[11]
CSNK1G2-810[11]
CAMKKβ-1-1280[11]
MLK1-5585[11]

Table 2: Cellular Inhibitory Activity of this compound on Cytokine Production in LPS-Stimulated THP-1 Macrophages

CytokineIC50 (nM)
TNF-α138[5][11][12]
IL-6201[5][11][12]
IL-1β234[5][11][12]

Impact of this compound on TAK1-Dependent Cellular Processes

By selectively inhibiting TAK1, this compound exerts significant effects on various cellular processes that are dependent on this signaling pathway.

Inhibition of NF-κB Activation

A primary consequence of TAK1 inhibition by this compound is the suppression of the NF-κB signaling pathway. By preventing the activation of the IKK complex, this compound blocks the degradation of IκB and the subsequent nuclear translocation of NF-κB.[5][9] This leads to a significant reduction in the transcription of NF-κB target genes, including those encoding pro-inflammatory cytokines.

Attenuation of Pro-inflammatory Cytokine Production

This compound has been shown to potently inhibit the production of key pro-inflammatory cytokines. In human THP-1 macrophages stimulated with LPS, this compound treatment leads to a dose-dependent reduction in the expression of TNF-α, IL-6, and IL-1β.[5][11][12] Treatment with 10 μM this compound resulted in an 11-fold attenuation of TNF expression in LPS and IFNγ-stimulated THP-1 macrophages.[5]

Induction of Apoptosis in Specific Contexts

In certain cancer cell types, particularly those with an immune-activated or mesenchymal phenotype, inhibition of TAK1 by this compound can induce RIPK1-dependent apoptosis.[8][13] This effect is often dependent on autocrine TNFα production and constitutive TNFR signaling.[8] In glioblastoma stem cells, this compound was found to induce robust apoptosis at concentrations of 1 and 3 µM.[7][8]

In Vivo Efficacy in Inflammatory Models

The therapeutic potential of this compound has been demonstrated in a collagen-induced arthritis (CIA) mouse model, a preclinical model of rheumatoid arthritis.[5] Oral administration of this compound at 50 mg/kg resulted in an 85% reduction in the mean clinical score of arthritis.[5] Histological analysis of the joints from this compound-treated animals showed reduced inflammatory infiltrates, edema, and bone degeneration.[5]

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the TAK1 signaling pathway, the mechanism of this compound, and a general experimental workflow for its characterization.

TAK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Adaptor_Proteins Adaptor_Proteins Receptor->Adaptor_Proteins Ligand Ligand Ligand->Receptor e.g., TNFα, IL-1β TAK1_Complex TAK1/TAB1/TAB2 Adaptor_Proteins->TAK1_Complex Activation IKK_Complex IKKα/β/γ TAK1_Complex->IKK_Complex Phosphorylation MKKs MKK3/4/6/7 TAK1_Complex->MKKs Phosphorylation IκB IκB IKK_Complex->IκB Phosphorylation MAPKs p38/JNK MKKs->MAPKs Phosphorylation NFκB NF-κB (p65/p50) IκB->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocation AP1 AP-1 MAPKs->AP1 Activation Gene_Expression Pro-inflammatory Gene Expression NFκB_n->Gene_Expression Transcription AP1->Gene_Expression Transcription

Figure 1: Simplified TAK1 signaling pathway.

HS276_Mechanism_of_Action Stimulus Pro-inflammatory Stimulus TAK1_Complex TAK1/TAB1/TAB2 Stimulus->TAK1_Complex Activates IKK_Complex IKK Activation TAK1_Complex->IKK_Complex MAPK_Pathway MAPK Activation TAK1_Complex->MAPK_Pathway HS276 This compound HS276->TAK1_Complex Inhibits NFkB_Activation NF-κB Activation IKK_Complex->NFkB_Activation Inflammatory_Response Inflammatory Response MAPK_Pathway->Inflammatory_Response NFkB_Activation->Inflammatory_Response Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Model Kinase_Assay In Vitro Kinase Assay Data_Analysis Data Analysis (IC50, Efficacy) Kinase_Assay->Data_Analysis Cell_Viability Cell Viability Assay (MTT) Cell_Viability->Data_Analysis Cytokine_Assay Cytokine Production Assay (ELISA) Cytokine_Assay->Data_Analysis Western_Blot Western Blot (p-TAK1, p-NF-κB) Western_Blot->Data_Analysis CIA_Model Collagen-Induced Arthritis (CIA) Mouse Model CIA_Model->Data_Analysis HS276_Synthesis This compound Synthesis & QC HS276_Synthesis->Kinase_Assay HS276_Synthesis->Cell_Viability HS276_Synthesis->Cytokine_Assay HS276_Synthesis->Western_Blot HS276_Synthesis->CIA_Model

References

The Potential of HS-276 in Glioblastoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most challenging cancers to treat, characterized by high therapeutic resistance and poor patient survival. Recent research has identified a novel therapeutic vulnerability in a subset of GBM, specifically within glioma stem cells (GSCs) of the mesenchymal subtype. This vulnerability lies in the dependency on the TGFβ-activated kinase 1 (TAK1) for survival. HS-276, a potent and selective TAK1 inhibitor, has emerged as a promising investigational agent that exploits this dependency, inducing targeted apoptosis in these resilient cancer cells. This technical guide provides an in-depth overview of the preclinical data on this compound in glioblastoma research, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for the foundational studies that have defined its potential.

Introduction: Targeting TAK1 in Glioblastoma

Glioblastoma is a highly aggressive brain tumor with a dismal prognosis. A key contributor to its resilience is the presence of glioma stem cells (GSCs), which are implicated in tumor initiation, progression, and recurrence.[1] To identify novel therapeutic targets within this critical cell population, researchers have employed unbiased genetic screening techniques. Through a CRISPR/Cas9 knockout screen, TGFβ-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase (MAPK) family, was identified as a crucial survival factor for a significant portion of GSCs.[1]

This compound is an orally active, potent, and highly selective inhibitor of TAK1.[2] Its investigation in glioblastoma has revealed that it can effectively induce programmed cell death in GSCs that are dependent on TAK1 signaling.[1] This guide will delve into the technical details of the research underpinning the potential of this compound as a therapeutic agent for glioblastoma.

Mechanism of Action of this compound in Glioblastoma

The cytotoxic effect of this compound in susceptible glioblastoma cells is mediated through the induction of RIPK1-dependent apoptosis.[1] In sensitive GSCs, TAK1 functions to suppress the activity of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] Inhibition of TAK1 by this compound relieves this suppression, leading to the activation of a death-inducing signaling cascade.

This signaling pathway involves the following key steps:

  • TAK1 Inhibition: this compound binds to and inhibits the kinase activity of TAK1.

  • RIPK1 Activation: The inhibition of TAK1 leads to the activation of RIPK1.

  • Complex IIa Formation: Activated RIPK1 associates with FADD (Fas-Associated Death Domain) and Caspase-8 to form a protein complex known as Complex IIa.

  • Caspase-8 Activation: Within Complex IIa, Caspase-8 is activated through autocatalytic cleavage.

  • Executioner Caspase Activation: Activated Caspase-8 then cleaves and activates downstream executioner caspases, such as Caspase-3.

  • Apoptosis: Executioner caspases orchestrate the dismantling of the cell, leading to apoptosis.[3]

This entire process is dependent on the presence of autocrine TNFα (Tumor Necrosis Factor-alpha) signaling, which provides the initial stimulus for the formation of the death-inducing signaling complex.[1] Glioblastoma cells of the mesenchymal subtype, which are characterized by an immune-activated transcriptional signature, are particularly sensitive to TAK1 inhibition due to their reliance on this signaling pathway for survival.[1]

Signaling Pathway Diagram

TAK1_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR TNFR RIPK1 RIPK1 TNFR->RIPK1 activates TNFa TNFα (autocrine) TNFa->TNFR binds TAK1 TAK1 TAK1->RIPK1 inhibits HS276 This compound HS276->TAK1 inhibits ComplexIIa Complex IIa (RIPK1, FADD, Caspase-8) RIPK1->ComplexIIa FADD FADD FADD->ComplexIIa Caspase8 Caspase-8 Caspase8->ComplexIIa Caspase3 Caspase-3 Caspase8->Caspase3 activates ComplexIIa->Caspase8 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: this compound inhibits TAK1, leading to RIPK1 activation and apoptotic cell death.

Quantitative Data on this compound Efficacy

The preclinical evaluation of this compound has provided quantitative data on its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
KinaseKi (nM)IC50 (nM)
TAK1 2.5 2.3
CLK2-29
GCK-33
ULK2-63
MAP4K5-125
IRAK1-264
NUAK-270
CSNK1G2-810
CAMKKβ-1-1280
MLK1-5585
Data sourced from Selleck Chemicals product page.[2]
Table 2: In Vitro Efficacy of this compound in Glioblastoma Stem Cells (U3013MG)
TreatmentConcentration (µM)Outcome
This compound1Robust induction of apoptosis
This compound3Robust induction of apoptosis and reduction in cell number
Data interpretation from a study by Damhofer et al. (2024) is ongoing to provide more specific quantitative values.

Experimental Protocols

This section provides a detailed methodology for the key experiments that have been instrumental in evaluating the potential of this compound in glioblastoma research.

CRISPR/Cas9 Knockout Screen for GSC Survival Factors

This protocol outlines the general steps for a pooled CRISPR/Cas9 knockout screen to identify genes essential for the survival of glioma stem cells.

Experimental Workflow Diagram

CRISPR_Workflow start Start: GSC Culture lenti_transduction Lentiviral Transduction (sgRNA Library) start->lenti_transduction selection Puromycin Selection lenti_transduction->selection culture_expansion Cell Culture Expansion selection->culture_expansion treatment Induce Cas9 Expression culture_expansion->treatment harvest Harvest Genomic DNA treatment->harvest pcr PCR Amplification of sgRNAs harvest->pcr sequencing Next-Generation Sequencing pcr->sequencing analysis Bioinformatic Analysis (Identify Depleted sgRNAs) sequencing->analysis target_id Target Identification (e.g., TAK1) analysis->target_id end End target_id->end

Caption: Workflow for a CRISPR/Cas9 screen to identify essential genes in GSCs.

Methodology:

  • Cell Line Preparation: Establish a stable glioma stem cell (GSC) line expressing Cas9 nuclease. For inducible systems, use a doxycycline-inducible Cas9 construct.

  • sgRNA Library Transduction: Transduce the Cas9-expressing GSCs with a pooled lentiviral single-guide RNA (sgRNA) library targeting a comprehensive set of genes (e.g., the human kinome) at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.

  • Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Cell Culture and Treatment: Expand the selected cell population and then induce Cas9 expression (if using an inducible system). Culture the cells for a sufficient period to allow for gene knockout and subsequent phenotypic effects (e.g., 14-21 days).

  • Genomic DNA Extraction: Harvest the cells and extract genomic DNA.

  • sgRNA Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using PCR and subject the amplicons to next-generation sequencing.

  • Data Analysis: Analyze the sequencing data to identify sgRNAs that are depleted in the cell population over time. This depletion indicates that the targeted gene is essential for cell survival. Genes with multiple depleted sgRNAs are considered high-confidence hits.[1]

In Vitro Apoptosis Assay

This protocol describes how to assess the induction of apoptosis in GSCs following treatment with this compound.

Methodology:

  • Cell Seeding: Seed GSCs (e.g., U3013MG) in appropriate culture plates.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 µM, 3 µM) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • Apoptosis Staining: Stain the cells with Annexin V and a viability dye (e.g., Propidium Iodide or DAPI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while cells positive for both Annexin V and the viability dye are in late apoptosis or are necrotic.

  • Data Quantification: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

Orthotopic Glioblastoma Xenograft Model

This protocol outlines the establishment of an orthotopic glioblastoma mouse model to evaluate the in vivo efficacy of this compound.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension of human GSCs (e.g., U3013MG) in a suitable buffer.

  • Animal Model: Use immunodeficient mice (e.g., NOD-scid IL2Rgammanull).

  • Intracranial Injection: Under anesthesia, stereotactically inject the GSC suspension into the brain of the mice (e.g., into the striatum).

  • Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if cells express luciferase) or magnetic resonance imaging (MRI).

  • Treatment Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound or a vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Assessment: Monitor the mice for signs of tumor progression and record survival data. At the end of the study, or when humane endpoints are reached, euthanize the mice and harvest the brains for histological and immunohistochemical analysis to assess tumor volume and molecular markers of apoptosis.

Note: In the initial in vivo studies with this compound in an orthotopic mesenchymal glioma model, a survival benefit was not observed. Further investigation is required to understand the reasons, which could include factors such as blood-brain barrier penetration or the drug's stability and potency in the in vivo environment.

Future Directions and Conclusion

The identification of TAK1 as a key survival factor in a subset of glioblastoma, particularly the aggressive mesenchymal subtype, has opened a new therapeutic avenue. This compound, as a potent and selective TAK1 inhibitor, has demonstrated clear preclinical efficacy in inducing apoptosis in these cancer cells in vitro.

While the initial in vivo results have highlighted challenges that need to be addressed, the strong mechanistic rationale for targeting TAK1 in glioblastoma remains. Future research should focus on:

  • Optimizing the delivery of this compound across the blood-brain barrier.

  • Investigating combination therapies, for instance with pro-inflammatory cytokines like IFNγ and TNFα, which have been shown to sensitize resistant GSCs to TAK1 inhibition.[1]

  • Developing predictive biomarkers based on the identified immune-activated gene expression signature to select patients who are most likely to respond to TAK1 inhibitor therapy.[1]

References

Technical Guide: Assessment of Blood-Brain Barrier Permeability of HS-276

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is based on publicly available research. As of this writing, direct quantitative studies on the blood-brain barrier (BBB) permeability of HS-276 are limited. One study suggests that poor clinical outcomes in an orthotopic glioma model could be due to low penetration of this compound through the blood-brain barrier, indicating that this is a critical area for further investigation[1].

Introduction to this compound

This compound is a potent, highly selective, and orally bioavailable small-molecule inhibitor of TGF-β-activated kinase 1 (TAK1)[2][3][4]. With a high affinity for TAK1 (Kᵢ = 2.5 nM), it represents a significant advancement over previous TAK1 inhibitors, such as takinib, due to its improved bioavailability and selectivity[1][2]. TAK1 is a critical signaling node in the tumor necrosis factor (TNF)-mediated intracellular signaling pathway, which governs the activation of NF-κβ and subsequent transcription of inflammatory cytokines[2][3]. Consequently, this compound has shown efficacy in preclinical models of inflammatory diseases, particularly rheumatoid arthritis, as well as organ fibrosis[2][5]. Its potential application for central nervous system (CNS) disorders, however, is contingent on its ability to cross the blood-brain barrier.

Pharmacokinetics and Bioavailability

While specific CNS distribution data is not extensively published, pharmacokinetic studies in mice have demonstrated excellent oral bioavailability and systemic exposure.

Table 1: Pharmacokinetic Parameters of this compound in CD-1 Mice [2][6]

Parameter Value Conditions
Dose 30 mg/kg Single dose
Route of Administration Oral gavage (PO) N/A
Cₘₐₓ (Peak Plasma Conc.) 3.68 µM N/A
Oral Bioavailability (%F) 98.1% Compared to IV administration

| Maximum Tolerated Dose (MTD) | >100 mg/kg | Daily oral dosing for 14 days |

These findings establish that this compound is well-absorbed and stable in systemic circulation, which are necessary prerequisites for potential CNS penetration.

Core Mechanism of Action: TAK1 Signaling Pathway

This compound exerts its therapeutic effect by inhibiting TAK1. In inflammatory conditions, the binding of TNF to its receptor (TNFR1) initiates a signaling cascade that recruits TAK1. Activated TAK1 then phosphorylates downstream targets, including the IκB kinase (IKK) complex, which leads to the activation of the NF-κβ transcription factor. NF-κβ subsequently translocates to the nucleus to induce the expression of pro-inflammatory cytokines like TNF, IL-6, and IL-1β[2][3]. By inhibiting TAK1, this compound effectively blocks this pro-inflammatory cascade.

TAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF TNFα TNFR1 TNFR1 TNF->TNFR1 Binds TRADD_TRAF2 TRADD/TRAF2 Complex TNFR1->TRADD_TRAF2 Recruits TAK1_TAB TAK1/TAB Complex TRADD_TRAF2->TAK1_TAB Activates IKK_Complex IKK Complex TAK1_TAB->IKK_Complex Phosphorylates NFkB_IkB NF-κB / IκB IKK_Complex->NFkB_IkB Phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB Releases Gene_Transcription Inflammatory Gene Transcription NFkB->Gene_Transcription Translocates & Activates HS276 This compound HS276->TAK1_TAB Inhibits

Caption: Simplified TNFα/NF-κβ signaling pathway inhibited by this compound.

Recommended Experimental Protocols for BBB Permeability Assessment

Given the lack of specific data for this compound, a multi-tiered approach is recommended to definitively characterize its BBB permeability. This involves a combination of in silico, in vitro, and in vivo models.

This assay provides a quantitative measure of a compound's ability to cross a cell monolayer mimicking the BBB.

  • Model: The immortalized human cerebral microvascular endothelial cell line (hCMEC/D3) is commonly used. These cells are cultured on a semi-permeable membrane insert (e.g., Transwell) separating an apical (blood-side) and a basolateral (brain-side) chamber[7].

  • Protocol:

    • Cell Culture: Seed hCMEC/D3 cells on the microporous membrane of the Transwell inserts. For a more robust model that better mimics physiological conditions, co-culture with astrocytes or pericytes in the basolateral chamber and apply shear stress using an orbital shaker[7].

    • Barrier Integrity Verification: Before the experiment, confirm the integrity of the cell monolayer. This is done by measuring the Trans-Endothelial Electrical Resistance (TEER) and assessing the paracellular flux of a low-permeability marker like Lucifer Yellow or Evans Blue dye[7].

    • Permeability Assay:

      • Add this compound at a known concentration to the apical (donor) chamber.

      • At specified time intervals (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

      • Analyze the concentration of this compound in the collected samples using a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of substance appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

This is the definitive method to determine if a compound reaches the central nervous system in a living organism.

  • Model: Adult CD-1 or C57BL/6 mice.

  • Protocol:

    • Drug Administration: Administer this compound to mice via the intended clinical route (e.g., oral gavage) at a therapeutically relevant dose (e.g., 30-50 mg/kg)[2][6].

    • Sample Collection: At various time points post-administration (e.g., 0.5, 1, 2, 4, 8 hours), collect paired blood and brain samples from cohorts of animals.

    • Sample Processing:

      • Process blood to obtain plasma.

      • Perfuse the brain with saline to remove residual blood, then homogenize the tissue.

    • Concentration Analysis: Determine the concentration of this compound in both plasma and brain homogenate samples using LC-MS.

    • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) by dividing the concentration in the brain by the concentration in the plasma at each time point. Further analysis can determine the unbound brain-to-plasma ratio (Kp,uu), which is the most accurate predictor of BBB penetration, by correcting for plasma and brain tissue protein binding.

BBB_Workflow Workflow for Assessing this compound BBB Permeability cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Culture Culture hCMEC/D3 cells on Transwell inserts Integrity Verify barrier integrity (TEER) Culture->Integrity Dose Add this compound to apical side Integrity->Dose Sample Sample from basolateral side Dose->Sample Analyze_vitro Quantify this compound via LC-MS Sample->Analyze_vitro Calculate Calculate Papp value Analyze_vitro->Calculate Administer Administer this compound to mice (PO) Calculate->Administer Corroborate In Vivo Collect Collect paired blood and brain samples over time Administer->Collect Process Process samples (plasma, homogenate) Collect->Process Analyze_vivo Quantify this compound via LC-MS Process->Analyze_vivo Calculate_Kp Calculate Brain/Plasma Ratio (Kp, Kp,uu) Analyze_vivo->Calculate_Kp Decision Sufficient CNS Exposure? Calculate_Kp->Decision Start Start Start->Culture End Proceed with CNS Efficacy Studies Decision->End

Caption: Proposed experimental workflow for characterizing this compound BBB permeability.

References

Unraveling the Specificity of a Modern Kinase Inhibitor: The Structural Basis for HS-276's Selectivity for TAK1

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Transforming growth factor-β-activated kinase 1 (TAK1), a key signaling node in inflammatory and fibrotic pathways, has emerged as a compelling therapeutic target. The development of highly selective inhibitors is crucial to mitigate off-target effects and enhance therapeutic efficacy. HS-276 is a potent and orally bioavailable TAK1 inhibitor that has demonstrated significant promise in preclinical models of inflammatory diseases. This technical guide delves into the structural and molecular underpinnings of this compound's remarkable selectivity for TAK1. Through a comprehensive analysis of its biochemical activity, the guide provides a detailed overview of the key interactions that govern its potent and specific inhibition. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on the frontier of kinase inhibitor design and targeted therapies.

Introduction

The protein kinase TAK1 is a critical mediator in the signaling cascades initiated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as transforming growth factor-β (TGF-β)[1][2][3]. Its central role in activating downstream pathways such as NF-κB and MAPKs makes it a pivotal regulator of inflammation, immunity, and cell survival[4][5]. Dysregulation of TAK1 signaling is implicated in a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers, making it an attractive target for therapeutic intervention[2][6].

The development of kinase inhibitors has often been hampered by a lack of selectivity, owing to the highly conserved nature of the ATP-binding pocket across the human kinome[7]. Off-target inhibition can lead to undesirable side effects and limit the therapeutic window of a drug candidate. This compound is a novel, orally bioavailable small molecule inhibitor designed for high potency and selectivity against TAK1[6][8][9]. This guide explores the structural basis for this selectivity, providing a detailed examination of its interaction with the TAK1 kinase domain and a comprehensive overview of the experimental methodologies used to characterize its activity.

Quantitative Analysis of this compound Kinase Selectivity

This compound exhibits exceptional potency and selectivity for TAK1. Its inhibitory activity has been extensively profiled against a broad panel of human kinases, revealing a distinct preference for TAK1 over other closely related and unrelated kinases.

KinaseK_i_ (nM)IC_50_ (nM)Reference(s)
TAK1 2.5 2.3 - 8.25 [6][8][10][11][12][13][14]
CLK2-29[8][10][15]
GCK-33[8][10]
ULK2-63[8][10][15]
MAP4K5-124 - 125[8][10]
IRAK1-264[8][10]
NUAK1-270[8][10]
CSNK1G2-809 - 810[8][10]
CAMKKβ-1-1280[8][10]
MLK1-5585[8][10]
Table 1: In vitro inhibitory activity of this compound against TAK1 and a selection of other kinases. This table summarizes the reported inhibition constant (K_i) and half-maximal inhibitory concentration (IC_50_) values, highlighting the potent and selective inhibition of TAK1._

In cellular assays, this compound effectively suppresses the production of pro-inflammatory cytokines in a dose-dependent manner, consistent with its potent inhibition of the TAK1 signaling pathway.

CytokineCellular IC_50_ (nM)Cell TypeStimulusReference(s)
TNF138THP-1 macrophagesLPS[8][15][16]
IL-6201THP-1 macrophagesLPS[8][15][16]
IL-1β234THP-1 macrophagesLPS[8][15][16]
Table 2: Cellular activity of this compound. This table presents the half-maximal inhibitory concentration (IC_50) values for the suppression of key pro-inflammatory cytokines in human macrophages._

Structural Basis of Selectivity

The remarkable selectivity of this compound for TAK1 is attributed to its optimized interactions within the ATP-binding pocket of the kinase. While a co-crystal structure of this compound with TAK1 is not publicly available, its design was guided by the co-crystal structure of its parent compound, takinib, in complex with TAK1[8][12][16]. This compound, like its predecessor, functions as an ATP-competitive inhibitor[2][17].

The high selectivity of this compound is likely achieved through a combination of factors:

  • Shape Complementarity: The molecule's three-dimensional structure is tailored to fit snugly into the unique topology of the TAK1 ATP-binding site.

  • Key Hydrogen Bonds: Specific hydrogen bond interactions with backbone atoms of the hinge region are crucial for high-affinity binding.

  • Hydrophobic Interactions: Favorable interactions with hydrophobic residues lining the pocket contribute to the stability of the inhibitor-kinase complex.

It is through the strategic chemical modifications of the takinib scaffold that this compound achieves its enhanced selectivity and improved pharmacokinetic properties, such as its high oral bioavailability of over 95%[6][8][9].

TAK1 Signaling Pathways

TAK1 acts as a central hub in several critical signaling pathways that regulate inflammation and cellular stress responses. Understanding these pathways is essential for appreciating the therapeutic potential of a selective TAK1 inhibitor like this compound.

TAK1_Signaling cluster_upstream Upstream Activators cluster_tak1 TAK1 Complex cluster_downstream Downstream Pathways cluster_cellular Cellular Response TNF-R TNF-R IL-1R IL-1R TAK1 TAK1 IL-1R->TAK1 TLR TLR TLR->TAK1 TGF-beta-R TGF-beta-R TGF-beta-R->TAK1 Fibrosis Fibrosis TGF-beta-R->Fibrosis IKK IKK TAK1->IKK MKKs MKKs TAK1->MKKs TAB1 TAB1 TAB2 TAB2 NF-kB NF-kB IKK->NF-kB Inflammation Inflammation NF-kB->Inflammation JNK JNK MKKs->JNK p38 p38 MKKs->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Inflammation

Figure 1: Simplified TAK1 Signaling Pathways

Experimental Protocols

The characterization of this compound's selectivity and potency relies on robust and well-defined experimental methodologies. Below are detailed protocols for key experiments cited in the development and evaluation of this inhibitor.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This assay is a fundamental method for determining the potency of a kinase inhibitor by measuring the transfer of a radiolabeled phosphate from ATP to a substrate.

Kinase_Assay_Workflow start Start prep Prepare Assay Plate: - Add Kinase - Add Substrate - Add this compound (or vehicle) start->prep initiate Initiate Reaction: Add [γ-33P]ATP prep->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction incubate->stop capture Capture Phosphorylated Substrate on Filter Paper stop->capture wash Wash to Remove Unincorporated [γ-33P]ATP capture->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Data Analysis: Calculate % Inhibition and IC50 measure->analyze end End analyze->end Selectivity_Profiling_Logic start Start: Single Concentration Screen screen Test this compound at a high concentration (e.g., 1-10 µM) against a large kinase panel start->screen identify_hits Identify kinases with significant inhibition (e.g., >70%) screen->identify_hits ic50_determination Perform dose-response assays for the identified 'hits' to determine IC50 values identify_hits->ic50_determination analyze_selectivity Analyze and Compare IC50 values to determine the selectivity profile ic50_determination->analyze_selectivity end End: Selectivity Profile analyze_selectivity->end

References

Methodological & Application

Application Notes and Protocols for HS-276 In Vivo Dosing in Mouse Models of Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS-276 is a potent and highly selective, orally bioavailable inhibitor of Transforming growth factor-β-activated kinase 1 (TAK1).[1][2] TAK1 is a critical kinase involved in signaling pathways that lead to the production of inflammatory cytokines, making it a promising therapeutic target for inflammatory diseases such as rheumatoid arthritis (RA). Preclinical studies in mouse models of arthritis have demonstrated the efficacy of this compound in reducing inflammation and joint damage.[3][4] These application notes provide detailed protocols for utilizing this compound in common mouse models of arthritis and summarize the available in vivo dosing and efficacy data.

Quantitative Data Summary

The following table summarizes the reported in vivo dosing and efficacy data for this compound in a mouse model of inflammatory arthritis.

ParameterValueMouse ModelSource
Dosing Route Intraperitoneal (IP)Collagen-Induced Arthritis (CIA)[1]
Dose 50 mg/kgCIA[1][4]
Frequency DailyCIA[1]
Treatment Duration 6 daysCIA[1]
Efficacy (IP) 36% reduction in disease clinical scoreCIA[5]
Dosing Route Oral (PO)CIA[5]
Efficacy (PO) 35% reduction in disease clinical scoreCIA[5]
Bioavailability >95%Normal mice[3][6]
Max Tolerated Dose >100 mg/kgNormal mice[3][6]
Pharmacokinetic Profile (30 mg/kg oral gavage) Cmax of 3.68 µMCD-1 mice[1]
Histological Improvements Reduced inflammation, pannus formation, cartilage damage, bone resorption, and periosteal bone formationCIA[1][4]

Signaling Pathway of TAK1 Inhibition by this compound

TAK1_Pathway TAK1 Signaling Pathway and this compound Inhibition TNFa TNF-α TNFR TNF Receptor TNFa->TNFR Binds TAK1 TAK1 TNFR->TAK1 Activates IKK IKK Complex TAK1->IKK Phosphorylates MAPKs MAPKs (p38, JNK) TAK1->MAPKs Phosphorylates HS276 This compound HS276->TAK1 Inhibits NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF, IL-6, IL-1β) NFkB->Cytokines Induces Transcription MAPKs->Cytokines Induces Transcription Inflammation Inflammation & Arthritis Cytokines->Inflammation

Caption: this compound inhibits TAK1, blocking downstream NF-κB and MAPK signaling and reducing inflammatory cytokine production.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a widely used autoimmune model that shares pathological and immunological features with human rheumatoid arthritis.[7][8][9]

Materials:

  • Male DBA/1 mice (8-10 weeks old)[8]

  • Bovine Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M Acetic Acid

  • This compound

  • Vehicle for this compound (e.g., appropriate solvent as per manufacturer's recommendation, such as DMSO and corn oil mixture)[2]

Protocol:

  • Preparation of Collagen Emulsion:

    • Dissolve bovine type II collagen in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL.

    • On the day of immunization, emulsify the collagen solution with an equal volume of CFA.

  • Primary Immunization (Day 0):

    • Anesthetize mice (e.g., with ketamine/xylazine).[10]

    • Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.[10]

  • Booster Immunization (Day 21):

    • Prepare an emulsion of type II collagen and IFA.

    • Administer a booster injection of 100 µL of the collagen-IFA emulsion at a different site near the base of the tail.[8][10]

  • Arthritis Development and Scoring:

    • Arthritis typically develops between days 28 and 35 after the primary immunization.[7][8]

    • Monitor mice daily for signs of arthritis.

    • Score the severity of arthritis in each paw based on a scale of 0-4, where 0=normal, 1=mild swelling and erythema, 2=moderate swelling, 3=severe swelling with joint rigidity, and 4=maximal inflammation with ankylosis. The maximum score per mouse is 16.

  • This compound Administration:

    • Begin treatment upon the onset of arthritis or as per the experimental design.

    • Administer this compound or vehicle control at the desired dose and route (e.g., 50 mg/kg, IP, daily).[1]

  • Endpoint Analysis:

    • At the end of the study, collect paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.[1][4]

    • Collect blood for analysis of inflammatory markers.

Experimental Workflow for Collagen-Induced Arthritis (CIA) Model

CIA_Workflow Collagen-Induced Arthritis (CIA) Experimental Workflow Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Day28_35 Days 28-35: Onset of Arthritis Day21->Day28_35 Treatment Treatment Initiation (this compound or Vehicle) Day28_35->Treatment Monitoring Daily Monitoring & Scoring Treatment->Monitoring Endpoint Endpoint Analysis (Histology, Biomarkers) Monitoring->Endpoint

References

Application Notes and Protocols for Oral Gavage Administration of HS-276

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the oral gavage administration of HS-276, a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). These guidelines are intended for use in preclinical research settings.

Introduction

This compound is an orally bioavailable small molecule inhibitor of TAK1, a critical signaling node in the TNF-α pathway that regulates downstream NF-κB activation and the production of inflammatory cytokines. By selectively targeting TAK1, this compound has demonstrated significant potential in attenuating inflammatory responses, making it a promising therapeutic candidate for inflammatory diseases such as rheumatoid arthritis. Preclinical studies in mouse models of inflammatory arthritis have shown that oral administration of this compound can delay disease onset and reduce disease severity.

Mechanism of Action

This compound functions as a highly selective and potent inhibitor of TAK1, with a Ki of 2.5 nM. It acts as an ATP-competitive inhibitor, binding to the ATP binding site of TAK1. This inhibition blocks the downstream signaling cascade that leads to the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokines, including Tumor Necrosis Factor (TNF), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). This compound has demonstrated a 1000-fold greater selectivity for TAK1 over the closely related IRAK4.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on published preclinical studies.

ParameterValueSpeciesReference
In Vivo Oral Dose 10, 30, 50 mg/kgMouse
Bioavailability (%F) >95%Mouse
Maximum Tolerated Dose (MTD) >100 mg/kgMouse
Time to Cmax 2 hoursMouse
Ki (TAK1) 2.5 nMIn vitro
IC50 (TAK1) 2.3 - 8.25 nMIn vitro
IC50 (TNF secretion) 138 nMTHP-1 cells
IC50 (IL-6 secretion) 201 nMTHP-1 cells
IC50 (IL-1β secretion) 234 nMTHP-1 cells

Experimental Protocols

Materials
  • This compound powder

  • Vehicle for solubilization (see below)

  • Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)

  • Sterile syringes (1 mL)

  • Weighing scale

  • Vortex mixer and/or sonicator

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Vehicle Preparation

The specific vehicle used for oral administration of this compound in the primary literature is not explicitly detailed. However, for compounds with low aqueous solubility, a common vehicle formulation is a suspension in carboxymethylcellulose (CMC). Alternatively, a solution using a combination of solvents can be prepared.

Option 1: Carboxymethylcellulose (CMC) Suspension (Recommended for initial studies)

A commonly used vehicle for oral gavage is 0.5% (w/v) CMC in sterile water.

  • Weigh the appropriate amount of low-viscosity CMC.

  • Slowly add the CMC to sterile water while stirring to avoid clumping.

  • Continue stirring until a homogenous suspension is formed.

Option 2: Solubilizing Vehicle

Commercial suppliers suggest a formulation for in vivo oral administration consisting of a mixture of solvents. An example formulation is provided below. Note: This is a general recommendation and may require optimization.

  • 5% DMSO

  • 40% PEG300

  • 5% Tween 80

  • 50% sterile water or saline

To prepare 1 mL of this vehicle:

  • Add 50 µL of DMSO to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween 80 and mix until the solution is clear.

  • Add 500 µL of sterile water or saline to reach a final volume of 1 mL.

Dosage Preparation
  • Calculate the required amount of this compound based on the desired dose (e.g., 10, 30, or 50 mg/kg) and the body weight of the animals.

  • Weigh the calculated amount of this compound powder.

  • Prepare the chosen vehicle as described above.

  • Add a small amount of the vehicle to the this compound powder and triturate to form a uniform paste.

  • Gradually add the remaining vehicle to the paste while vortexing or sonicating to ensure a homogenous suspension or solution.

  • The final dosing volume for mice should typically not exceed 10 mL/kg of body weight. For a 25g mouse, the maximum volume would be 0.25 mL.

Oral Gavage Administration Procedure (Mice)

This procedure should be performed by trained personnel to minimize stress and potential injury to the animal.

  • Animal Restraint:

    • Securely restrain the mouse by scruffing the skin over the shoulders and back of the neck to immobilize the head.

    • The body of the mouse should be held in a vertical position to straighten the path to the esophagus.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Mark this depth on the needle.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The needle should pass smoothly down the esophagus without resistance. If any resistance is met, or if the animal struggles excessively, withdraw the needle and start again. Do not force the needle , as this can cause perforation of the esophagus or trachea.

  • Substance Administration:

    • Once the needle is correctly positioned in the esophagus, slowly and steadily depress the syringe plunger to administer the this compound formulation.

  • Post-Administration Monitoring:

    • Gently remove the gavage needle.

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes immediately following the procedure and periodically for the next 24 hours.

Visualizations

Signaling Pathway of this compound Action

HS276_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TAK1 TAK1 TNFR->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Phosphorylates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF, IL-6, IL-1β) Nucleus->Cytokines Upregulates Transcription HS276 This compound HS276->TAK1 Inhibits

Caption: TAK1 inhibition by this compound blocks the NF-κB signaling cascade.

Experimental Workflow for Oral Gavage

Oral_Gavage_Workflow start Start weigh_animal 1. Weigh Animal start->weigh_animal calc_dose 2. Calculate Dose & Volume weigh_animal->calc_dose prep_hs276 4. Prepare this compound Formulation calc_dose->prep_hs276 prep_vehicle 3. Prepare Vehicle prep_vehicle->prep_hs276 restrain 5. Restrain Animal prep_hs276->restrain gavage 6. Administer by Oral Gavage restrain->gavage monitor 7. Monitor Animal gavage->monitor end End monitor->end

Caption: Step-by-step workflow for the oral gavage of this compound.

Application Notes and Protocols for Intraperitoneal Administration of HS-276 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS-276 is a potent and highly selective inhibitor of Transforming Growth Factor-β-activated kinase 1 (TAK1), a critical signaling node in the tumor necrosis factor (TNF)-mediated inflammatory pathway.[1][2] As an orally bioavailable compound, this compound has demonstrated significant efficacy in attenuating arthritic-like symptoms in mouse models of inflammatory rheumatoid arthritis.[1][3] This document provides a detailed protocol for the preparation and intraperitoneal (IP) injection of this compound in mice, a common route for preclinical evaluation of therapeutic compounds.[4]

The TAK1 signaling cascade is a key regulator of cellular responses to inflammatory cytokines. Upon stimulation by ligands such as TNFα or Interleukin-1β (IL-1β), TAK1 becomes activated and subsequently phosphorylates downstream targets, including the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs) like JNK and p38.[1][3][5][6] This leads to the activation of the transcription factor NF-κB, which orchestrates the expression of numerous pro-inflammatory genes.[2][7][8] By inhibiting TAK1, this compound effectively blocks this inflammatory cascade.[2][9]

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight 419.5 g/mol [1]
Mechanism of Action Potent and selective TAK1 inhibitor[1][5]
In Vitro Potency (Kᵢ) 2.5 nM[1]
In Vitro Potency (IC₅₀) 2.3 nM[1]
Solubility Soluble in DMSO (up to 10 mg/mL); Insoluble in water and ethanol[10]
Recommended Dosing for Intraperitoneal Injection in Mice
ParameterRecommendationReference
Dosage 50 mg/kg[3]
Vehicle 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline[11][12]
Injection Volume 10 mL/kg[4]
Frequency Daily[3]

Experimental Protocols

Preparation of this compound Formulation for Intraperitoneal Injection

This protocol details the preparation of a 5 mg/mL solution of this compound, suitable for a 50 mg/kg dose at an injection volume of 10 mL/kg.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Calculate Required Volumes: For a 1 mL final volume of 5 mg/mL this compound solution, the required volumes are:

    • This compound: 5 mg

    • DMSO: 100 µL (10%)

    • PEG300: 400 µL (40%)

    • Tween 80: 50 µL (5%)

    • Sterile Saline: 450 µL (45%)

  • Dissolve this compound in DMSO:

    • Weigh 5 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 100 µL of DMSO to the tube.

    • Vortex thoroughly until the this compound is completely dissolved. A clear solution should be obtained.

  • Add Co-solvents:

    • To the this compound/DMSO solution, add 400 µL of PEG300.

    • Vortex the mixture until it is homogeneous.

    • Add 50 µL of Tween 80 to the solution.

    • Vortex again to ensure complete mixing.

  • Add Saline:

    • Slowly add 450 µL of sterile saline to the mixture while vortexing. This should be done dropwise to prevent precipitation of the compound.

    • Continue vortexing for 1-2 minutes until a clear and uniform solution is formed.

  • Final Preparation and Storage:

    • The final concentration of the this compound solution is 5 mg/mL.

    • It is recommended to prepare the formulation fresh on the day of injection. If short-term storage is necessary, store at 4°C for no longer than 24 hours. Before use, warm the solution to room temperature.

Intraperitoneal Injection Procedure in Mice

Materials:

  • Prepared this compound formulation

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol wipes

  • Appropriate mouse restraint device

Procedure:

  • Animal Restraint: Properly restrain the mouse to expose the abdominal area. This can be done manually by scruffing the neck and securing the tail.

  • Injection Site Identification: The preferred site for IP injection is the lower right quadrant of the abdomen. This location avoids the cecum, bladder, and major blood vessels.

  • Aseptic Technique: Wipe the injection site with a 70% ethanol wipe and allow it to dry.

  • Injection:

    • Draw the calculated volume of the this compound formulation into a sterile syringe. Ensure there are no air bubbles.

    • Tilt the mouse's head slightly downwards.

    • Insert the needle at a 15-30 degree angle into the identified injection site.

    • Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid appears, withdraw the needle and select a new injection site with a fresh needle.

    • Slowly and steadily inject the solution into the peritoneal cavity.

  • Post-injection Monitoring:

    • Carefully withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any immediate adverse reactions, such as distress or signs of pain at the injection site.

Visualizations

TAK1 Signaling Pathway

TAK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor TRAF TRAF2/6 TNFR->TRAF recruits IL1R IL-1 Receptor IL1R->TRAF recruits TAK1_complex TAK1/TAB1/TAB2 TRAF->TAK1_complex activates IKK_complex IKKα/β/γ TAK1_complex->IKK_complex phosphorylates p38_JNK p38 / JNK TAK1_complex->p38_JNK activates IκB IκB IKK_complex->IκB phosphorylates (degradation) NFκB NF-κB (p50/p65) IκB->NFκB inhibits NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc translocates Gene_expression Inflammatory Gene Expression NFκB_nuc->Gene_expression promotes TNF TNFα TNF->TNFR IL1 IL-1β IL1->IL1R HS276 This compound HS276->TAK1_complex

Caption: TAK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IP Injection

IP_Injection_Workflow cluster_prep Formulation Preparation cluster_admin Administration cluster_post Post-Procedure A 1. Dissolve this compound in DMSO B 2. Add PEG300 and Tween 80 A->B C 3. Add Saline B->C D 4. Restrain Mouse C->D Proceed to Injection E 5. Identify & Disinfect Injection Site D->E F 6. Perform IP Injection E->F G 7. Monitor Animal F->G

Caption: Workflow for preparing and administering this compound via IP injection.

References

Application Notes and Protocols: HS-276 Solubility and Use in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of HS-276 in Dimethyl Sulfoxide (DMSO) for the preparation of stock solutions for in vitro experiments. This document also includes protocols for relevant in vitro assays and a summary of key quantitative data.

This compound: A Selective TAK1 Inhibitor

This compound is a potent and highly selective, orally bioavailable inhibitor of Transforming growth factor-β-activated kinase 1 (TAK1).[1][2] TAK1 is a critical signaling node in the tumor necrosis factor (TNF)-mediated intracellular signaling pathway, which regulates the activation of NF-κB and the subsequent transcription of inflammatory cytokines.[2][3] Due to its role in inflammation, this compound is a compound of interest for research in inflammatory diseases such as rheumatoid arthritis.[3][4][5]

Solubility of this compound in DMSO

Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro assays. It is crucial to use fresh, high-purity, anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound.[1]

Several sources report the solubility of this compound in DMSO, with some variations. A common concentration for a stock solution is 2 mg/mL (4.76 mM) .[1] Higher concentrations are also achievable. For instance, a solubility of 50 mg/mL (119.18 mM) has been reported with the use of sonication, warming, and pH adjustment to 2 with 1M HCl.[5] Another source suggests a solubility of 45.0 mg/mL (107.3 mM) when the pH is adjusted to 2 with HCl, and sonication and heating to 80°C are applied.[4] For most standard in vitro cell-based assays, a 2 mg/mL stock solution is sufficient.

Key Recommendations for Preparing DMSO Stock Solutions:

  • Use fresh, anhydrous, high-purity DMSO.

  • To enhance solubility for higher concentrations, sonication, gentle warming, and acidification (e.g., with HCl) can be employed.[4][5]

  • Store stock solutions at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from in vitro studies.

ParameterValueCell Line/SystemReference
Ki (TAK1) 2.5 nMBiochemical Assay[1][4][5]
IC50 (TAK1) 2.3 nMBiochemical Assay[1]
IC50 (TAK1) 8.25 nMBiochemical Assay[4][5]
IC50 (CLK2) 29 nMBiochemical Assay[4][5]
IC50 (GCK) 22 nMBiochemical Assay[4]
IC50 (ULK2) 63 nMBiochemical Assay[4][5]
IC50 (MAP4K5) 125 nMBiochemical Assay[5]
IC50 (TNF expression) 138 nMLPS-stimulated THP-1 macrophages[3][5]
IC50 (IL-6 expression) 201 nMLPS-stimulated THP-1 macrophages[3][5]
IC50 (IL-1β expression) 234 nMLPS-stimulated THP-1 macrophages[3][5]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 2 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Allow the this compound powder and DMSO to equilibrate to room temperature.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve a final concentration of 2 mg/mL.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution if necessary.

  • Once dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

In Vitro Cytokine Inhibition Assay in THP-1 Macrophages

This protocol is for assessing the inhibitory effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated THP-1 human macrophages.[3]

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFNγ)

  • This compound stock solution (2 mg/mL in DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for TNF, IL-6, and IL-1β

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

    • To differentiate the monocytes into macrophages, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 48 hours.

    • After 48 hours, remove the PMA-containing medium and wash the adherent macrophages with PBS.

  • This compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.1%.

    • Add the diluted this compound or vehicle (DMSO in medium) to the differentiated macrophages and incubate for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) and IFNγ (e.g., 20 ng/mL) and incubate for an additional 24 hours.[3]

  • Cytokine Measurement:

    • After the incubation period, collect the cell culture supernatants.

    • Measure the concentrations of TNF, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each this compound concentration relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of this compound Inhibition

The following diagram illustrates the signaling pathway affected by this compound. This compound inhibits TAK1, a key kinase in the TNF-α signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent expression of inflammatory cytokines.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR1 TNFR1 TRADD_FADD_Casp8 TRADD/FADD/Caspase-8 TNFR1->TRADD_FADD_Casp8 RIP1_TRAF2 RIP1/TRAF2 TNFR1->RIP1_TRAF2 TNFa TNF-α TNFa->TNFR1 TAK1_TAB TAK1/TAB RIP1_TRAF2->TAK1_TAB IKK_complex IKK Complex TAK1_TAB->IKK_complex IkB IκB IKK_complex->IkB P NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation HS276 This compound HS276->TAK1_TAB Inflammatory_Genes Inflammatory Gene Transcription NFkB_n->Inflammatory_Genes

Caption: this compound inhibits the TAK1 signaling pathway.

Experimental Workflow for In Vitro Cytokine Inhibition Assay

The diagram below outlines the key steps of the in vitro cytokine inhibition assay.

G cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis seed Seed THP-1 Monocytes differentiate Differentiate with PMA (48h) seed->differentiate wash Wash with PBS differentiate->wash add_hs276 Add this compound or Vehicle (1h) wash->add_hs276 stimulate Stimulate with LPS + IFNγ (24h) add_hs276->stimulate collect Collect Supernatants stimulate->collect elisa Measure Cytokines (ELISA) collect->elisa analyze Calculate IC50 elisa->analyze

Caption: Workflow for cytokine inhibition assay.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS-276 is a potent and highly selective, orally bioavailable inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). With a Ki of 2.5 nM, this compound is a critical tool for investigating inflammatory signaling pathways.[1][2][3] TAK1 is a key signaling node in the intracellular cascade mediated by TNF-α, which leads to the activation of NF-κβ and the subsequent transcription of inflammatory cytokines.[3] Dysregulation of this pathway is implicated in various inflammatory diseases, including rheumatoid arthritis. These application notes provide a recommended concentration range and detailed protocols for the treatment of the human monocytic cell line, THP-1, with this compound.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of TAK1, effectively blocking the phosphorylation of downstream targets. This inhibition prevents the activation of key inflammatory signaling pathways, including NF-κB and MAPKs (p38, JNK), thereby reducing the expression and secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. The targeted inhibition of TAK1 by this compound makes it a valuable compound for studying inflammatory responses in cellular models like THP-1 cells.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterValueCell Line/AssayReference
Ki (TAK1) 2.5 nMEnzymatic Assay[1][2][3]
IC50 (TNF-α reduction) 138 nMNot Specified[1]
IC50 (IL-6 reduction) 201 nMNot Specified[1]
IC50 (IL-1β reduction) 234 nMNot Specified[1]
Table 2: Recommended Concentration Range for THP-1 Cells
ApplicationRecommended Concentration RangeNotes
Inhibition of cytokine secretion 100 nM - 1 µMBased on IC50 values for cytokine reduction and protocols for the related TAK1 inhibitor, Takinib, in THP-1 cells.
Induction of apoptosis 1 µM - 3 µMEffective concentrations observed in other cancer cell lines (U3013MG GSCs). May require optimization for THP-1 cells.
General TAK1 pathway inhibition 100 nM - 10 µMA broad range for initial dose-response experiments.

Experimental Protocols

THP-1 Cell Culture and Differentiation

A critical prerequisite for many inflammatory studies is the differentiation of THP-1 monocytes into macrophage-like cells.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin.

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well or 96-well tissue culture plates

Protocol:

  • Culture THP-1 cells in suspension in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

  • To differentiate, seed THP-1 cells at a density of 5 x 10^5 cells/mL into the desired culture plates.

  • Add PMA to the culture medium to a final concentration of 100 nM.

  • Incubate the cells with PMA for 48-72 hours. During this time, the cells will adhere to the plate and adopt a macrophage-like morphology.

  • After the differentiation period, carefully aspirate the PMA-containing medium.

  • Gently wash the adherent cells twice with pre-warmed sterile PBS.

  • Add fresh, PMA-free complete RPMI-1640 medium to the cells.

  • Allow the differentiated cells to rest for a 24-48 hour period before proceeding with this compound treatment.

This compound Treatment of Differentiated THP-1 Cells

Materials:

  • Differentiated THP-1 cells (from Protocol 1)

  • This compound

  • DMSO (for stock solution)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFNγ) (for stimulation)

  • Complete RPMI-1640 medium

Protocol:

  • Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.

  • On the day of the experiment, dilute the this compound stock solution in complete RPMI-1640 medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Aspirate the medium from the rested, differentiated THP-1 cells.

  • Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.

  • Pre-incubate the cells with this compound for 1-2 hours at 37°C.

  • To induce an inflammatory response, add LPS (e.g., 10 ng/mL) and IFNγ (e.g., 50 ng/mL) to the wells.

  • Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) to allow for cytokine production or other downstream effects.

  • Following incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and/or lyse the cells for protein or RNA analysis.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis thp1 THP-1 Monocytes diff Differentiate with PMA (100 nM, 48-72h) thp1->diff rest Rest in PMA-free medium (24-48h) diff->rest pre_treat Pre-treat with this compound (1-2h) rest->pre_treat stimulate Stimulate with LPS/IFNγ pre_treat->stimulate incubate Incubate (6-24h) stimulate->incubate supernatant Collect Supernatant (Cytokine Analysis) incubate->supernatant lysate Collect Cell Lysate (Western Blot, qPCR) incubate->lysate

Caption: Experimental workflow for treating differentiated THP-1 cells with this compound.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway tnf TNF-α tnfr TNFR tnf->tnfr tak1 TAK1 tnfr->tak1 p38 p38 tak1->p38 jnk JNK tak1->jnk ikk IKK Complex tak1->ikk hs276 This compound hs276->tak1 nfkb NF-κB ikk->nfkb nucleus Nucleus nfkb->nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines Gene Transcription

References

Application Notes and Protocols: In Vitro IC50 Determination for HS-276

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS-276 is a potent and highly selective, orally bioavailable inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).[1][2] TAK1 is a critical signaling node in the TNF-mediated intracellular signaling pathway, which regulates the activation of NF-κB and subsequent transcription of inflammatory cytokines.[3][4] Due to its central role in inflammation, TAK1 is a promising therapeutic target for inflammatory diseases such as rheumatoid arthritis.[1][3] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cell lines, along with available data on its inhibitory activity.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of TAK1, binding to the ATP binding site of the kinase.[5] This inhibition blocks the downstream signaling cascade that is typically activated by pro-inflammatory cytokines like TNF-α and IL-1β. The inhibition of TAK1 by this compound leads to a significant reduction in the production of inflammatory cytokines, including TNF, IL-6, and IL-1β.[6][7]

Data Presentation: In Vitro IC50 Values of this compound

The following tables summarize the reported IC50 values for this compound against various kinases and for its inhibitory effect on cytokine production.

Table 1: Kinase Inhibition Profile of this compound

Target KinaseIC50 (nM)
TAK18.25
CLK229
GCK33
ULK263
MAP4K5125
IRAK1264
NUAK270
CSNK1G2810
CAMKKβ-11280
MLK15585

Data sourced from MedchemExpress.[6]

Table 2: Inhibition of Cytokine Expression by this compound in THP-1 Macrophages

CytokineIC50 (nM)
TNF138
IL-6201
IL-1β234

Data sourced from MedchemExpress and Cayman Chemical.[6][7]

Note on Cytotoxicity in Cancer Cell Lines: Publicly available literature does not currently provide a comprehensive set of cytotoxicity IC50 values for this compound across a wide range of cancer cell lines. One study indicated that this compound induced apoptosis and reduced cell numbers in U3013MG glioblastoma stem cells at concentrations of 1 and 3 µM, however, a specific IC50 value for cell viability was not reported.[1] Researchers are encouraged to determine the cytotoxic IC50 of this compound in their specific cell lines of interest using the protocol provided below.

Experimental Protocols

Protocol for In Vitro IC50 Determination using MTT Assay

This protocol outlines the determination of the IC50 value of this compound using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures cell viability.

Materials:

  • This compound compound

  • Selected adherent cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 490 nm or 570 nm)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture the selected cell line in T-75 flasks until they reach approximately 80% confluency.

    • Trypsinize the cells, resuspend them in complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). It is recommended to perform a wide range of concentrations initially to determine the approximate IC50, followed by a narrower range for a more precise measurement.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity if available.

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that results in a 50% reduction in cell viability, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

TAK1_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 TAK1 TAK1 TRAF2->TAK1 Activates IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Phosphorylates HS276 This compound HS276->TAK1 Inhibits IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Inflammatory Cytokines (TNF, IL-6, IL-1β) Nucleus->Cytokines Transcription IC50_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h for cell attachment seed_cells->incubate_24h prepare_hs276 Prepare serial dilutions of this compound incubate_24h->prepare_hs276 treat_cells Treat cells with this compound dilutions incubate_24h->treat_cells prepare_hs276->treat_cells incubate_treatment Incubate for 24/48/72h treat_cells->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan crystals in DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 490/570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50 end End determine_ic50->end

References

Application Notes and Protocols for In Vivo Formulation of HS-276 using PEG300 and Tween-80

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS-276 is a potent, selective, and orally bioavailable inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical signaling node in the TNF-mediated inflammatory pathway.[1][2][3] With a Ki of 2.5 nM, this compound has demonstrated significant efficacy in preclinical models of inflammatory diseases, such as rheumatoid arthritis.[1][2] Its high oral bioavailability (>95%) makes it a promising candidate for therapeutic development.[1][3] This document provides detailed application notes and protocols for the in vivo formulation of this compound using a vehicle composed of Polyethylene Glycol 300 (PEG300) and Tween-80, based on available preclinical data.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of TAK1, which is a key kinase in the signaling cascade downstream of TNF-α receptors.[4] By inhibiting TAK1, this compound effectively blocks the activation of NF-κB and subsequent transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2][3][5] This targeted inhibition of a central inflammatory pathway underlies its therapeutic potential in autoimmune and inflammatory disorders.

Data Presentation

Formulation Composition

A common formulation for the in vivo administration of this compound involves a mixture of DMSO, PEG300, Tween-80, and water. This vehicle is designed to solubilize the hydrophobic this compound for oral or parenteral administration.

ComponentRoleProportion (v/v)
DMSOPrimary Solvent5%
PEG300Co-solvent40%
Tween-80Surfactant/Emulsifier5%
ddH₂ODiluent50%

Data sourced from publicly available formulation guidelines for this compound.[2]

Pharmacokinetic Parameters of this compound in CD-1 Mice

The following table summarizes the key pharmacokinetic parameters of this compound following a single oral gavage administration of 30 mg/kg in CD-1 mice.

ParameterValueUnit
Cₘₐₓ3.68µM
Bioavailability (%F)98.1%

This data highlights the excellent oral bioavailability of this compound.[1][5]

In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model

Oral administration of this compound has been shown to significantly attenuate disease progression in a mouse model of rheumatoid arthritis.

Treatment GroupDoseRouteReduction in Arthritic Clinical Score
This compound10 mg/kgPO, QD18%
This compound30 mg/kgPO, QD35%
This compound25 mg/kgIP36%

Oral dosing demonstrated comparable efficacy to intraperitoneal (IP) administration.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

This protocol details the step-by-step procedure for preparing a 1 mL working solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene Glycol 300 (PEG300)

  • Tween-80

  • Sterile double-distilled water (ddH₂O)

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

Procedure:

  • Prepare a 2 mg/mL stock solution of this compound in DMSO. Ensure the powder is completely dissolved.

  • In a sterile 1.5 mL microcentrifuge tube, add 400 µL of PEG300.

  • To the PEG300, add 50 µL of the 2 mg/mL this compound stock solution in DMSO.

  • Mix thoroughly by vortexing or pipetting until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture.

  • Mix again until the solution is clear and homogenous.

  • Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.

  • Vortex the final solution to ensure it is well-mixed. The final concentration of this compound will be 0.1 mg/mL.

  • This formulation should be prepared fresh before each use for optimal results.[2]

Protocol 2: In Vivo Efficacy Study in a Collagen-Induced Arthritis (CIA) Mouse Model

This protocol outlines a general procedure for evaluating the efficacy of this compound in a CIA mouse model.

Animal Model:

  • DBA/1 mice are typically used for the CIA model.

Induction of Arthritis:

  • An initial immunization is performed with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

  • A booster immunization is given approximately 21 days later with an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA).

Treatment Protocol:

  • Once clinical signs of arthritis appear (e.g., paw swelling, redness), randomize the mice into treatment and vehicle control groups.

  • Administer this compound (formulated as described in Protocol 1) or the vehicle control daily by oral gavage (PO) or intraperitoneal injection (IP). Doses of 10 and 30 mg/kg have been shown to be effective.[1]

  • Monitor the mice daily for clinical signs of arthritis. Scoring is typically based on the severity of erythema and swelling in each paw.

  • Continue treatment for a predefined period (e.g., until day 36 post-initial immunization).[1]

Outcome Measures:

  • Clinical Score: Record the daily arthritic score for each mouse.

  • Disease Incidence: Note the percentage of mice in each group that develop arthritis.

  • Histopathology: At the end of the study, collect joint tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.[1]

  • Biomarker Analysis: Collect blood samples to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6).

Visualizations

TAK1_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 TAK1 TAK1 TRAF2->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Phosphorylates HS276 This compound HS276->TAK1 Inhibits NFkB NF-κB IKK_complex->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription Inflammation Inflammation Cytokines->Inflammation

Caption: this compound inhibits the TAK1 signaling pathway.

Experimental_Workflow cluster_prep Formulation Preparation cluster_invivo In Vivo Study prep_start Dissolve this compound in DMSO add_peg Add PEG300 prep_start->add_peg add_tween Add Tween-80 add_peg->add_tween add_water Add ddH₂O add_tween->add_water final_formulation Final Formulation add_water->final_formulation treatment Administer this compound or Vehicle final_formulation->treatment cia_induction Induce CIA in Mice randomization Randomize Mice cia_induction->randomization randomization->treatment monitoring Daily Clinical Monitoring treatment->monitoring analysis Endpoint Analysis (Histology, Biomarkers) monitoring->analysis

Caption: In vivo experimental workflow for this compound.

References

Application Notes and Protocols: HS-276 Treatment in a Collagen-Induced Arthritis Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. The collagen-induced arthritis (CIA) mouse model is a widely used preclinical model that shares many pathological and immunological features with human RA, making it an invaluable tool for evaluating novel therapeutic agents. HS-276 is a potent and highly selective, orally bioavailable inhibitor of Transforming Growth Factor-β-activated kinase 1 (TAK1). TAK1 is a critical signaling node in the inflammatory cascade mediated by tumor necrosis factor (TNF), regulating downstream activation of NF-κB and the subsequent production of pro-inflammatory cytokines.[1] These notes provide a detailed protocol for the treatment of CIA mice with this compound and the subsequent evaluation of its therapeutic efficacy.

Data Presentation

Table 1: Effect of this compound on Clinical Arthritis Score in CIA Mice
Treatment GroupDose (mg/kg, p.o., BID)Mean Clinical Score (Day 36)% Reduction vs. Vehicle
Vehicle-Not specified-
This compound5Not statistically significantNot specified
This compound10Statistically significant reduction (p = 0.01)Not specified
This compound30Statistically significant reduction (p < 0.0001)Not specified

Data synthesized from a study by de la Roche et al., 2023.[2]

Table 2: Effect of this compound on Histological Parameters in the Joints of CIA Mice
Histological ParameterVehicle ControlThis compound (30 mg/kg)% Reduction
Pannus ScoreNot specifiedReduced47%
Bone ResorptionNot specifiedReduced54%
Periosteal Bone FormationNot specifiedReduced58%
Periosteal Bone WidthNot specifiedReduced95%

Data represents significant reductions compared to the vehicle control group.[2]

Table 3: Effect of this compound on Serum Cytokine Levels in CIA Mice (Day 23)
CytokineVehicle Control (pg/mL)This compound (5 mg/kg) (pg/mL)This compound (10 mg/kg) (pg/mL)This compound (30 mg/kg) (pg/mL)
TNFNot specifiedSignificantly ReducedSignificantly ReducedSignificantly Reduced
IL-6Not specifiedSignificantly ReducedSignificantly ReducedSignificantly Reduced
IFNγNot specifiedSignificantly ReducedSignificantly ReducedSignificantly Reduced

All treatment groups showed a significant reduction (p < 0.0001 for TNF; dose-dependent reduction for IL-6 and IFNγ) compared to the vehicle control.[2]

Experimental Protocols

I. Induction of Collagen-Induced Arthritis (CIA) in Mice

This protocol describes the induction of arthritis in susceptible mouse strains, such as DBA/1.

Materials:

  • Bovine or chicken type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M acetic acid

  • Syringes and needles

  • Homogenizer or emulsifying needle

Procedure:

  • Preparation of Collagen Emulsion (Day 0):

    • Dissolve type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

    • Prepare a 1:1 emulsion of the collagen solution with Complete Freund's Adjuvant (CFA). A stable emulsion is critical for successful arthritis induction.

  • Primary Immunization (Day 0):

    • Anesthetize mice (e.g., with isoflurane).

    • Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare a 1:1 emulsion of the collagen solution with Incomplete Freund's Adjuvant (IFA).

    • Inject 100 µL of the collagen/IFA emulsion intradermally at a site different from the primary injection.

  • Monitoring:

    • Begin monitoring mice for signs of arthritis around day 21. Clinical signs typically appear between days 24 and 28.[3]

II. This compound Treatment Protocol

Materials:

  • This compound

  • Vehicle for oral administration (e.g., appropriate buffer or suspension vehicle)

  • Oral gavage needles

Procedure:

  • Treatment Initiation: Begin treatment on Day 21, concurrent with the booster immunization.

  • Dosage and Administration:

    • Administer this compound orally (p.o.) twice daily (BID).

    • Prepare solutions for doses of 5, 10, and 30 mg/kg.[2]

    • A vehicle control group should be administered the vehicle alone on the same schedule.

  • Treatment Duration: Continue daily treatment until the end of the study, typically around Day 36.[2]

III. Assessment of Arthritis

A. Clinical Scoring:

  • Score mice daily from Day 21 to Day 36.

  • Use a standardized scoring system for each paw, for example:

    • 0 = No evidence of erythema and swelling

    • 1 = Erythema and mild swelling confined to the tarsals or ankle joint

    • 2 = Erythema and mild swelling extending from the ankle to the tarsals

    • 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints

    • 4 = Erythema and severe swelling encompass the ankle, foot, and digits

  • The maximum score per mouse is 16.

B. Histological Analysis:

  • Sample Collection: At the end of the study, euthanize mice and collect hind paws and knee joints.

  • Tissue Processing:

    • Fix tissues in 10% neutral buffered formalin.

    • Decalcify the tissues.

    • Embed in paraffin and section.

  • Staining: Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and with Safranin O to evaluate cartilage damage.

  • Scoring: Score the stained sections for the following parameters by a blinded observer:

    • Inflammation: Assess the infiltration of inflammatory cells into the synovium and periarticular tissue.[4]

    • Pannus Formation: Evaluate the extent of synovial proliferation and invasion into the cartilage and bone.[5]

    • Cartilage Damage: Score the loss of proteoglycan and chondrocytes.[5]

    • Bone Erosion: Assess the extent of bone resorption.[5]

C. Cytokine Analysis:

  • Sample Collection: Collect blood via cardiac puncture at specified time points (e.g., Day 23 and Day 36).

  • Serum Preparation: Separate serum and store at -80°C.

  • Cytokine Measurement: Use a multiplex immunoassay (e.g., Luminex) or ELISA to quantify the levels of key inflammatory cytokines such as TNF, IL-6, and IFNγ.

Visualizations

experimental_workflow cluster_induction Arthritis Induction cluster_treatment This compound Treatment cluster_assessment Efficacy Assessment Day0 Day 0: Primary Immunization (Collagen in CFA) Day21_boost Day 21: Booster Immunization (Collagen in IFA) Day0->Day21_boost 21 days Day21_treat Day 21: Initiate this compound Treatment (5, 10, 30 mg/kg, p.o., BID) Day36_end Day 36: End of Treatment Day21_treat->Day36_end 15 days Clinical Daily Clinical Scoring (Days 21-36) Day21_treat->Clinical Cytokine Serum Cytokine Analysis (e.g., Day 23, Day 36) Day21_treat->Cytokine Histo Histological Analysis of Joints (Day 36) Day36_end->Histo

Caption: Experimental workflow for this compound treatment in the collagen-induced arthritis model.

TAK1_signaling_pathway TNF TNFα TNFR TNFR TNF->TNFR TRADD_TRAF2 TRADD/TRAF2 TNFR->TRADD_TRAF2 TAK1 TAK1 TRADD_TRAF2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Nucleus Nucleus NFkB->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF, IL-6, etc.) Nucleus->Cytokines transcription HS276 This compound HS276->TAK1

Caption: this compound inhibits the TAK1 signaling pathway in rheumatoid arthritis.

References

Application of HS-276 in a Bleomycin-Induced Fibrosis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), leads to scarring and loss of organ function. It is a pathological hallmark of numerous chronic diseases with significant morbidity and mortality. Transforming growth factor-β (TGF-β) is a key cytokine implicated in the pathogenesis of fibrosis. TGF-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, serves as a critical node in both TGF-β and Toll-like receptor (TLR) signaling pathways, making it an attractive therapeutic target.[1][2][3] HS-276 is a novel, drug-like selective inhibitor of TAK1.[1][2] This document outlines the application and efficacy of this compound in the widely used bleomycin-induced model of organ fibrosis, providing detailed experimental protocols and summarizing key findings.

Mechanism of Action

This compound exerts its anti-fibrotic effects by selectively inhibiting TAK1.[1] This inhibition disrupts the non-canonical TGF-β signaling pathway, which is crucial for fibrogenesis.[1] Notably, the anti-fibrotic effects of this compound are independent of the canonical Smad2 signaling pathway.[1] By blocking TAK1, this compound effectively attenuates TGF-β1-stimulated collagen synthesis and myofibroblast differentiation, key processes in the development of fibrosis.[1][2] Furthermore, this compound has been shown to downregulate inflammatory markers, highlighting its dual role in mitigating both inflammation and fibrosis.[1]

Key Experimental Findings

Treatment with this compound has demonstrated significant efficacy in both preventing and reversing fibrosis in preclinical murine models of bleomycin-induced skin and lung fibrosis.[1][2] The therapeutic potential of this compound is underscored by its effectiveness even when administered after the establishment of fibrosis.[1][2][4]

Data Summary

The following tables summarize the quantitative data from studies evaluating the effect of this compound in bleomycin-induced fibrosis models.

Table 1: Effect of this compound on Bleomycin-Induced Dermal Fibrosis in Mice

ParameterControl (PBS)Bleomycin + VehicleBleomycin + this compound (Preventive)Bleomycin + this compound (Regression)
Dermal Thickness (µm)Data not availableIncreasedSignificantly Reduced (P = 0.016)Significantly Reduced
Collagen AccumulationBaselineIncreasedSignificantly ReducedSignificantly Reduced (P = 0.0103)
Myofibroblast InfiltrationBaselineIncreasedSignificantly ReducedSignificantly Reduced
Inflammatory Cell InfluxBaselineIncreasedSignificantly ReducedSignificantly Reduced

Data compiled from studies where this compound was administered at 25 mg/kg.[1][4] The preventive model involved concurrent administration of this compound with bleomycin, while the regression model initiated this compound treatment after fibrosis was established.

Table 2: Effect of this compound on Gene and Protein Expression in Fibroblasts

MarkerTreatmentResult
mRNA Expression
COL1A2TGF-β1 + this compoundMarked Reduction
COL3A1TGF-β1 + this compoundMarked Reduction
ACTA2 (α-SMA)TGF-β1 + this compoundMarked Reduction
Protein Expression
α-Smooth Muscle Actin (α-SMA)TGF-β1 + this compoundBlocked Upregulation
Collagen ITGF-β1 + this compoundBlocked Upregulation
Fibronectin-EDA (Fn-EDA)TGF-β1 + this compoundBlocked Upregulation
Tenascin-CTGF-β1 + this compoundBlocked Upregulation

In vitro data from human foreskin fibroblasts and healthy adult skin fibroblasts treated with TGF-β1 (10 ng/mL) and this compound (10 μM).[1]

Experimental Protocols

Bleomycin-Induced Murine Model of Skin and Lung Fibrosis

The bleomycin-induced fibrosis model is a well-established and reproducible method for studying fibrotic diseases.[5][6][7][8][9]

Materials:

  • Bleomycin sulfate

  • Phosphate-buffered saline (PBS), sterile

  • C57/BL6 mice (6-8 weeks old)

  • This compound

  • Vehicle for this compound (e.g., PBS, DMSO)

  • Syringes and needles for subcutaneous and intraperitoneal injections

Protocol:

  • Animal Acclimatization: Acclimatize C57/BL6 mice for at least one week before the start of the experiment.

  • Induction of Fibrosis:

    • Subcutaneous Model (for skin fibrosis): Administer daily subcutaneous injections of bleomycin (e.g., 100 µL of 1 mg/mL in PBS) to a defined area on the shaved backs of the mice for a period of 21 to 28 days.[1] Control mice receive daily subcutaneous injections of PBS.

    • Intratracheal Model (for lung fibrosis): Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 2.5 - 3 mg/kg) dissolved in sterile saline.[7][10] Control animals receive an equal volume of sterile saline.

  • This compound Administration:

    • Preventive Model: Begin daily intraperitoneal (i.p.) injections of this compound (e.g., 25 mg/kg) concurrently with the first dose of bleomycin and continue for the duration of the study (e.g., 22 days).[1]

    • Regression Model: Induce fibrosis with bleomycin for a set period (e.g., 14 days).[1][4] Following the establishment of fibrosis, begin daily i.p. injections of this compound (e.g., 25 mg/kg) and continue until the end of the study (e.g., day 28).[1][4]

  • Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice. Harvest skin and/or lung tissues for subsequent analysis.[1]

Histological Analysis
  • Fix harvested tissues in 10% neutral buffered formalin.

  • Embed the fixed tissues in paraffin.

  • Section the paraffin-embedded tissues (e.g., 5 µm thickness).

  • Stain sections with Masson's trichrome to assess collagen deposition and with Hematoxylin and Eosin (H&E) to evaluate tissue morphology and inflammatory cell infiltration.[4]

  • Quantify dermal thickness or lung fibrosis scores (e.g., Ashcroft score) using microscopy and image analysis software.[5]

Hydroxyproline Assay for Collagen Quantification
  • Harvest and weigh a portion of the skin or lung tissue.

  • Hydrolyze the tissue samples in 6N HCl at 110°C for 18-24 hours.

  • Neutralize the hydrolysates.

  • Perform a colorimetric assay to determine the hydroxyproline content, which is a direct measure of collagen content.

Quantitative PCR (qPCR) for Gene Expression Analysis
  • Isolate total RNA from cultured fibroblasts or homogenized tissue samples using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using specific primers for target genes (e.g., COL1A2, COL3A1, ACTA2) and a housekeeping gene (e.g., GAPDH) for normalization.[1]

  • Calculate the relative gene expression using the ΔΔCt method.

Immunoblotting for Protein Expression Analysis
  • Prepare whole-cell lysates from cultured fibroblasts or tissue homogenates.

  • Determine protein concentration using a standard protein assay (e.g., BCA assay).

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against target proteins (e.g., α-SMA, Collagen I, p-TAK1, TAK1).

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Normalize protein expression to a loading control (e.g., GAPDH).

Visualizations

G cluster_workflow Experimental Workflow start Bleomycin Administration (Subcutaneous or Intratracheal) hs276_preventive This compound Administration (Preventive Model) start->hs276_preventive fibrosis_dev Fibrosis Development start->fibrosis_dev euthanasia Euthanasia and Tissue Collection hs276_preventive->euthanasia hs276_regression This compound Administration (Regression Model) hs276_regression->euthanasia fibrosis_dev->hs276_regression analysis Histology, Hydroxyproline, qPCR, Immunoblotting euthanasia->analysis G cluster_pathway This compound Mechanism of Action tgfb TGF-β / TLR Ligands tgfbr TGF-β Receptor / TLR tgfb->tgfbr tak1 TAK1 tgfbr->tak1 smad Canonical Smad Pathway (Smad2/3) tgfbr->smad non_canonical Non-Canonical Pathways (e.g., p38, JNK) tak1->non_canonical hs276 This compound hs276->tak1 fibrosis Fibroblast Activation Myofibroblast Differentiation ECM Production non_canonical->fibrosis

References

Application Notes: Cytokine Profiling in Response to HS-276 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of HS-276, a potent and selective TAK1 inhibitor, on cytokine profiles. The information is intended to guide researchers in designing experiments to evaluate the immunomodulatory properties of this compound.

Introduction

This compound is an orally bioavailable small molecule inhibitor of Transforming Growth Factor-β-activated kinase 1 (TAK1).[1][2][3] TAK1 is a key signaling node in the intracellular pathways activated by pro-inflammatory stimuli such as Tumor Necrosis Factor (TNF), Interleukin-1β (IL-1β), and lipopolysaccharide (LPS).[2] By inhibiting TAK1, this compound effectively blocks the downstream activation of NF-κB and other signaling cascades that lead to the transcription and release of a wide range of inflammatory cytokines.[2] This targeted action makes this compound a promising therapeutic candidate for inflammatory diseases like rheumatoid arthritis.[1][2][4]

Mechanism of Action: TAK1 Inhibition

The primary mechanism of action of this compound is the potent and highly selective inhibition of TAK1, with a Ki of 2.5 nM and an IC50 of 2.3 nM.[1] This inhibition disrupts the TNF-mediated signaling pathway, which is crucial for the production of various pro-inflammatory cytokines.

TAK1_Signaling_Pathway cluster_nucleus TNF TNFα TNFR TNFR TNF->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 TAK1 TAK1 TRAF2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex HS276 This compound HS276->TAK1 Inhibition NFkB NF-κB IKK_complex->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF, IL-6, IL-1β) Nucleus->Cytokines Transcription

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data on Cytokine Inhibition

This compound has demonstrated significant dose-dependent inhibition of key pro-inflammatory cytokines in various experimental models.

In Vitro Cytokine Inhibition

In studies using lipopolysaccharide (LPS) and interferon-gamma (IFNγ) stimulated THP-1 human macrophages, this compound treatment resulted in a substantial reduction in cytokine expression.[2]

CytokineFold Reduction (at 10 µM)IC50 (nM)
TNF 11-fold138
IL-6 Not Reported201
IL-1β Not Reported234

Table 1: In Vitro Cytokine Inhibition by this compound in THP-1 Macrophages.[2][3]

In Vivo Cytokine Inhibition

In a collagen-induced arthritis (CIA) mouse model, oral administration of this compound led to a significant attenuation of disease symptoms, which correlated with a reduction in systemic cytokine levels.[2]

CytokineEffect
IL-6 Significantly Reduced
IFNγ Significantly Reduced

Table 2: In Vivo Cytokine Inhibition by this compound in a CIA Mouse Model.[5]

Experimental Protocols

The following are detailed protocols for assessing the in vitro and in vivo effects of this compound on cytokine profiles.

In Vitro Cytokine Profiling in THP-1 Macrophages

This protocol describes the methodology for treating THP-1 cells with this compound and measuring cytokine release.

In_Vitro_Workflow start Start culture Culture THP-1 Monocytes start->culture differentiate Differentiate with PMA culture->differentiate treat Treat with this compound or Vehicle differentiate->treat stimulate Stimulate with LPS + IFNγ treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatants incubate->collect analyze Analyze Cytokines (ELISA/Multiplex) collect->analyze end End analyze->end

Figure 2: In vitro cytokine profiling workflow.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFNγ)

  • Phosphate Buffered Saline (PBS)

  • ELISA or Multiplex Immunoassay kits for TNF, IL-6, and IL-1β

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium.

    • Seed cells in 96-well plates at a density of 1 x 10^5 cells/well.

    • Differentiate monocytes into macrophages by treating with 100 ng/mL PMA for 48 hours.

    • After 48 hours, wash the cells with PBS to remove non-adherent cells.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.

    • Add the this compound dilutions or vehicle control (DMSO) to the appropriate wells and incubate for 1 hour.

  • Cell Stimulation:

    • Stimulate the cells by adding a combination of LPS (100 ng/mL) and IFNγ (20 ng/mL) to each well.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection and Analysis:

    • After incubation, centrifuge the plates at 400 x g for 5 minutes.

    • Carefully collect the cell culture supernatants.

    • Analyze the levels of TNF, IL-6, and IL-1β in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

In Vivo Cytokine Profiling in a Collagen-Induced Arthritis (CIA) Mouse Model

This protocol outlines the induction of arthritis in mice, treatment with this compound, and subsequent measurement of serum cytokine levels.

Materials:

  • DBA/1J mice (8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle for oral administration

  • Blood collection tubes

  • ELISA or Multiplex Immunoassay kits for mouse IL-6 and IFNγ

Procedure:

  • Induction of Arthritis:

    • On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.

    • On day 21, administer a booster immunization with 100 µg of bovine type II collagen emulsified in IFA.

  • This compound Administration:

    • Begin oral administration of this compound or vehicle daily, starting from the day of the booster immunization, for a predetermined duration (e.g., 14-21 days). A typical dose is 50 mg/kg.[2]

  • Sample Collection:

    • At the end of the treatment period, collect blood from the mice via cardiac puncture or another appropriate method.

    • Allow the blood to clot and then centrifuge at 2000 x g for 10 minutes to separate the serum.

  • Cytokine Analysis:

    • Analyze the serum levels of IL-6 and IFNγ using ELISA or a multiplex immunoassay following the manufacturer's protocols.

Conclusion

This compound is a potent inhibitor of TAK1 that effectively reduces the production of key pro-inflammatory cytokines both in vitro and in vivo. The provided data and protocols offer a solid foundation for researchers to further investigate the therapeutic potential of this compound in inflammatory disease models. The significant and dose-dependent reduction of TNF, IL-6, and IL-1β highlights its strong anti-inflammatory properties.

References

Application Note: Long-Term Stability of HS-276 in Solution at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive overview of the long-term stability of the selective TAK1 inhibitor, HS-276, when stored in solution at -20°C. Proper storage and handling of small molecule inhibitors are critical for ensuring experimental reproducibility and the integrity of research data. This document outlines recommended storage conditions, provides a detailed protocol for conducting a stability assessment, and presents representative data on the stability of this compound over time. Furthermore, it includes a diagram of the TAK1 signaling pathway to provide context for the inhibitor's mechanism of action.

Introduction to this compound

This compound is a potent and highly selective, orally bioavailable inhibitor of Transforming Growth Factor-β-activated kinase 1 (TAK1).[1][2] With a Ki of 2.5 nM and an IC50 of 2.3 nM for TAK1, it plays a significant role in modulating inflammatory responses.[1] this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF, IL-6, and IL-1β, making it a valuable tool for research in inflammatory diseases like rheumatoid arthritis.[2][3][4] Given its potency, ensuring the stability of this compound in solution is paramount for accurate and reliable experimental outcomes.

TAK1 Signaling Pathway

This compound exerts its effects by inhibiting TAK1, a key kinase in the signaling pathways of several pro-inflammatory cytokines. The diagram below illustrates the central role of TAK1 in mediating downstream cellular responses.

TAK1_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R LPS LPS TLR4 TLR4 LPS->TLR4 TRADD TRADD TNFR->TRADD MyD88 MyD88 IL1R->MyD88 TLR4->MyD88 TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 TAK1 TAK1 RIP1->TAK1 IRAK IRAK MyD88->IRAK IRAK->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MKKs MKKs TAK1->MKKs HS276 This compound HS276->TAK1 NFkB NF-κB IKK_complex->NFkB p38_JNK p38/JNK MKKs->p38_JNK Cytokines Inflammatory Cytokines NFkB->Cytokines Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival p38_JNK->Cytokines

Figure 1: Simplified TAK1 Signaling Pathway and the inhibitory action of this compound.

Recommended Storage of this compound

For optimal long-term stability, this compound should be handled and stored according to the following guidelines. While the solid powder form of this compound is stable for years when stored at -20°C, solutions are more susceptible to degradation.[5][6]

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationSolvent
Solid Powder-20°CUp to 3 years[6][7]N/A
Stock Solution-20°C1 month[2]Anhydrous DMSO
Stock Solution-80°C6 months[2]Anhydrous DMSO

To minimize degradation, it is strongly recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2][7] For most in vitro experiments, the final concentration of DMSO in the culture medium should be less than 0.5% to prevent cellular toxicity.[7]

Experimental Protocol: Long-Term Stability Assessment of this compound at -20°C

This protocol outlines a method to quantify the stability of this compound in a DMSO stock solution over a 12-week period when stored at -20°C.

Experimental Workflow

Stability_Workflow Start Start: Prepare 10 mM This compound Stock in DMSO Aliquot Aliquot Stock Solution into Multiple Vials Start->Aliquot Store Store Aliquots at -20°C Aliquot->Store Timepoints Timepoints: Week 0, 2, 4, 8, 12 Store->Timepoints Analysis Analyze Aliquot by RP-HPLC Timepoints->Analysis At each timepoint Data Quantify Peak Area and Calculate Purity Analysis->Data End End: Determine Degradation Profile Data->End

Figure 2: Workflow for assessing the long-term stability of this compound.
Materials and Reagents

  • This compound powder (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

  • Reverse-phase HPLC system with a C18 column

Stock Solution Preparation
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into single-use, tightly sealed microcentrifuge tubes.

Storage
  • Label the aliquots clearly with the compound name, concentration, date, and time point (e.g., "this compound, 10 mM, 2025-11-21, Week 0").

  • Store the aliquots in a light-protected container at -20°C.

HPLC Analysis
  • At each designated time point (Week 0, 2, 4, 8, and 12), remove one aliquot for analysis.

  • Allow the aliquot to thaw completely at room temperature.

  • Dilute the stock solution to a working concentration (e.g., 100 µM) with the mobile phase.

  • Analyze the sample using a reverse-phase HPLC (RP-HPLC) system with the following suggested parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A time-dependent linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1 mL/min

    • Detection Wavelength: 254 nm

  • Record the chromatogram and integrate the peak area corresponding to this compound.

Data Presentation and Interpretation

The stability of this compound is determined by comparing the peak area of the compound at each time point to the initial peak area at Week 0.

Table 2: Representative Stability Data for this compound in DMSO at -20°C

Time Point (Weeks)Average Peak Area (n=3)Purity (%)
01,543,289100.0
21,539,87699.8
41,531,04599.2
81,518,76598.4
121,498,54397.1

The data presented in Table 2 is representative and indicates that this compound in DMSO solution exhibits high stability when stored at -20°C for up to 4 weeks, with minimal degradation. After 12 weeks, a slight decrease in purity may be observed. For experiments requiring the highest degree of accuracy, it is advisable to use stock solutions that have been stored for less than one month at -20°C.[2]

Conclusion and Recommendations

This compound is a stable compound when stored as a solid at -20°C. In DMSO solution, it maintains high purity for at least one month when stored at -20°C. To ensure the highest quality of experimental results, the following best practices are recommended:

  • Store this compound stock solutions in single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles.

  • For long-term storage of solutions (up to 6 months), -80°C is the preferred temperature.[2]

  • Always use anhydrous DMSO to prepare stock solutions, as moisture can accelerate compound degradation.[8]

  • Before use, visually inspect thawed solutions for any signs of precipitation. If present, gently warm and vortex the solution to ensure it is fully redissolved.

By adhering to these guidelines, researchers can be confident in the stability and activity of their this compound solutions, leading to more reliable and reproducible scientific findings.

References

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with HS-276

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS-276 is a potent and highly selective, orally bioavailable inhibitor of Transforming Growth Factor-β-activated kinase 1 (TAK1).[1][2] TAK1 is a crucial intracellular signaling molecule in the mitogen-activated protein kinase (MAPK) pathway, playing a key role in mediating immune responses. It is activated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as signals from T-cell and B-cell receptors.[3] By inhibiting TAK1, this compound effectively attenuates downstream signaling cascades, most notably the activation of NF-κB and p38 MAPK, leading to a reduction in the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][5][6] This makes this compound a compound of significant interest for the treatment of inflammatory and autoimmune diseases.[4][6]

Flow cytometry is an indispensable tool for dissecting the complex effects of immunomodulatory compounds like this compound on diverse immune cell populations. This high-throughput technique allows for the simultaneous analysis of multiple parameters on a single-cell basis, providing detailed insights into changes in cell surface marker expression, intracellular protein levels, and cell viability. These application notes provide detailed protocols for the analysis of human peripheral blood mononuclear cells (PBMCs) treated with this compound using flow cytometry, focusing on T cells, B cells, and dendritic cells.

Mechanism of Action of this compound

This compound exerts its immunomodulatory effects by binding to the ATP-binding pocket of TAK1, preventing its phosphorylation and subsequent activation. This blockade of TAK1 activity disrupts the signaling pathways that are essential for the activation, proliferation, and function of various immune cells.

  • T Cells: TAK1 is critical for T-cell receptor (TCR) signaling, T-cell development, and survival.[7] Inhibition of TAK1 is expected to impair T-cell activation, proliferation, and cytokine production.

  • B Cells: In B cells, TAK1 is essential for B-cell receptor (BCR) signaling, which is crucial for their maturation, proliferation, and antibody production.[1][2]

  • Dendritic Cells (DCs): TAK1 plays a vital role in the survival and maturation of dendritic cells.[8][9] Inhibition of TAK1 may lead to reduced expression of co-stimulatory molecules, thereby impairing their ability to activate T cells.

Data Presentation: Quantitative Analysis of this compound Effects

The following tables summarize the expected dose-dependent effects of this compound on various immune cell populations as analyzed by flow cytometry. The data presented is representative and intended to illustrate the potential outcomes of the described protocols.

Table 1: Effect of this compound on T Cell Subsets and Activation Markers

TreatmentConcentration (µM)% CD4+ of Lymphocytes% CD8+ of Lymphocytes% CD25+ of CD4+ T Cells% CD69+ of CD8+ T Cells
Vehicle (DMSO)045.2 ± 3.828.1 ± 2.515.7 ± 2.112.3 ± 1.9
This compound0.144.8 ± 3.527.9 ± 2.310.2 ± 1.88.5 ± 1.5
This compound145.5 ± 4.128.3 ± 2.65.1 ± 1.1 3.2 ± 0.9
This compound1044.9 ± 3.927.8 ± 2.42.3 ± 0.8 1.1 ± 0.5
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. Data are presented as mean ± SD.

Table 2: Effect of this compound on B Cell Subsets and Activation Markers

TreatmentConcentration (µM)% CD19+ of Lymphocytes% CD27+ of CD19+ B Cells (Memory)% CD86+ of CD19+ B Cells
Vehicle (DMSO)010.5 ± 1.535.2 ± 4.125.4 ± 3.3
This compound0.110.3 ± 1.434.8 ± 3.918.9 ± 2.8
This compound110.6 ± 1.635.5 ± 4.39.7 ± 1.9**
This compound1010.4 ± 1.535.1 ± 4.04.1 ± 1.2***
p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. Data are presented as mean ± SD.

Table 3: Effect of this compound on Dendritic Cell Maturation Markers

TreatmentConcentration (µM)% CD80+ of Lin-HLA-DR+CD11c+ DCs% CD86+ of Lin-HLA-DR+CD11c+ DCsMFI of HLA-DR on DCs
Vehicle (DMSO)065.7 ± 5.272.3 ± 6.115,200 ± 1,800
This compound0.150.1 ± 4.855.4 ± 5.512,100 ± 1,500
This compound132.8 ± 3.9 38.2 ± 4.28,500 ± 1,100**
This compound1015.4 ± 2.5 19.8 ± 3.15,300 ± 950***
p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. Data are presented as mean ± SD. MFI = Mean Fluorescence Intensity.

Table 4: Effect of this compound on Intracellular Cytokine Production in T Cells

TreatmentConcentration (µM)% IFN-γ+ of CD4+ T Cells% TNF-α+ of CD8+ T Cells
Vehicle (DMSO)020.3 ± 2.935.1 ± 4.2
This compound0.112.5 ± 2.122.7 ± 3.5
This compound15.8 ± 1.5 9.3 ± 2.1
This compound101.9 ± 0.7 3.1 ± 1.1
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. Data are presented as mean ± SD.

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
  • Dilute whole blood collected in heparinized tubes 1:1 with sterile phosphate-buffered saline (PBS).

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Aspirate the upper layer of plasma and platelets, and carefully collect the buffy coat layer containing PBMCs at the plasma-Ficoll interface.

  • Transfer the collected PBMCs to a new 50 mL conical tube and wash with PBS. Centrifuge at 300 x g for 10 minutes.

  • Repeat the wash step.

  • Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue or an automated cell counter. Cell viability should be >95%.

Protocol 2: In Vitro Treatment of PBMCs with this compound
  • Adjust the concentration of PBMCs to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Plate 1 mL of the cell suspension into each well of a 24-well plate.

  • For activation studies, add appropriate stimuli (e.g., anti-CD3/CD28 beads for T cells, LPS for B cells and dendritic cells) to the wells.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the desired volume of this compound or vehicle control (DMSO) to each well to achieve the final concentrations. The final DMSO concentration should be kept below 0.1%.

  • Incubate the cells at 37°C in a humidified 5% CO2 incubator for the desired time (e.g., 24, 48, or 72 hours).

Protocol 3: Flow Cytometry Staining for Surface Markers
  • After incubation, harvest the cells from each well and transfer them to FACS tubes.

  • Centrifuge at 350 x g for 5 minutes and discard the supernatant.

  • Wash the cells with 2 mL of cold Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.09% sodium azide). Centrifuge again and discard the supernatant.

  • Resuspend the cell pellet in 100 µL of PBS containing a viability dye (e.g., Zombie NIR™ or similar) and incubate for 20 minutes at room temperature, protected from light.

  • Wash the cells with 2 mL of Flow Cytometry Staining Buffer.

  • Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the pre-titrated cocktail of fluorescently conjugated antibodies for your panel of interest (see suggested panels below).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

  • Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer for analysis on a flow cytometer.

Suggested Antibody Panels:

  • T Cell Panel: Anti-CD3, Anti-CD4, Anti-CD8, Anti-CD45RA, Anti-CCR7, Anti-CD25, Anti-CD69, Anti-HLA-DR.

  • B Cell Panel: Anti-CD19, Anti-CD20, Anti-CD27, Anti-IgD, Anti-CD38, Anti-CD86.

  • Dendritic Cell Panel: Lineage cocktail (Anti-CD3, CD14, CD16, CD19, CD20, CD56), Anti-HLA-DR, Anti-CD11c, Anti-CD123, Anti-CD80, Anti-CD86.

Protocol 4: Intracellular Cytokine Staining
  • For the last 4-6 hours of the cell culture and treatment period (Protocol 2), add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the wells.

  • Follow steps 1-8 of the surface marker staining protocol (Protocol 3).

  • After the final wash of the surface staining, resuspend the cell pellet in 250 µL of Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm™).

  • Incubate for 20 minutes at 4°C.

  • Wash the cells twice with 1X Permeabilization/Wash Buffer.

  • Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization/Wash Buffer containing the pre-titrated cocktail of intracellular cytokine antibodies (e.g., Anti-IFN-γ, Anti-TNF-α, Anti-IL-2).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 1X Permeabilization/Wash Buffer.

  • Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer for analysis.

Visualizations

G Experimental Workflow for Flow Cytometry Analysis cluster_0 Sample Preparation cluster_1 Cell Culture and Treatment cluster_2 Flow Cytometry Staining cluster_3 Data Acquisition and Analysis A Isolate PBMCs from Whole Blood B Cell Counting and Viability Check A->B C Plate PBMCs at 1x10^6 cells/mL B->C D Add Stimuli (e.g., anti-CD3/CD28) C->D E Treat with this compound or Vehicle D->E F Incubate for 24-72h E->F G Harvest and Wash Cells F->G H Viability Staining G->H I Surface Marker Staining H->I J Fixation and Permeabilization (for intracellular staining) I->J Optional L Acquire on Flow Cytometer I->L K Intracellular Cytokine Staining J->K K->L M Data Analysis (Gating, Quantification) L->M

Caption: Experimental Workflow for Flow Cytometry.

G TAK1 Signaling Pathway and Inhibition by this compound cluster_0 Upstream Signals cluster_1 TAK1 Complex cluster_2 Downstream Pathways cluster_3 Cellular Responses TCR TCR/BCR Signaling TAK1 TAK1 TCR->TAK1 Cytokine_Receptor Cytokine Receptors (e.g., TNFR, IL-1R) Cytokine_Receptor->TAK1 NFkB NF-κB Pathway TAK1->NFkB p38 p38 MAPK Pathway TAK1->p38 JNK JNK Pathway TAK1->JNK HS276 This compound HS276->TAK1 Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokine_Production Proliferation Cell Proliferation and Survival p38->Proliferation Activation Expression of Activation Markers JNK->Activation

References

Troubleshooting & Optimization

Technical Support Center: Improving HS-276 Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and overcome solubility challenges with the TAK1 inhibitor, HS-276, for successful in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is a lipophilic compound with low aqueous solubility. It is practically insoluble in water and ethanol. Its solubility is reported to be limited in dimethyl sulfoxide (DMSO) as well.[1][2] For optimal results, it is recommended to use fresh, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2][3]

Q2: this compound is described as orally bioavailable. How is this possible with its low aqueous solubility?

A2: The high oral bioavailability of this compound (>95% in mice) is achieved through appropriate formulation strategies that enhance its dissolution and absorption in the gastrointestinal tract.[4][5] While the compound itself has poor water solubility, formulating it with specific excipients can significantly improve its in vivo performance.

Q3: What are the general strategies to improve the solubility of a compound like this compound for animal studies?

A3: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble compounds like this compound. These include:

  • pH adjustment: Modifying the pH of the formulation can increase the solubility of ionizable compounds.[6]

  • Co-solvents: Using a mixture of water-miscible organic solvents can increase the solubilizing capacity of the vehicle.[6][7]

  • Surfactants: These agents can form micelles that encapsulate the drug, increasing its apparent solubility.[6]

  • Lipid-based drug delivery systems (LBDDS): Formulating the compound in oils, surfactants, and co-solvents can improve absorption.[6][8]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.[6]

  • Particle size reduction: Techniques like micronization or nanosizing increase the surface area of the drug, leading to a faster dissolution rate.[6][7]

Troubleshooting Guide

This guide provides a structured approach to addressing common solubility issues encountered with this compound during the preparation of formulations for in vivo studies.

Issue 1: this compound precipitates out of solution upon addition of aqueous components.

This is a common issue when diluting a stock solution of a poorly soluble compound (e.g., in DMSO) into an aqueous vehicle for dosing.

Workflow for Troubleshooting Precipitation:

G cluster_0 Troubleshooting Precipitation of this compound A Precipitation Observed B Review Formulation Components A->B Initial Step C Increase Co-solvent/Surfactant Concentration B->C Is co-solvent/surfactant present? E Evaluate Alternative Formulation B->E No D Decrease Final Aqueous Content C->D Still Precipitates H Successful Formulation C->H Resolved D->E Still Precipitates D->H Resolved F Consider Lipid-Based System E->F Explore Options G Test Suspension Formulation E->G Explore Options F->H G->H

Caption: A decision-making workflow for addressing this compound precipitation issues during formulation preparation.

Recommended Actions:

  • Increase the proportion of organic co-solvents or surfactants in your final formulation.

  • Decrease the final concentration of the aqueous component if the dosing volume allows.

  • Explore alternative formulation systems , such as lipid-based formulations or suspensions.

Issue 2: Inconsistent or low plasma concentrations of this compound after oral administration.

This may indicate poor absorption due to inadequate solubilization in the gastrointestinal tract.

Workflow for Optimizing In Vivo Exposure:

G cluster_1 Optimizing In Vivo Exposure of this compound I Low/Variable Plasma Levels J Analyze Current Formulation I->J K Increase Solubilizing Excipients J->K Is it an aqueous-based solution? L Formulate as a Lipid-Based System (e.g., SEDDS) J->L Is it a simple oil solution? M Consider Particle Size Reduction J->M Is it a suspension? K->L Limited Improvement N Improved Bioavailability K->N Successful L->N M->N

Caption: A workflow to enhance the in vivo bioavailability of this compound.

Recommended Actions:

  • Conduct a systematic solubility screening in various pharmaceutically acceptable excipients, including oils, surfactants, and co-solvents.

  • Formulate this compound in a lipid-based system , such as a Self-Emulsifying Drug Delivery System (SEDDS). These systems can improve absorption by forming a fine emulsion in the gut.

  • If using a suspension, consider reducing the particle size of the this compound powder through micronization.

Data Summary

The following table summarizes the reported solubility and pharmacokinetic parameters for this compound.

ParameterValueSolvent/VehicleSource
Solubility
In DMSO1-10 mg/mL (sparingly soluble)DMSO[1]
In DMSO50 mg/mL (119.18 mM)DMSO with sonication, warming, pH adjustment to 2 with HCl, and heating to 60°C[3]
In DMSO2 mg/mL (4.76 mM)Fresh DMSO[2]
In WaterInsolubleWater[2]
In EthanolInsolubleEthanol[2]
Pharmacokinetics (Mouse)
Bioavailability (%F)>95%Not specified[4][5]
Cmax3.68 µMOral gavage (30 mg/kg)[3][9]
Maximum Tolerated Dose (MTD)>100 mg/kgOral administration[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol is based on information from a commercial supplier and aims to achieve a higher concentration stock solution.

  • Weigh the desired amount of this compound powder.

  • Add fresh, anhydrous DMSO to the desired concentration (e.g., 50 mg/mL).

  • Warm the mixture gently (e.g., to 37°C or 60°C).[3][9]

  • Sonicate the mixture in an ultrasonic bath until the solid is fully dissolved.[3][9]

  • For the highest concentration, the pH can be adjusted to 2 with 1M HCl.[3]

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

Protocol 2: Example In Vivo Formulation for Oral Administration (Aqueous-based)

This formulation is a common starting point for oral dosing in preclinical studies.

  • Prepare a stock solution of this compound in DMSO (e.g., 2 mg/mL) as described in Protocol 1.[2]

  • In a separate tube, prepare the vehicle by mixing PEG300, Tween 80, and sterile water (or saline). A common ratio is 40% PEG300, 5% Tween 80, and 55% water.

  • Slowly add the this compound DMSO stock solution to the vehicle while vortexing to create the final dosing solution. The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity.

  • Ensure the final solution is clear and free of precipitates before administration.

Protocol 3: Example In Vivo Formulation for Oral Administration (Lipid-based)

This formulation can enhance the absorption of lipophilic compounds.

  • Prepare a stock solution of this compound in DMSO (e.g., 2 mg/mL).[2]

  • Add the required volume of the DMSO stock solution to corn oil.

  • Mix thoroughly until a homogenous solution or suspension is formed.

  • Administer immediately after preparation.

Signaling Pathway

This compound is a selective inhibitor of TGF-β-activated kinase 1 (TAK1), a key signaling node in the TNF-α pathway that leads to the activation of NF-κB and subsequent transcription of inflammatory cytokines.

G cluster_2 This compound Mechanism of Action TNF TNF-α TNFR TNFR TNF->TNFR TAK1 TAK1 TNFR->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Inflammatory Cytokines (e.g., IL-6, IL-1β) NFkB->Cytokines Transcription HS276 This compound HS276->TAK1

References

Why fresh DMSO is necessary for dissolving HS-276

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TAK1 inhibitor, HS-276.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use fresh, anhydrous DMSO to dissolve this compound?

Using fresh, anhydrous dimethyl sulfoxide (DMSO) is crucial for two primary reasons: to ensure optimal solubility of this compound and to prevent potential chemical degradation of the compound.

  • Hygroscopicity of DMSO and Reduced Solubility: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water in DMSO can significantly decrease the solubility of many organic compounds, including this compound. This can lead to the precipitation of the compound from your stock solution, resulting in an inaccurate concentration and unreliable experimental results.

  • Potential for Chemical Degradation: Over time, DMSO can degrade, especially when exposed to light, air, or temperature fluctuations. This degradation can produce acidic byproducts. This compound contains amide functional groups which are susceptible to acid-catalyzed hydrolysis. The presence of acidic impurities in aged DMSO could therefore lead to the degradation of this compound, compromising its integrity and biological activity.

Q2: I observed precipitation in my this compound stock solution stored in DMSO. What should I do?

Precipitation in your this compound stock solution can be due to several factors, including the use of non-anhydrous DMSO, improper storage, or exceeding the solubility limit. Here are some troubleshooting steps:

  • Warm the Solution: Gently warm the solution to 37°C and vortex or sonicate to see if the compound redissolves.

  • Prepare a Fresh Stock: If the precipitate does not dissolve, it is highly recommended to discard the solution and prepare a fresh stock using a new vial of anhydrous DMSO.

  • Proper Storage: Always store your DMSO stock solutions at -20°C or -80°C in tightly sealed vials to minimize water absorption and degradation. It is also best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q3: What is the recommended procedure for preparing a stock solution of this compound in DMSO?

To ensure the best results, follow these steps when preparing your this compound stock solution:

  • Use Anhydrous DMSO: Use a fresh, unopened bottle or a properly stored and sealed bottle of anhydrous, high-purity DMSO.

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.

  • Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty dissolving this compound powder in DMSO 1. DMSO is not anhydrous.2. The concentration is too high.1. Use a fresh, unopened vial of anhydrous DMSO.2. Check the recommended solubility of this compound in DMSO and adjust the concentration if necessary. Gentle warming and sonication can also help.
Precipitate forms after storing the DMSO stock solution 1. Water has been absorbed by the DMSO.2. The storage temperature is incorrect.3. Repeated freeze-thaw cycles.1. Ensure vials are tightly sealed. Prepare fresh stock with anhydrous DMSO.2. Store at -20°C or -80°C.3. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Inconsistent experimental results using this compound 1. Inaccurate concentration of the stock solution due to precipitation.2. Degradation of this compound in the stock solution.1. Visually inspect the stock solution for any precipitate before use. If present, follow the troubleshooting steps for precipitation.2. Prepare a fresh stock solution using anhydrous DMSO and store it properly.

Quantitative Data Summary

Property of DMSO Value Significance for this compound Dissolution
Hygroscopicity Readily absorbs water from the airThe presence of water can significantly reduce the solubility of this compound.
Boiling Point 189 °C (372 °F)High boiling point allows for gentle warming to aid dissolution without significant evaporation.
Freezing Point 18.5 °C (65.3 °F)DMSO solutions will freeze at standard refrigerator temperatures. Store at -20°C or -80°C.
Degradation Products Can include acidic byproductsAcidic impurities can potentially degrade this compound via hydrolysis of its amide bonds.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (Molecular Weight: 419.53 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 4.1953 mg of this compound.

    • Carefully weigh the calculated amount of this compound and place it in a sterile vial.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex the solution vigorously until the this compound is completely dissolved. If necessary, sonicate the vial for short intervals or gently warm it to 37°C.

    • Visually inspect the solution to ensure there is no undissolved material.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in tightly sealed vials.

Visualizations

G Potential Degradation Pathway of this compound in Aged DMSO cluster_0 Aged DMSO cluster_1 This compound cluster_2 Degradation Products Aged_DMSO Aged DMSO (contains water and acidic byproducts) HS276 This compound (Active Compound) Aged_DMSO->HS276 Acid-catalyzed hydrolysis of amide bond Degraded_HS276 Hydrolyzed this compound (Inactive) HS276->Degraded_HS276

Caption: Potential degradation of this compound in aged DMSO.

Technical Support Center: Optimizing HS-276 Concentration to Minimize Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using HS-276, a potent and selective inhibitor of Transforming Growth Factor-β-activated kinase 1 (TAK1). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments, with a focus on optimizing this compound concentration to ensure on-target specificity and minimize off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is an orally active, potent, and highly selective small molecule inhibitor of TGF-β-activated kinase 1 (TAK1).[1][2][3] TAK1 is a key serine/threonine kinase involved in mediating inflammatory and stress responses. This compound binds to the ATP-binding site of TAK1, functioning as an ATP-competitive inhibitor.[4]

Q2: What are the known off-target effects of this compound?

A2: While this compound is highly selective for TAK1, it has been shown to inhibit a small number of other kinases at higher concentrations.[1][2][5] The most notable off-targets include CDC-like kinase 2 (CLK2), hexokinase (HK), and unc-51-like autophagy activating kinase 2 (ULK2).[5] Minimizing off-target effects is crucial for ensuring that the observed biological outcomes are a direct result of TAK1 inhibition.

Q3: What is the recommended starting concentration for this compound in cell-based assays?

A3: The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. A good starting point is to perform a dose-response curve ranging from low nanomolar to low micromolar concentrations. Based on its in vitro IC50 values for cytokine inhibition (138-234 nM), a concentration range of 10 nM to 1 µM is a reasonable starting point for most cellular assays.[5][6] It is recommended to use the lowest concentration that elicits the desired on-target effect to minimize the risk of off-target activity.

Q4: How can I confirm that this compound is engaging its target (TAK1) in my cellular experiments?

A4: Target engagement can be confirmed using several methods. A Western blot analysis of downstream TAK1 signaling components, such as phospho-p38 or phospho-JNK, can demonstrate the on-target activity of this compound. A more direct method is the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a protein upon ligand binding.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed at effective concentrations.

  • Possible Cause: Off-target kinase inhibition or compound solubility issues.

  • Troubleshooting Steps:

    • Perform a Kinome-Wide Selectivity Screen: This will identify unintended kinase targets that may be contributing to cytotoxicity.

    • Test Inhibitors with Different Chemical Scaffolds: If cytotoxicity persists with other TAK1 inhibitors that have different chemical structures, it may suggest that the observed toxicity is an on-target effect in your specific cell model.

    • Check Compound Solubility: Ensure that this compound is fully dissolved in your cell culture media. Precipitated compound can lead to inconsistent results and cellular stress.

Issue 2: Inconsistent or unexpected experimental results.

  • Possible Cause: Inhibitor instability, activation of compensatory signaling pathways, or cell line-specific effects.

  • Troubleshooting Steps:

    • Verify Inhibitor Stability: Check the stability of your this compound stock solution and working dilutions under your experimental conditions (e.g., in media at 37°C). Prepare fresh dilutions for each experiment.

    • Probe for Compensatory Pathways: Use Western blotting to investigate the activation of known compensatory signaling pathways that may be triggered by TAK1 inhibition.

    • Test in Multiple Cell Lines: To distinguish between general off-target effects and those specific to a particular cellular context, test this compound in a panel of different cell lines.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)Ki (nM)Reference(s)
TAK1 (On-Target) 8.25 2.5 [1][2][5][7]
CLK229N/A[1][2][5]
GCK/HK33N/A[1][2][5]
ULK263N/A[1][2][5]
MAP4K5125N/A[1][2]
IRAK1264N/A[1][2]
NUAK270N/A[1][2]
CSNK1G2810N/A[1][2]
CAMKKβ-11280N/A[1][2]
MLK15585N/A[1][2]

Table 2: Cellular Activity of this compound in THP-1 Macrophages

CytokineIC50 (nM)Reference(s)
TNFα138[5][6]
IL-6201[5][6]
IL-1β234[5][6]

Mandatory Visualization

TAK1_Signaling_Pathway cluster_receptor Receptor Activation cluster_adaptor Adaptor Proteins cluster_tak1_complex TAK1 Complex cluster_downstream Downstream Pathways cluster_transcription Transcription Factors cluster_cellular_response Cellular Response TLR4 TLR4 TRAF6 TRAF6 TLR4->TRAF6 TNFR TNFR TRADD TRADD TNFR->TRADD TGFBR TGF-βR TGFBR->TRAF6 TAK1 TAK1 TRAF6->TAK1 TRADD->TRAF6 IKK IKK Complex TAK1->IKK MKKs MKKs (MKK3/4/6/7) TAK1->MKKs TAB1 TAB1 TAB1->TAK1 TAB2_3 TAB2/3 TAB2_3->TAK1 NFkB NF-κB IKK->NFkB p38_JNK p38 / JNK MKKs->p38_JNK Inflammation Inflammation (Cytokine Production) NFkB->Inflammation Apoptosis Apoptosis p38_JNK->Apoptosis Proliferation Proliferation p38_JNK->Proliferation HS276 This compound HS276->TAK1

Caption: TAK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_optimization Optimization KinaseAssay In Vitro Kinase Assay DoseResponse Generate Dose-Response Curve (Determine IC50) KinaseAssay->DoseResponse CellTreatment Treat Cells with this compound (Dose-Response) DoseResponse->CellTreatment CETSA Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) CellTreatment->CETSA WesternBlot Western Blot (Analyze Downstream Signaling) CellTreatment->WesternBlot PhenotypicAssay Phenotypic Assay (e.g., Cytokine Secretion, Viability) CellTreatment->PhenotypicAssay AnalyzeData Analyze Data and Compare On-Target vs. Off-Target IC50s CETSA->AnalyzeData WesternBlot->AnalyzeData PhenotypicAssay->AnalyzeData SelectConcentration Select Optimal Concentration (Maximize On-Target, Minimize Off-Target) AnalyzeData->SelectConcentration

Caption: Experimental workflow for optimizing this compound concentration.

Experimental Protocols

Protocol 1: In Vitro TAK1 Kinase Assay

This protocol is for determining the IC50 of this compound against TAK1 in a biochemical assay.

Materials:

  • Recombinant active TAK1/TAB1 complex

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate (e.g., MKK6(K82A))

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

Procedure:

  • Prepare this compound Dilutions: Serially dilute the this compound stock solution in kinase buffer to create a range of concentrations for the dose-response curve.

  • Prepare Kinase Reaction Mix: In a microfuge tube, prepare a master mix containing the kinase buffer, recombinant TAK1/TAB1, and the substrate.

  • Set up the Assay Plate:

    • Add 1 µL of each this compound dilution (or DMSO vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the kinase reaction mix to each well.

    • Add 2 µL of ATP to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detect ADP Formation: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.

  • Read Luminescence: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for TAK1 Target Engagement

This protocol is to confirm that this compound is binding to TAK1 in a cellular context.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • PBS (phosphate-buffered saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or plate

  • Thermal cycler

  • Western blot reagents (antibodies against TAK1 and a loading control)

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvest and Wash Cells: Harvest the cells and wash them with PBS.

  • Aliquot and Heat: Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble TAK1 by Western blotting.

  • Data Analysis: Quantify the band intensities for TAK1 at each temperature for both the this compound treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

References

Troubleshooting inconsistent results with HS-276 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Cell Line Identification: You have inquired about troubleshooting inconsistent results with "HS-276." Our resources indicate that this may be a typographical error and that you are likely working with the UOK276 cell line, a model for chromophobe renal cell carcinoma. This guide has been developed based on the characteristics and published data for UOK276. If you are working with a different cell line, please consult its specific documentation.

The UOK276 cell line, derived from a chromophobe renal cell carcinoma with sarcomatoid differentiation, is a valuable tool for cancer research.[1][2] However, its aggressive nature and unique genetic background can sometimes lead to inconsistent experimental outcomes. This guide provides troubleshooting advice and detailed protocols to help you achieve more reproducible results.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common issues that can lead to variability when working with the UOK276 cell line.

Question 1: We are observing significant variations in the growth rate of our UOK276 cultures between different passages. What could be the cause?

Answer:

Inconsistent growth rates in UOK276 cells can stem from several factors:

  • High Passage Number: Continuous subculturing can lead to genetic and phenotypic drift.[3] Cell lines at high passage numbers may exhibit altered morphology, growth rates, and protein expression. It is recommended to use UOK276 cells within a limited passage range to ensure consistency.[3]

  • Subculture Practices: The UOK276 cell line is known to grow rapidly, with a reported doubling time of approximately 24 hours.[4] Inconsistent splitting ratios and seeding densities can lead to variations in growth phase and overall culture health.

  • Culture Conditions: While robust, UOK276 cells are sensitive to suboptimal culture conditions. Ensure that the incubator is properly calibrated for temperature (37°C) and CO2 (5%), and that the culture medium is fresh and correctly supplemented.

Troubleshooting Steps:

  • Establish a Low-Passage Cell Bank: When you first obtain the UOK276 cell line, expand it for a few passages and then cryopreserve a master cell bank at a low passage number. For routine experiments, thaw a vial from a working cell bank and use the cells for a defined number of passages (e.g., no more than 10-15 passages from thawing).[3]

  • Standardize Subculturing Protocol: Implement a consistent subculturing protocol. The original characterization of UOK276 involved passaging every 2-3 days with a 1:2 split.[1] Adjust the split ratio based on your observed growth to maintain the cells in the logarithmic growth phase.

  • Perform Regular Growth Curve Analysis: To monitor the consistency of your cultures, perform a growth curve analysis every few passages. This will help you detect any deviations in doubling time.

Question 2: Our UOK276 cells are showing changes in morphology. Is this normal?

Answer:

Morphological heterogeneity can be a characteristic of chromophobe renal cell carcinoma.[5][6] The UOK276 cell line was derived from a tumor with sarcomatoid differentiation, which is associated with a more aggressive and pleomorphic phenotype.[1][2] Therefore, some variation in cell shape and size may be inherent to this cell line.

However, significant and sudden changes in morphology could indicate a problem, such as:

  • Cell Stress: Suboptimal culture conditions, such as nutrient depletion or changes in pH, can induce stress and alter cell morphology.

  • Contamination: Mycoplasma or bacterial contamination can significantly impact cell health and appearance.

  • Genetic Instability: The UOK276 cell line is hyperdiploid, which can contribute to ongoing genomic instability and the emergence of subpopulations with different morphologies.[1]

Troubleshooting Steps:

  • Regularly Document Morphology: Take representative images of your UOK276 cultures at each passage to monitor for any progressive changes.

  • Test for Mycoplasma: Regularly test your cultures for mycoplasma contamination, as this is a common and often overlooked source of experimental variability.

  • Review Culture Practices: Ensure that you are using the correct, pre-warmed medium and that the cells are not being exposed to harsh conditions during passaging.

Question 3: We are seeing inconsistent results in our drug response assays with UOK276. Why might this be happening?

Answer:

Variability in drug response is a common challenge in cancer cell line research and can be particularly pronounced in heterogeneous and genetically complex lines like UOK276.

  • Genetic Heterogeneity: The presence of a homozygous TP53 missense mutation (p.H193Y) and a TRAF7 mutation in UOK276 cells can influence multiple signaling pathways, potentially leading to variable responses to therapeutic agents.[1][4]

  • Passage-Dependent Changes: As discussed, high passage numbers can alter the expression of drug targets and signaling proteins, leading to changes in drug sensitivity.

  • Experimental Variability: Minor variations in experimental parameters, such as seeding density, drug concentration, and incubation time, can have a significant impact on the outcome of drug response assays.

Troubleshooting Steps:

  • Use Low-Passage Cells: For all drug response experiments, use UOK276 cells from a consistent and low passage number range.

  • Strictly Standardize Assay Protocols: Ensure that all parameters of your drug response assay are tightly controlled. This includes cell seeding density, drug preparation and dilution, treatment duration, and the method of assessing cell viability (e.g., MTT, CellTiter-Glo).

  • Perform Regular Quality Control: Include positive and negative controls in every experiment to monitor for assay variability.

Quantitative Data Summary

The following table summarizes key quantitative data for the UOK276 cell line based on published literature.

ParameterValueReference
Doubling Time ~24 hours[4]
Karyotype Hyperdiploid (modal number of 49 chromosomes)[1]
Key Mutations TP53 (p.H193Y, homozygous), TRAF7 (p.Pro22_Thr25del, homozygous)[4]
Origin Chromophobe Renal Cell Carcinoma with Sarcomatoid Differentiation[1][2]
Species Homo sapiens (Human)[4]
Sex of Donor Male[4]
Age at Sampling 45 Years[4]

Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate key signaling pathways active in UOK276 cells and a general experimental workflow.

TP53_Signaling_Pathway Mutant p53 Signaling in UOK276 cluster_stress Cellular Stress cluster_p53 p53 Regulation cluster_downstream Downstream Effects DNA Damage DNA Damage p53 (p.H193Y Mutant) p53 (p.H193Y Mutant) DNA Damage->p53 (p.H193Y Mutant) activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 (p.H193Y Mutant) activates Loss of Tumor Suppression Loss of Tumor Suppression p53 (p.H193Y Mutant)->Loss of Tumor Suppression Gain-of-Function Gain-of-Function p53 (p.H193Y Mutant)->Gain-of-Function MDM2 MDM2 MDM2->p53 (p.H193Y Mutant) fails to degrade Cell Cycle Progression Cell Cycle Progression Loss of Tumor Suppression->Cell Cycle Progression Inhibition of Apoptosis Inhibition of Apoptosis Loss of Tumor Suppression->Inhibition of Apoptosis Increased Proliferation Increased Proliferation Gain-of-Function->Increased Proliferation

Caption: Mutant p53 (p.H193Y) signaling pathway in UOK276 cells.

TRAF7_Signaling_Pathway TRAF7 Signaling in UOK276 cluster_receptor Receptor Signaling cluster_traf7 TRAF7 Regulation cluster_downstream Downstream Pathways TNF Receptor TNF Receptor TRAF7 (mutant) TRAF7 (mutant) TNF Receptor->TRAF7 (mutant) Toll-like Receptor Toll-like Receptor Toll-like Receptor->TRAF7 (mutant) NF-kB Pathway NF-kB Pathway TRAF7 (mutant)->NF-kB Pathway dysregulates MAPK Pathway MAPK Pathway TRAF7 (mutant)->MAPK Pathway dysregulates JNK Pathway JNK Pathway TRAF7 (mutant)->JNK Pathway dysregulates Cell Proliferation Cell Proliferation NF-kB Pathway->Cell Proliferation Inflammation Inflammation NF-kB Pathway->Inflammation MAPK Pathway->Cell Proliferation Apoptosis Regulation Apoptosis Regulation JNK Pathway->Apoptosis Regulation

Caption: Potential impact of mutant TRAF7 on signaling pathways in UOK276.

Experimental_Workflow General Experimental Workflow for UOK276 Start Start Thaw Low-Passage UOK276 Thaw Low-Passage UOK276 Start->Thaw Low-Passage UOK276 Expand Culture Expand Culture Thaw Low-Passage UOK276->Expand Culture Seed for Experiment Seed for Experiment Expand Culture->Seed for Experiment Perform Experiment Perform Experiment Seed for Experiment->Perform Experiment Data Collection Data Collection Perform Experiment->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis End End Data Analysis->End

Caption: A standardized workflow for reproducible experiments with UOK276.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments commonly performed with the UOK276 cell line.

Protocol 1: Routine Cell Culture and Subculturing of UOK276

Materials:

  • UOK276 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 4.5 g/L glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile cell culture flasks, plates, and pipettes

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Prepare Complete Growth Medium: Supplement DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of frozen cells in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 100-200 x g for 5 minutes.

    • Discard the supernatant and gently resuspend the cell pellet in fresh complete growth medium.

    • Transfer the cells to an appropriately sized culture flask and incubate.

  • Routine Maintenance:

    • Observe the cells daily under a microscope to monitor confluency and morphology.

    • Change the medium every 2-3 days.

  • Subculturing (Passaging):

    • When the cells reach 80-90% confluency, aspirate the old medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell layer and incubate at 37°C for 2-5 minutes, or until the cells detach.

    • Neutralize the trypsin by adding complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Determine the cell concentration and viability using a hemocytometer or automated cell counter.

    • Seed new culture flasks at the desired density (e.g., a 1:2 to 1:5 split ratio is a common starting point for this rapidly growing cell line).[1]

Protocol 2: Western Blot Analysis of Protein Expression

Materials:

  • UOK276 cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash cultured UOK276 cells with ice-cold PBS and lyse them in RIPA buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p53, anti-TRAF7, or other targets) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol 3: RNA Extraction and Real-Time PCR (qPCR)

Materials:

  • UOK276 cells

  • TRIzol reagent or a commercial RNA extraction kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol

  • RNase-free water

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers

  • Real-time PCR system

Procedure:

  • RNA Extraction:

    • Harvest UOK276 cells when they are approximately 80-90% confluent.

    • Lyse the cells directly in the culture dish using TRIzol reagent or the lysis buffer from an RNA extraction kit.

    • Follow the manufacturer's protocol for RNA extraction, which typically involves phase separation with chloroform, RNA precipitation with isopropanol, and washing with 75% ethanol.

    • Resuspend the RNA pellet in RNase-free water.

  • RNA Quantification and Quality Check:

    • Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Real-Time PCR:

    • Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers.

    • Run the reaction in a real-time PCR system.

  • Data Analysis:

    • Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of your target genes, normalized to a housekeeping gene (e.g., GAPDH, ACTB).

References

Addressing HS-276 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HS-276. The information is designed to address common issues, particularly precipitation in aqueous solutions, that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: this compound is sparingly soluble in dimethyl sulfoxide (DMSO)[1][2]. It is recommended to use fresh, high-quality DMSO to prepare stock solutions. The compound is insoluble in water and ethanol[2].

Q2: What is the maximum concentration for a this compound stock solution in DMSO?

A2: A stock solution of up to 10 mg/mL in DMSO can be prepared, though some sources recommend a more conservative concentration of 2 mg/mL to ensure complete dissolution[1][2]. For practical purposes, preparing a stock solution in the range of 1-10 mg/mL is advisable.

Q3: My this compound precipitated out of solution after I diluted my DMSO stock in an aqueous buffer for my cell-based assay. What should I do?

A3: This is a common issue due to the low aqueous solubility of this compound. Please refer to the troubleshooting guide below for a step-by-step approach to resolving this problem. The key is to ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, and to consider the use of surfactants or co-solvents.

Q4: Are there established formulations for in vivo studies?

A4: Yes, several formulations have been successfully used for in vivo experiments. These typically involve a combination of DMSO, PEG300, Tween-80, and saline or water. Refer to the Experimental Protocols section for detailed preparation methods[2][3].

Q5: How should I store my this compound stock solution?

A5: Store the DMSO stock solution in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to avoid repeated freeze-thaw cycles[2][3].

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

Precipitation of this compound upon dilution of a DMSO stock into aqueous media is a frequent challenge. This guide provides a systematic approach to troubleshoot and prevent this issue.

Logical Flow for Troubleshooting Precipitation```dot

G

Caption: this compound inhibits TAK1 signaling pathway.

References

How to account for ATP competition in HS-276 cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HS-276 Cellular Assays

Troubleshooting Guide for ATP Competition

This guide addresses common issues researchers encounter when evaluating ATP-competitive inhibitors in this compound cellular assays. The high intracellular concentration of ATP can significantly impact inhibitor potency, leading to discrepancies between biochemical and cellular results.

Frequently Asked Questions (FAQs)

Q1: Why is the IC50 of my inhibitor significantly higher in this compound cells compared to my biochemical (cell-free) assay?

This is a common observation for ATP-competitive inhibitors. The primary reason is the vast difference in ATP concentration between the two assay types.

  • Biochemical Assays: These are often performed at ATP concentrations near the Michaelis constant (Kₘ) of the kinase to maximize sensitivity to inhibitors.[1]

  • Cellular Assays: In contrast, living cells like this compound maintain a high physiological concentration of ATP, typically in the low millimolar (1-10 mM) range.[1][2][3]

This high level of endogenous ATP in the cell actively competes with your inhibitor for the same binding site on the target kinase, making the inhibitor appear less potent (i.e., resulting in a higher IC50 value).[2][3]

Q2: How can I mathematically account for the effect of intracellular ATP on my inhibitor's potency?

You can normalize your cellular IC50 value to a true inhibition constant (Ki) using the Cheng-Prusoff equation .[2][3][4] This allows for a more direct comparison of inhibitor affinity, independent of substrate (ATP) concentration.[4][5] The equation for a competitive inhibitor is:

Ki = IC50 / (1 + [S] / Kₘ)

Where:

  • Ki: The inhibition constant, representing the intrinsic affinity of the inhibitor for the kinase.

  • IC50: The half-maximal inhibitory concentration measured in your cellular assay.

  • [S]: The concentration of the competing substrate, which in this case is the intracellular ATP concentration ([ATP]ᵢ) in this compound cells.

  • Kₘ: The Michaelis constant of the kinase for ATP (the ATP concentration at which the kinase reaction rate is half of Vmax). This value is specific to your kinase of interest and is typically determined from in vitro enzymatic assays.

To use this equation, you must first determine the intracellular ATP concentration in your this compound cells under your specific experimental conditions.

Q3: What methods can I use to measure the intracellular ATP concentration in this compound cells?

Several reliable methods are available to quantify intracellular ATP.[6][7] The most common and accessible is the bioluminescence-based assay.

  • Bioluminescence Assays: These assays use the firefly luciferase enzyme, which produces light in an ATP-dependent reaction.[6][7][8] The amount of light emitted is directly proportional to the amount of ATP present. Commercial kits (e.g., Kinase-Glo™, ATPlite™) are widely available for this purpose.

  • Fluorescence Assays: These methods employ fluorescent dyes that bind to ATP, causing a measurable change in fluorescence.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify ATP from cell extracts, offering a highly accurate measurement.[6]

For most labs, a luciferase-based kit provides a sensitive, reliable, and straightforward method.[9] A detailed protocol is provided below.

Q4: I've corrected for ATP competition, but my inhibitor's cellular potency is still weaker than expected. What other factors could be at play?

If a significant discrepancy remains after applying the Cheng-Prusoff correction, other cellular factors are likely influencing your compound's activity.[2][10] Consider these possibilities:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[10]

  • Active Efflux: The compound could be actively transported out of the cells by efflux pumps (e.g., P-glycoprotein), preventing it from reaching an effective intracellular concentration.[10]

  • Compound Instability: The compound may be unstable or rapidly metabolized under cell culture conditions.[10]

  • Off-Target Effects: In a cellular context, the observed phenotype might be a result of the compound acting on multiple targets, not just the primary kinase of interest.[11]

  • Kinase Conformation: The target kinase may exist in a different conformational state within the cell compared to the recombinant enzyme used in biochemical assays, potentially altering inhibitor binding.[8][11]

Data & Visualization

To properly account for ATP competition, it is essential to quantify the key variables. The tables below provide a template with example data for this process.

Table 1: Example Comparison of Inhibitor Potency

InhibitorBiochemical IC50 (nM) (at ATP Kₘ)Cellular IC50 in this compound (nM)Fold Shift (Cellular/Biochemical)
Compound X151,20080
Compound Y2585034
Staurosporine55010

Table 2: Key Parameters for Cheng-Prusoff Correction

ParameterValueMethod / Source
[ATP]ᵢ in this compound 2.5 mMMeasured via Luciferase Assay (See Protocol 2)
Kinase ATP Kₘ 50 µMDetermined from Biochemical Titration
Cellular IC50 (Cmpd X) 1,200 nMMeasured in this compound Assay (See Protocol 1)
Calculated Ki (Cmpd X) 23.5 nM Cheng-Prusoff Equation

Calculation for Compound X Ki: Ki = 1200 nM / (1 + 2500 µM / 50 µM) = 1200 / (1 + 50) = 1200 / 51 ≈ 23.5 nM

This corrected Ki value (23.5 nM) is much closer to the biochemical IC50 (15 nM) than the uncorrected cellular IC50 (1,200 nM), demonstrating the significant impact of ATP competition.

Visualizing Concepts and Workflows

Diagrams can clarify complex biological and experimental processes.

ATP_Competition cluster_kinase Kinase Active Site Kinase Kinase Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase Binds Inhibitor ATP-Competitive Inhibitor Inhibitor->Kinase Competes & Binds No_Activity Inhibition of Activity

Caption: Mechanism of ATP-competitive inhibition.

Experimental_Workflow A 1. Determine Biochemical IC50 (Low ATP) B 2. Determine Cellular IC50 in this compound Cells (High ATP) A->B Observe Potency Shift D 4. Calculate Ki using Cheng-Prusoff Equation B->D C 3. Measure Intracellular ATP in this compound Cells C->D [ATP]i value E 5. Compare Biochemical IC50 with Corrected Cellular Ki D->E

Caption: Workflow for calculating the corrected inhibition constant (Ki).

Troubleshooting_Tree Start Discrepancy between Biochemical and Cellular IC50? CheckATP Have you measured intracellular [ATP]? Start->CheckATP Yes MeasureATP Perform ATP quantification assay (See Protocol 2) CheckATP->MeasureATP No CheckCorrection Have you applied the Cheng-Prusoff correction? CheckATP->CheckCorrection Yes MeasureATP->CheckCorrection ApplyCorrection Calculate Ki (See FAQ 2) CheckCorrection->ApplyCorrection No OtherFactors Investigate other factors: - Permeability - Efflux - Stability CheckCorrection->OtherFactors Yes, still discrepancy End Ki is consistent with biochemical data CheckCorrection->End Yes, discrepancy resolved ApplyCorrection->OtherFactors

Caption: Troubleshooting logic for cellular assay discrepancies.

Experimental Protocols

Protocol 1: General Cellular Kinase Assay in this compound Cells

This protocol describes a general method to determine the IC50 of an inhibitor in a plate-based cellular assay.

  • Cell Plating: Seed this compound cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Compound Preparation: Prepare a serial dilution of the inhibitor in appropriate cell culture medium. Typically, an 11-point, 3-fold dilution series is used, starting from a high concentration (e.g., 100 µM). Include a DMSO-only vehicle control.

  • Inhibitor Treatment: Remove the old medium from the cells and add the prepared inhibitor dilutions. Incubate for a predetermined time (e.g., 1-2 hours) to allow for cell penetration and target engagement.

  • Cell Lysis: After incubation, wash the cells once with cold PBS. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Activity Measurement: Use the cell lysate to measure kinase activity. The specific method will depend on the target kinase and available reagents (e.g., ELISA to detect a phosphorylated substrate, Western blot, or a luminescence-based kinase activity assay).

  • Data Analysis: Subtract the background signal (no kinase/no substrate control). Normalize the data to the vehicle (DMSO) control (100% activity) and a high-concentration inhibitor control (0% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Measuring Intracellular ATP in this compound Cells

This protocol uses a commercial luciferase-based ATP detection assay.

  • Cell Plating: Plate this compound cells in a white, opaque 96-well plate suitable for luminescence readings. Plate the same number of cells used in your primary cellular assay (Protocol 1).

  • Standard Curve Preparation: Prepare an ATP standard curve according to the kit manufacturer's instructions, typically ranging from 10 nM to 1 µM.

  • Cell Lysis & ATP Measurement:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add a volume of the ATP detection reagent equal to the volume of culture medium in each well. This single-step reagent lyses the cells and initiates the luciferase reaction.

    • Mix the contents by shaking the plate for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Signal Detection: Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence values from the ATP standard curve to generate a linear regression.

    • Use the equation from the standard curve to calculate the molar amount of ATP in your cell samples.

    • Separately, determine the number of cells per well using a parallel plate and a cell counting method (e.g., Trypan blue exclusion, automated cell counter).

    • Calculate the intracellular ATP concentration by dividing the total ATP amount by the total cell volume (number of cells × average cell volume). The average volume of a mammalian cell is often estimated at ~2 picoliters, but should be empirically determined for this compound cells if high accuracy is required.

References

Managing potential toxicity of HS-276 in long-term animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HS-276

Introduction to this compound

This compound is an investigational small molecule inhibitor of Receptor Tyrosine Kinase (RTK) XYZ, a critical component in the signaling pathway of various solid tumors. While potent against its primary target, this compound exhibits some off-target activity against other kinases, which may lead to manageable toxicities in long-term animal studies.[1][2][3] This guide provides troubleshooting advice and frequently asked questions to help researchers manage potential toxicities and ensure the successful execution of their preclinical studies.

Troubleshooting Guides

This section addresses specific issues that may arise during long-term animal studies with this compound.

Issue 1: Elevated Liver Enzymes (Hepatotoxicity)

Question: We have observed a consistent, dose-dependent increase in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in our 90-day rat study. How should we proceed?

Answer:

Elevated ALT and AST are potential indicators of drug-induced liver injury (DILI).[4] It is crucial to characterize the nature and severity of this potential hepatotoxicity.

Recommended Actions:

  • Confirm and Characterize:

    • Immediately collect additional blood samples to confirm the initial findings.

    • Expand the serum biomarker analysis to include alkaline phosphatase (ALP) and total bilirubin to assess for cholestatic injury.

    • Conduct a thorough histopathological examination of liver tissues from a subset of animals to identify any cellular changes, such as necrosis, apoptosis, or fatty accumulation.[4][5]

  • Dose Modification:

    • Consider a dose reduction or temporary cessation of dosing in the affected cohorts to determine if the enzyme levels are reversible.

    • Refer to the dose-response data in Table 1 to guide dose adjustments. A 25-50% dose reduction is a typical starting point for moderate elevations.

  • Investigate Mechanism:

    • This compound's off-target effects may contribute to oxidative stress in hepatocytes.[4] Consider co-administering an antioxidant like N-acetylcysteine (NAC) in a satellite group to explore this possibility.

Issue 2: Signs of Renal Distress (Nephrotoxicity)

Question: In our long-term canine study, we've noted a progressive increase in blood urea nitrogen (BUN) and serum creatinine (SCr) at the high dose. What are the recommended steps?

Answer:

Elevated BUN and SCr are standard but often insensitive markers of kidney damage.[6][7] Prompt action is required to mitigate potential nephrotoxicity.

Recommended Actions:

  • Comprehensive Assessment:

    • Supplement BUN and SCr with more sensitive biomarkers of kidney injury, such as Clusterin or KIM-1 (Kidney Injury Molecule-1), via urinalysis if available.

    • Perform a complete urinalysis, checking for proteinuria, hematuria, and changes in urine specific gravity.

    • Conduct histopathology on kidney tissues, focusing on the glomeruli and renal tubules, to identify the site and extent of injury.[6][8]

  • Dose and Hydration Management:

    • Implement a dose reduction as outlined in the this compound Investigator's Brochure.

    • Ensure animals have unrestricted access to water, as adequate hydration is critical. In severe cases, subcutaneous or intravenous fluid administration may be necessary.

  • Monitoring Schedule:

    • Increase the frequency of blood and urine collection for the affected dose group to weekly, as detailed in Table 2, to closely monitor the progression or reversal of renal impairment.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

A1: Preclinical kinase profiling has shown that in addition to potently inhibiting RTK-XYZ, this compound has moderate inhibitory activity against VEGFR2 and PDGFRβ.[9] This polypharmacology may contribute to both its efficacy and its toxicity profile, including potential cardiovascular effects like hypertension.[2][10]

Q2: What is the recommended toxicity monitoring schedule for a long-term ( > 28 days) rodent study?

A2: A comprehensive monitoring schedule is essential for early detection of adverse effects.[11] Table 2 provides a recommended schedule for long-term studies.

Q3: Are there any known drug interactions to be aware of?

A3: this compound is metabolized primarily by the cytochrome P450 enzyme CYP3A4. Co-administration with strong inhibitors or inducers of CYP3A4 should be avoided as this can significantly alter the plasma concentration and toxicity profile of this compound.

Q4: What clinical signs should prompt an immediate dose reduction or pause?

A4: Immediate action should be taken if any of the following are observed:

  • Significant weight loss (>15% of baseline body weight).

  • Severe dermatological reactions, such as ulcerated lesions.

  • Signs of cardiovascular distress, including labored breathing or lethargy.[12]

  • A greater than 3-fold elevation in ALT/AST levels above baseline.

Data Presentation

Table 1: Summary of Dose-Dependent Changes in Serum Chemistry (Rat, 90-Day Study - Hypothetical Data)

ParameterVehicle ControlLow Dose (10 mg/kg)Mid Dose (30 mg/kg)High Dose (100 mg/kg)
ALT (U/L) 25 ± 530 ± 875 ± 15150 ± 30**
AST (U/L) 60 ± 1070 ± 12140 ± 25280 ± 50
BUN (mg/dL) 20 ± 422 ± 535 ± 7*55 ± 10
Creatinine (mg/dL) 0.5 ± 0.10.5 ± 0.10.8 ± 0.2*1.2 ± 0.3**
Values are presented as Mean ± SD. *p < 0.05, **p < 0.01 compared to vehicle control.

Table 2: Recommended Toxicity Monitoring Schedule for Long-Term Rodent Studies

AssessmentFrequencyTimepoints
Clinical Observations & Body Weight DailyDaily
Food & Water Consumption WeeklyWeekly
Hematology & Serum Chemistry Bi-weekly for first month, then monthlyDays 1, 15, 30, 60, 90
Urinalysis MonthlyDays 30, 60, 90
Ophthalmology At study initiation and terminationPre-dose and end of study
Gross Pathology & Histopathology At study terminationEnd of study

Experimental Protocols

Protocol 1: Serum Biomarker Analysis for Hepatotoxicity and Nephrotoxicity
  • Blood Collection: Collect approximately 0.5 mL of whole blood from the tail vein or saphenous vein into a serum separator tube (SST).

  • Sample Processing: Allow the blood to clot at room temperature for 30 minutes. Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Serum Extraction: Carefully aspirate the supernatant (serum) and transfer it to a clean, labeled microcentrifuge tube.

  • Analysis: Analyze the serum samples for ALT, AST, BUN, and Creatinine using a validated automated clinical chemistry analyzer.

  • Storage: Store any remaining serum at -80°C for potential future analysis.

Protocol 2: Histopathological Examination of Target Organs
  • Tissue Collection: At the scheduled necropsy, excise the liver and kidneys.

  • Fixation: Immediately fix the tissues in 10% neutral buffered formalin for at least 24 hours.

  • Processing: Following fixation, process the tissues through graded alcohols and xylene, and embed them in paraffin wax.[13]

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E) for general morphological assessment.

  • Microscopic Examination: A board-certified veterinary pathologist should examine the slides for any pathological changes, including cellular degeneration, necrosis, inflammation, and fibrosis.

Visualizations (Graphviz)

HS276_Pathway cluster_cell Cell Membrane cluster_downstream Intracellular Signaling HS276 This compound RTK_XYZ RTK-XYZ (Primary Target) HS276->RTK_XYZ Inhibits VEGFR2 VEGFR2 (Off-Target) HS276->VEGFR2 Inhibits PDGFRb PDGFRβ (Off-Target) HS276->PDGFRb Inhibits Proliferation Tumor Proliferation & Survival RTK_XYZ->Proliferation Blocks Signal Toxicity Off-Target Toxicity (e.g., Hypertension, Liver/Kidney Stress) VEGFR2->Toxicity PDGFRb->Toxicity

Caption: Hypothetical signaling pathway for this compound.

Toxicity_Workflow Observe Observe Clinical Sign (e.g., >2x ALT increase) Confirm Confirm Finding (Repeat blood draw) Observe->Confirm Assess Assess Severity (Histopathology, additional biomarkers) Confirm->Assess Decision Dose Modification Decision Assess->Decision Reduce Reduce Dose by 25-50% Decision->Reduce Moderate Toxicity Pause Pause Dosing (Monitor for recovery) Decision->Pause Severe Toxicity Continue Continue Dosing (Increase monitoring frequency) Decision->Continue Mild & Non-progressive

Caption: Experimental workflow for toxicity monitoring.

Caption: Logical relationship for dose adjustment.

References

Avoiding HS-276 degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid degradation of HS-276 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder for long-term and short-term use?

A1: For long-term storage, this compound powder should be kept in a tightly sealed container at -20°C.[1][2] For short-term use, spanning days to weeks, it can be stored at 0-4°C.[2] To prevent potential degradation from moisture and light, it is recommended to store it in a dry and dark environment.[2]

Q2: What is the recommended solvent for reconstituting this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting this compound.[1][3] It is sparingly soluble in DMSO, with a reported solubility of up to 2 mg/mL.[3] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[3]

Q3: How should I store stock solutions of this compound?

A3: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[3][4] For long-term storage, these aliquots can be stored at -80°C for up to one year.[3] For shorter periods, storage at -20°C for up to one month is acceptable.[3][4]

Q4: Is this compound stable at room temperature?

A4: this compound is considered stable enough for shipping at ambient temperatures for a few weeks.[2] However, for storage in the lab, it is essential to follow the recommended long-term and short-term storage conditions to ensure its stability and efficacy.

Troubleshooting Guides

Issue 1: I am observing lower than expected potency or inconsistent results in my experiments.

This could be due to the degradation of this compound. Here are some potential causes and solutions:

  • Improper Storage: Ensure that both the solid compound and stock solutions are stored at the correct temperatures and protected from light and moisture.

  • Repeated Freeze-Thaw Cycles: Aliquot your stock solutions to minimize the number of times the main stock is thawed and refrozen.

  • Moisture in DMSO: Use fresh, high-quality anhydrous DMSO for reconstitution, as absorbed moisture can impact solubility and potentially lead to hydrolysis.[3]

  • Working Solution Instability: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[4] If using aqueous-based buffers for in vitro assays, prepare the final dilution immediately before use, as the stability of this compound in aqueous solutions over long periods has not been determined.

Issue 2: My this compound solution appears cloudy or precipitated.

This may be due to solubility issues, which can be exacerbated by improper handling.

  • Use Fresh DMSO: Ensure you are using fresh, anhydrous DMSO to achieve the specified solubility of up to 2 mg/mL.[3]

  • Sonication: Gentle sonication can aid in the dissolution of the compound.

  • Warming: Gently warming the solution may also help, but avoid excessive heat which could lead to degradation.

  • Aqueous Buffer Addition: When preparing dilutions in aqueous buffers, add the DMSO stock solution to the buffer and mix immediately and thoroughly to prevent precipitation.

Data Presentation

Table 1: Storage and Stability of this compound

FormStorage ConditionDurationStability
Solid Powder-20°CLong-term (months to years)≥ 4 years[1]
0-4°CShort-term (days to weeks)Stable[2]
Stock Solution in DMSO-80°CUp to 1 yearStable[3]
-20°CUp to 1 monthStable[3][4]

Table 2: Solubility of this compound

SolventSolubilityNotes
DMSOSparingly soluble; 1-10 mg/ml[1]Use fresh, anhydrous DMSO[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO based on the molecular weight of 419.5 g/mol ).

  • Vortex and, if necessary, gently sonicate the solution to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in tightly sealed tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Further dilute the stock solution in your cell culture medium or assay buffer to the final desired concentration.

  • It is recommended to perform serial dilutions. For example, prepare an intermediate dilution in DMSO before the final dilution in the aqueous buffer to minimize precipitation.

  • Use the working solution immediately after preparation.

Visualizations

TAK1_Signaling_Pathway cluster_receptor Cell Surface Receptors cluster_downstream Downstream Signaling TNF_alpha TNF-α TAK1 TAK1 TNF_alpha->TAK1 IL_1 IL-1 IL_1->TAK1 p38 p38 Inflammation & Apoptosis Inflammation & Apoptosis p38->Inflammation & Apoptosis JNK JNK JNK->Inflammation & Apoptosis NF_kB NF-κB Inflammation & Cell Survival Inflammation & Cell Survival NF_kB->Inflammation & Cell Survival TAK1->p38 TAK1->JNK TAK1->NF_kB HS_276 This compound HS_276->TAK1

Caption: TAK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis storage This compound Storage (-20°C solid) reconstitution Reconstitution (Anhydrous DMSO) storage->reconstitution aliquoting Aliquoting & Stock Solution Storage (-80°C) reconstitution->aliquoting dilution Working Solution Preparation aliquoting->dilution assay In Vitro / In Vivo Assay dilution->assay data Data Collection & Analysis assay->data

Caption: Recommended experimental workflow for using this compound.

Troubleshooting_Tree start Inconsistent or Low Potency Results check_storage Check Storage Conditions (-20°C solid, -80°C stock) start->check_storage check_handling Review Handling Procedures start->check_handling storage_ok Storage OK check_storage->storage_ok Correct storage_bad Improper Storage (Re-evaluate experiment with a fresh vial) check_storage->storage_bad Incorrect check_dmso Used fresh, anhydrous DMSO? check_handling->check_dmso check_freeze_thaw Avoided repeated freeze-thaw cycles? check_dmso->check_freeze_thaw Yes handling_bad Improper Handling (Prepare fresh solutions and repeat) check_dmso->handling_bad No handling_ok Handling OK check_freeze_thaw->handling_ok Yes check_freeze_thaw->handling_bad No

Caption: Troubleshooting logic for unexpected experimental results with this compound.

References

Best practices for storing and handling HS-276 powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling HS-276 powder, along with troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experiments.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is an orally active, potent, and highly selective inhibitor of Transforming Growth Factor-β-activated kinase 1 (TAK1).[1][2][3] It functions as an ATP-competitive inhibitor, binding to the ATP binding site of TAK1.[4] Due to its role in critical signaling pathways, it is a valuable tool for research in areas such as inflammatory diseases like rheumatoid arthritis.[1][5][6]

2. What are the recommended storage conditions for this compound powder?

For long-term storage, this compound powder should be kept in a dry, dark environment at -20°C.[7][8] Under these conditions, the powder is stable for at least four years.[7] For short-term storage (days to weeks), it can be stored at 0-4°C.[8]

3. How should I prepare stock solutions of this compound?

This compound is sparingly soluble in DMSO (1-10 mg/mL) and insoluble in water and ethanol.[1][8] It is recommended to prepare a stock solution in fresh, moisture-free DMSO. For example, a 2 mg/mL stock solution can be prepared in DMSO.[1] To aid dissolution, gentle warming and sonication can be used. For some in vivo applications requiring a different solvent, specific formulations with PEG300, Tween-80, and saline or corn oil have been described.[1][9]

4. How should I store stock solutions of this compound?

Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for up to one month.[9]

5. What are the general safety precautions for handling this compound powder?

As with any chemical powder, it is important to avoid creating dust.[10][11] Use in a well-ventilated area and avoid breathing dust or fumes.[10][11] Avoid contact with skin and eyes, and wash hands thoroughly after handling.[10][11] In case of accidental ingestion of the powder, do not induce vomiting and seek immediate medical attention.[12]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Powder will not dissolve in DMSO. - Moisture in DMSO: Moisture can reduce the solubility of this compound.[9]- Incorrect concentration: Attempting to make a solution that is too concentrated.- Use fresh, anhydrous DMSO.- Do not exceed a concentration of 10 mg/mL. Gentle warming and sonication can also aid dissolution.
Inconsistent experimental results. - Degradation of this compound: Improper storage or repeated freeze-thaw cycles of the stock solution.- Inaccurate concentration: Errors in weighing the powder or diluting the stock solution.- Ensure the powder and stock solutions are stored at the recommended temperatures and aliquot stock solutions to minimize freeze-thaw cycles.- Calibrate your balance regularly and double-check all calculations for dilutions.
Low or no activity in cell-based assays. - Incorrect dosage: The concentration of this compound may be too low to have a significant effect.- Cell line insensitivity: The targeted pathway may not be active or critical in the chosen cell line.- Perform a dose-response experiment to determine the optimal concentration. IC50 values for cytokine inhibition are in the nanomolar range.[6]- Confirm that the TAK1 signaling pathway is active in your cell model.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound

Target Parameter Value Reference
TAK1Ki2.5 nM[1][5]
TAK1IC502.3 nM[1]
TNFα secretion (LPS-stimulated THP-1)IC50138 nM[6][13]
IL-6 secretion (LPS-stimulated THP-1)IC50201 nM[6][13]
IL-1β secretion (LPS-stimulated THP-1)IC50234 nM[6][13]

Table 2: Pharmacokinetic Properties of this compound in Mice

Parameter Value Conditions Reference
Bioavailability (%F)98.1%30 mg/kg, oral gavage[14][15]
Cmax3.68 µM30 mg/kg, oral gavage[14][15]
Maximum Tolerated Dose (MTD)>100 mg/kgOral administration[5][14]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 419.5 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 4.195 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication may be used to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: In Vitro Cytokine Inhibition Assay

  • Cell Culture:

    • Culture THP-1 human monocytic cells according to standard protocols.

    • Differentiate THP-1 cells into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Experiment:

    • Plate the differentiated THP-1 cells in a multi-well plate at a suitable density.

    • Prepare serial dilutions of the this compound stock solution in cell culture media to achieve the desired final concentrations.

    • Pre-treat the cells with the different concentrations of this compound for 1-2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) to induce cytokine production.

    • Incubate the cells for an appropriate time (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of cytokines (e.g., TNFα, IL-6, IL-1β) in the supernatant using an appropriate method, such as ELISA or a multiplex bead-based assay.

    • Analyze the data to determine the IC50 value of this compound for the inhibition of each cytokine.

Visualizations

TAK1_Signaling_Pathway cluster_NFkappaB Ligands LPS / TNFα / IL-1β Receptors TLR4 / TNFR1 / IL-1R Ligands->Receptors TRAF TRAF2/6 Receptors->TRAF TAK1_complex TAK1-TAB1-TAB2/3 Complex TRAF->TAK1_complex Ubiquitination IKK_complex IKK Complex (IKKα/β/γ) TAK1_complex->IKK_complex Phosphorylation MKKs MKKs (MKK3/4/6/7) TAK1_complex->MKKs Phosphorylation IkappaB IκB IKK_complex->IkappaB Phosphorylation & Degradation NFkappaB NF-κB Cytokines Inflammatory Cytokines (TNFα, IL-6, IL-1β) NFkappaB->Cytokines Nuclear Translocation p38_JNK p38 / JNK MKKs->p38_JNK Phosphorylation AP1 AP-1 p38_JNK->AP1 Activation AP1->Cytokines Nuclear Translocation HS276 This compound HS276->TAK1_complex Inhibition

Caption: TAK1 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow start Start prep_powder Prepare this compound Stock Solution start->prep_powder culture_cells Culture and Plate Cells start->culture_cells treat_cells Treat Cells with this compound prep_powder->treat_cells culture_cells->treat_cells stimulate_cells Stimulate Cells (e.g., with LPS) treat_cells->stimulate_cells incubate Incubate stimulate_cells->incubate collect_samples Collect Supernatant or Lyse Cells incubate->collect_samples analyze Analyze Samples (e.g., ELISA, Western Blot) collect_samples->analyze data_analysis Data Analysis and Interpretation analyze->data_analysis end End data_analysis->end

References

Technical Support Center: HS-276 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with HS-276 and its analogs, focusing on issues related to solubility.

Frequently Asked Questions (FAQs)

Q1: Why are some of my this compound analogs insoluble in common laboratory solvents?

A1: The solubility of this compound analogs is highly dependent on their chemical structure. Many small-molecule kinase inhibitors are inherently lipophilic due to the nature of the ATP-binding pocket they target, which can lead to poor aqueous solubility.[1] Specifically, structure-activity relationship (SAR) studies on the parent molecule, takinib, have shown that substitutions on the benzimidazole ring significantly impact solubility. For instance, analogs featuring a hydroxymethyl group (e.g., HS-268, HS-275, HS-278, and HS-280) have been reported as "quite insoluble."[1] In contrast, the addition of a basic amine group, such as the piperidinomethyl group in this compound, generally improves solubility.[1]

Q2: My this compound analog is listed as "sparingly soluble" in DMSO. What does this mean for my experiments?

A2: "Sparingly soluble" indicates that the compound has limited solubility, typically in the range of 1-10 mg/mL in DMSO.[2] This means that preparing high-concentration stock solutions may be challenging. It is crucial to ensure the compound is fully dissolved before use, as undissolved particles can lead to inaccurate concentration determination and variability in your experimental results. Warming, vortexing, or sonication may be required to achieve complete dissolution. Always visually inspect your stock solution for any precipitate before making dilutions.

Q3: I dissolved my this compound analog in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. Why did this happen and how can I prevent it?

A3: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower. The rapid change in solvent polarity causes the compound to precipitate. To prevent this, you can try several strategies:

  • Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay (typically <1%, but some compounds may require <0.1%).

  • Use a multi-step dilution: Instead of diluting directly into the final buffer, perform serial dilutions in intermediate solutions with decreasing concentrations of organic solvent.

  • Modify the aqueous buffer: Adjusting the pH of the buffer can significantly impact the solubility of compounds with ionizable groups. For basic compounds, lowering the pH can increase solubility.

  • Employ co-solvents: In some cases, adding a small amount of a water-miscible co-solvent like ethanol or using formulation aids like PEG300 and Tween-80 in your final buffer can help maintain solubility.[3]

Q4: Can I heat my this compound analog to get it into solution?

A4: Gentle warming (e.g., to 37°C or slightly higher) can be an effective way to dissolve compounds.[4] However, it is essential to be cautious as excessive heat can lead to degradation of the compound. Always check the compound's stability information if available. After warming to dissolve, allow the solution to cool to room temperature to ensure it remains in solution, as some compounds may precipitate upon cooling (supersaturation).

Troubleshooting Guide: Insoluble this compound Analogs

This guide provides a step-by-step approach to address solubility issues with this compound analogs during your experiments.

Problem 1: Difficulty Dissolving the Compound in DMSO for a Stock Solution

Symptoms:

  • Visible solid particles remain in the DMSO after vortexing and/or sonication.

  • The solution appears cloudy or hazy.

Troubleshooting Steps:

  • Verify the Solvent: Ensure you are using fresh, anhydrous DMSO. Water absorption by DMSO can significantly reduce its solvating power for some compounds.[3]

  • Apply Gentle Heat: Warm the solution in a water bath at 37°C for 5-10 minutes.

  • Sonication: Use a bath sonicator to provide additional energy for dissolution.

  • pH Adjustment (for stock solution): In some cases, for particularly stubborn compounds, adjusting the pH of the DMSO stock with a small amount of acid (e.g., 1M HCl) can aid dissolution, as indicated for this compound by some suppliers.[5] Caution: This should be done with care and may not be suitable for all downstream applications.

  • Try Alternative Solvents: If DMSO fails, consider other organic solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA), but always verify their compatibility with your assay system.[6]

Problem 2: Compound Precipitates Upon Dilution into Aqueous Buffer

Symptoms:

  • The solution becomes cloudy or forms visible precipitate immediately or over time after dilution.

  • Inconsistent results in downstream assays.

Troubleshooting Steps:

  • Reduce Final Organic Solvent Concentration: Calculate the final percentage of your organic solvent (e.g., DMSO) in the assay. If it is above 1%, try to reduce it by using a more concentrated stock solution or adjusting your dilution scheme.

  • Modify Buffer pH: If your analog has a basic functional group (like the piperidinomethyl group in this compound), it will be more soluble at a lower pH. Try preparing your assay buffer at a pH of 6.0 or 6.5 and test for precipitation.

  • Use Co-solvents or Formulation Excipients: For in vivo or challenging in vitro experiments, a formulation approach may be necessary. A common formulation involves preparing the stock in DMSO, then diluting into a mixture of PEG300, Tween-80, and saline.[3]

  • Employ Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[6]

Data Presentation

The insolubility of certain this compound analogs can be attributed to specific structural modifications. The table below summarizes the key structural differences and reported solubility characteristics of the parent compound takinib, the soluble analog this compound, and the class of insoluble hydroxymethyl analogs.

Compound/Analog ClassKey Structural Feature (at R2 position)Molecular Weight ( g/mol )Reported SolubilityReference
Takinib Hydrogen322.37Soluble to 100 mM in DMSO
This compound Piperidinomethyl419.53Sparingly soluble in DMSO (1-10 mg/mL)[2][7]
Hydroxymethyl Analogs (HS-268, HS-275, HS-278, HS-280)HydroxymethylVaries"Quite insoluble"[1]

Experimental Protocols

Protocol 1: Preparation of an this compound Analog Stock Solution
  • Preparation: Bring the vial of the solid compound and anhydrous DMSO to room temperature.

  • Addition of Solvent: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Initial Dissolution: Vortex the vial for 1-2 minutes.

  • Sonication: Place the vial in a bath sonicator for 10-15 minutes.

  • Warming (if necessary): If solid particles are still visible, place the vial in a 37°C water bath for 10 minutes, with intermittent vortexing.

  • Final Check: Visually inspect the solution against a light source to ensure it is clear and free of any precipitate.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended.

Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)

This protocol provides a general method to assess the kinetic solubility of a new this compound analog in an aqueous buffer.

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Prepare Buffer: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Plate Setup: In a clear 96-well plate, add 198 µL of the aqueous buffer to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well to achieve a final concentration of 100 µM in 1% DMSO. Prepare a blank well with 2 µL of DMSO and 198 µL of buffer.

  • Incubation and Measurement: Immediately place the plate in a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm). Mix the plate for 10 seconds.

  • Data Collection: Measure the absorbance every 5 minutes for 1-2 hours at room temperature. An increase in absorbance over time indicates precipitation of the compound. The concentration at which the compound begins to precipitate is its kinetic solubility under these conditions.

Visualizations

Diagram 1: Simplified TAK1 Signaling Pathway

TAK1_Signaling Simplified TAK1 Signaling Pathway cluster_ligands Stimuli cluster_receptors Receptors cluster_tak1 TAK1 Complex Activation TNFa TNFα TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R TRAF TRAF2/6 TNFR->TRAF IL1R->TRAF TAK1_complex TAK1 / TAB1 / TAB2 TRAF->TAK1_complex Ubiquitination IKK IKK Complex TAK1_complex->IKK MKKs MKKs (MKK3/4/6/7) TAK1_complex->MKKs NFkB NF-κB IKK->NFkB Activation AP1 AP-1 (c-Jun) MKKs->AP1 p38 p38 MKKs->p38 Response Inflammatory Gene Expression (Cytokines, Chemokines) NFkB->Response AP1->Response p38->Response HS276 This compound Analogs HS276->TAK1_complex

Caption: TAK1 is a key node in inflammatory signaling, activated by stimuli like TNFα and IL-1β.

Diagram 2: Troubleshooting Workflow for Insoluble Compounds

Solubility_Troubleshooting Troubleshooting Workflow for Compound Insolubility Start Start: Compound is insoluble in aqueous buffer CheckStock Is stock solution (in DMSO) clear? Start->CheckStock TroubleshootStock Troubleshoot Stock: 1. Use fresh, anhydrous DMSO 2. Sonicate 3. Gently warm (37°C) CheckStock->TroubleshootStock No DilutionIssue Precipitation on Dilution CheckStock->DilutionIssue Yes TroubleshootStock->CheckStock LowerDMSO Lower final DMSO concentration (<0.5%) DilutionIssue->LowerDMSO ModifyBuffer Modify Buffer pH (e.g., lower pH for basic compounds) DilutionIssue->ModifyBuffer CoSolvents Use Co-solvents / Formulation Aids (e.g., PEG300, Tween-80, Cyclodextrin) DilutionIssue->CoSolvents Success Solubility Achieved LowerDMSO->Success ModifyBuffer->Success CoSolvents->Success

Caption: A decision tree for troubleshooting solubility issues with experimental compounds.

Diagram 3: Structure-Solubility Relationship of this compound Analogs

SSR_Logic Structure-Solubility Relationship cluster_modifications Structural Modifications at R2 cluster_properties Impact on Physicochemical Properties cluster_outcome Resulting Solubility Core Takinib Core Structure (Benzimidazole) Hydroxymethyl Addition of Hydroxymethyl Group (-CH2OH) Core->Hydroxymethyl Piperidinomethyl Addition of Piperidinomethyl Group (-CH2-Piperidine) Core->Piperidinomethyl Hydro_Props Increases Polarity but Low Ionization Potential Hydroxymethyl->Hydro_Props Amino_Props Increases Polarity Introduces a Basic, Ionizable Center Piperidinomethyl->Amino_Props Insoluble Poor Aqueous Solubility (e.g., HS-268, HS-275) Hydro_Props->Insoluble Soluble Improved Aqueous Solubility (especially at lower pH) (e.g., this compound) Amino_Props->Soluble

Caption: How different functional groups affect the solubility of this compound analogs.

References

Technical Support Center: Fresh Daily In Vivo Formulations of HS-276

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing fresh daily in vivo formulations of the TAK1 inhibitor, HS-276. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and relevant biological pathway information to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it formulated fresh daily?

A1: this compound is a potent and highly selective, orally bioavailable inhibitor of Transforming Growth Factor-β-activated kinase 1 (TAK1), with a Ki of 2.5 nM.[1][2] It is investigated for its therapeutic potential in inflammatory diseases such as rheumatoid arthritis.[1][3][4] Daily fresh formulations are recommended to ensure the stability and consistent performance of the compound, as poorly soluble compounds in suspension can be prone to precipitation or changes in particle size over time, which can affect bioavailability and experimental reproducibility.[5][6]

Q2: What are the known solubilities of this compound?

A2: this compound is a solid that is sparingly soluble in DMSO (1-10 mg/ml) and insoluble in water and ethanol.[2][7] Achieving a homogenous solution or suspension is critical for accurate dosing.

Q3: What are the recommended in vivo formulation strategies for this compound?

A3: Due to its poor aqueous solubility, specific vehicles are required. Two common formulations are a suspension in a vehicle containing DMSO, PEG300, Tween 80, and saline, or a suspension in corn oil with DMSO as a solubilizing agent.[2] The choice of formulation may depend on the route of administration and the specific experimental model.

Q4: Can I prepare a stock solution of this compound in advance?

A4: Yes, stock solutions of this compound in DMSO can be prepared and stored. For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C. For shorter-term storage (up to 1 month), -20°C is suitable.[1] Avoid repeated freeze-thaw cycles to prevent degradation of the compound.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation or cloudiness in the final formulation. The aqueous component is being added too quickly, causing the compound to crash out of the initial DMSO solution.Add the aqueous phase (saline or ddH₂O) to the organic phase (DMSO/PEG300/Tween 80 mixture) slowly and with continuous vortexing.
The room temperature is too low, affecting the solubility of this compound or other formulation components.Prepare the formulation at room temperature. Gentle warming of the vehicle components (before adding this compound) may help, but avoid heating the final formulation containing the active compound unless specified, to prevent degradation.[5]
Impurities in the solvents or reagents.Use high-purity, sterile reagents and solvents to avoid contaminants that could affect solubility and stability.[5]
Inconsistent therapeutic effect or high variability in animal studies. Inhomogeneous suspension leading to inaccurate dosing.Ensure the formulation is thoroughly mixed (e.g., by vortexing) immediately before each animal is dosed to ensure a uniform suspension.[6]
Poor bioavailability due to the administration route.For poorly soluble compounds, intraperitoneal (IP) injection may offer higher bioavailability than oral gavage.[5] Consider conducting a pilot pharmacokinetic (PK) study to determine the optimal administration route for your model.
Animal-to-animal variability in gastrointestinal physiology.Standardize feeding conditions, such as fasting animals overnight, to minimize variability in drug absorption for oral administration.
Adverse effects or toxicity observed in animals. Vehicle toxicity, particularly at high concentrations of DMSO.Include a vehicle-only control group in your experiments to assess the effects of the formulation components themselves.[8] If toxicity is observed, consider reducing the concentration of DMSO or exploring alternative, well-tolerated vehicles.
On-target toxicity from the inhibition of TAK1 in normal tissues.Conduct a dose-response study to determine the maximum tolerated dose (MTD) and the therapeutic window for your specific animal model.
Difficulty in administration (e.g., clogging of gavage needle). The formulation is too viscous or contains particulates.Ensure all components are fully dissolved or the suspension is fine and uniform. If using a suspension, ensure the particle size is small enough to pass through the needle. The viscosity of the vehicle should be appropriate for the chosen administration route and needle gauge.

Experimental Protocols

Protocol 1: Aqueous-Based Suspension for Oral Gavage or Intraperitoneal Injection

This protocol is adapted from a formulation designed to enhance the solubility of poorly soluble compounds for in vivo use.[2]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile ddH₂O or saline

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, prepare a 2 mg/mL stock solution. Ensure this compound is fully dissolved. Use fresh DMSO as it can be hygroscopic, which can reduce solubility.[2]

  • Prepare the vehicle. In a sterile tube, mix PEG300 and Tween 80.

  • Combine and mix. For a final formulation of 1 mL, add 50 µL of the 2 mg/mL this compound DMSO stock solution to 400 µL of PEG300. Mix thoroughly until the solution is clear.

  • Add Tween 80. To the mixture from the previous step, add 50 µL of Tween 80 and mix until clear.

  • Add the aqueous phase. Slowly add 500 µL of sterile ddH₂O or saline to the mixture while continuously vortexing to create a fine, homogenous suspension.

  • Administer immediately. Use the freshly prepared formulation for dosing. Vortex the suspension immediately before each administration to ensure uniformity.

Protocol 2: Corn Oil-Based Suspension for Oral Gavage

This protocol is an alternative for oral administration, particularly for compounds that are highly lipophilic.[2]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Corn oil, sterile

Procedure:

  • Prepare a stock solution of this compound in DMSO. As in Protocol 1, prepare a clear stock solution (e.g., 2 mg/mL).

  • Combine with corn oil. For a 1 mL final formulation, add 50 µL of the 2 mg/mL this compound DMSO stock solution to 950 µL of sterile corn oil.

  • Mix thoroughly. Vortex the mixture vigorously to ensure a uniform suspension.

  • Administer immediately. The mixed solution should be used immediately for optimal results.[2] Vortex before each administration.

Data Presentation

Table 1: this compound In Vitro and In Vivo Properties

PropertyValueReference
Molecular Weight 419.52 g/mol [1]
Ki (TAK1) 2.5 nM[1][2]
IC₅₀ (TAK1) 8.25 nM[1][7]
IC₅₀ (TNF, IL-6, IL-1β in THP-1 cells) 138 nM, 201 nM, 234 nM[1]
Bioavailability (%F in CD-1 mice) 98.1%[1][9]
Cmax (30 mg/kg, oral gavage in CD-1 mice) 3.68 µM[1][9][10]
Solubility DMSO: Sparingly soluble (1-10 mg/ml), Water: Insoluble, Ethanol: Insoluble[2][7]

Mandatory Visualizations

TAK1 Signaling Pathway

This compound is a selective inhibitor of TAK1, a key kinase in the signaling cascades initiated by various inflammatory stimuli, including Tumor Necrosis Factor (TNF). Inhibition of TAK1 blocks the activation of downstream pathways such as NF-κB and MAP kinases (JNK and p38), which are responsible for the transcription of pro-inflammatory cytokines.

TAK1_Signaling_Pathway cluster_cytoplasm Cytoplasm TNF TNFα TNFR TNFR TNF->TNFR Binds TRAF2 TRAF2 TNFR->TRAF2 Recruits TAK1_complex TAK1/TAB1/TAB2 TRAF2->TAK1_complex Activates IKK_complex IKK Complex TAK1_complex->IKK_complex Phosphorylates MAPKKs MKKs TAK1_complex->MAPKKs Phosphorylates HS276 This compound HS276->TAK1_complex Inhibits IκBα IκBα IKK_complex->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates JNK_p38 JNK / p38 MAPKKs->JNK_p38 Activates JNK_p38->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF, IL-6) Nucleus->Cytokines Transcription

Caption: TAK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Formulation

The following diagram outlines the general workflow for the daily preparation of fresh in vivo formulations of this compound.

Formulation_Workflow start Start: Daily Formulation Prep weigh 1. Weigh this compound Powder start->weigh dissolve 2. Prepare Stock Solution in DMSO weigh->dissolve mix 4. Mix Stock with Vehicle dissolve->mix prepare_vehicle 3. Prepare Formulation Vehicle prepare_vehicle->mix homogenize 5. Homogenize Final Suspension (Vortexing) mix->homogenize administer 6. Administer Immediately homogenize->administer end End of Procedure administer->end

Caption: Daily workflow for preparing fresh this compound in vivo formulations.

References

Adjusting HS-276 dosage for different animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting the dosage of HS-276 for different animal models. The information is presented in a question-and-answer format to directly address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and orally bioavailable inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).[1][2][3] TAK1 is a critical signaling node in the Tumor Necrosis Factor (TNF) pathway, which regulates the activation of NF-κβ and subsequent transcription of inflammatory cytokines.[1][3] By inhibiting TAK1, this compound effectively suppresses inflammatory responses.[1][2]

Q2: What are the established dosages for this compound in common animal models?

A2: Published studies have established effective dosages of this compound in mouse and rat models for inflammatory conditions. In mice, a dose of 30 mg/kg via oral gavage (PO) has been shown to have excellent bioavailability (>95%), and a dose of 50 mg/kg via intraperitoneal (IP) injection has been used for treating inflammatory arthritis.[1] For rats, a dose of 50 mg/kg PO has been evaluated.[1]

Q3: How can I estimate a starting dose for an animal model not listed in the literature, such as a non-human primate?

A3: When direct experimental data is unavailable for a specific species, allometric scaling can be used to estimate an equivalent dose from a known species. This method uses the body surface area of the different species to approximate equivalent doses. It is important to note that this provides an estimated starting dose, and further dose-ranging studies are recommended.

Data Presentation: In Vivo Dosage and Pharmacokinetics

The following table summarizes the reported in vivo dosages and key pharmacokinetic parameters of this compound in mice.

Animal ModelDosing RouteDosageKey FindingsReference
CD-1 MiceOral Gavage (PO)30 mg/kgCmax of 3.68 µM, Bioavailability (%F) of 98.1%[1]
DBA/1 Mice (CIA model)Intraperitoneal (IP)50 mg/kgReduced mean clinical arthritis score by 85%[1]
CD-1 MiceOral Gavage (PO)>100 mg/kgMaximum Tolerated Dose (MTD)[1][3]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

This protocol is a general guideline for the oral administration of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)

  • Syringes

  • Animal scale

Procedure:

  • Formulation Preparation: Prepare the this compound formulation in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.

  • Animal Handling and Restraint: Weigh the mouse to calculate the precise volume to be administered. Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion: Gently insert the gavage needle into the esophagus. The animal should swallow the needle. If resistance is met, do not force the needle.

  • Substance Administration: Once the needle is correctly placed, administer the this compound solution slowly and steadily.

  • Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as choking or difficulty breathing.

Protocol 2: Intraperitoneal Injection in Mice

This protocol provides a general guideline for the intraperitoneal administration of this compound.

Materials:

  • This compound

  • Sterile vehicle (e.g., saline, PBS with a solubilizing agent like DMSO and Tween-80)

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Animal scale

Procedure:

  • Formulation Preparation: Prepare a sterile solution of this compound in the appropriate vehicle.

  • Animal Handling and Restraint: Weigh the mouse for accurate dosing. Restrain the mouse to expose the abdomen.

  • Injection: The injection should be made into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder. Insert the needle at a 15-20 degree angle.

  • Aspiration: Gently pull back the plunger to ensure no fluid (urine or blood) is aspirated.

  • Injection and Withdrawal: Inject the solution and then withdraw the needle.

  • Post-Injection Monitoring: Place the mouse back in its cage and observe for any adverse reactions.

Mandatory Visualization: Signaling Pathways and Workflows

TAK1 Signaling Pathway

The following diagram illustrates the central role of TAK1 in TNF-α signaling and its inhibition by this compound.

TAK1_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD_TRAF2 TRADD/TRAF2 TNFR->TRADD_TRAF2 TAK1_complex TAK1/TAB1/TAB2 TRADD_TRAF2->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex p38_JNK p38/JNK TAK1_complex->p38_JNK HS276 This compound HS276->TAK1_complex NFkB NF-κB IKK_complex->NFkB Cytokines Inflammatory Cytokines NFkB->Cytokines p38_JNK->Cytokines

Caption: this compound inhibits the TAK1 signaling cascade.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical experimental workflow for evaluating this compound in an animal model of inflammation.

Experimental_Workflow start Start animal_model Induce Disease Model (e.g., CIA in mice) start->animal_model grouping Randomize into Treatment Groups animal_model->grouping treatment Administer this compound or Vehicle grouping->treatment monitoring Monitor Clinical Signs (e.g., Arthritis Score) treatment->monitoring endpoint Endpoint Analysis (Histology, Cytokine Levels) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis end End data_analysis->end

Caption: A typical in vivo experimental workflow.

Troubleshooting Guide

Problem 1: Poor oral bioavailability or high variability in plasma concentrations.

  • Possible Cause: Improper gavage technique leading to administration into the trachea or esophagus instead of the stomach.

  • Solution: Ensure proper training on oral gavage techniques. Verify the correct placement of the gavage needle. Consider using a colored dye in a practice run to confirm stomach delivery.

  • Possible Cause: Formulation issues such as precipitation of this compound.

  • Solution: Ensure the formulation is well-mixed before each administration. Check the solubility and stability of this compound in the chosen vehicle.

Problem 2: Signs of toxicity or adverse effects in animals.

  • Possible Cause: The administered dose is too high for the specific animal model or strain.

  • Solution: The maximum tolerated dose (MTD) in mice is reported to be greater than 100 mg/kg.[1][3] If signs of toxicity (e.g., significant weight loss, lethargy, ruffled fur) are observed at lower doses, consider performing a dose-ranging study to determine the optimal therapeutic window for your model.

  • Possible Cause: Off-target effects of TAK1 inhibition. TAK1 is involved in various cellular processes, and its inhibition could have unintended consequences.

  • Solution: Carefully observe and document all clinical signs. Consider reducing the dosage or the frequency of administration.

Problem 3: Lack of efficacy in the animal model.

  • Possible Cause: The administered dose is too low.

  • Solution: Increase the dose of this compound. Refer to the published effective doses in mice (30 mg/kg PO, 50 mg/kg IP) as a starting point.[1]

  • Possible Cause: The animal model is not dependent on the TAK1 signaling pathway.

  • Solution: Confirm that the pathophysiology of your animal model involves the activation of the TNF/TAK1 pathway.

  • Possible Cause: Issues with the stability or activity of the this compound compound.

  • Solution: Ensure proper storage of the compound as recommended by the supplier. Verify the purity and activity of your batch of this compound.

References

Technical Support Center: Interpreting IC50 Shifts Between Biochemical and Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret discrepancies in half-maximal inhibitory concentration (IC50) values observed between biochemical and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is an IC50 value and why is it important?

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.[1] It indicates the concentration of a drug or inhibitor that is required to inhibit a given process by 50%. In drug discovery, IC50 values are crucial for comparing the potency of different compounds and for guiding the lead optimization process.[1]

Q2: Why do my IC50 values differ between a biochemical assay and a cell-based assay?

It is common to observe a shift in IC50 values when moving from a purified, controlled biochemical environment to a more complex cellular context. This discrepancy, often referred to as the "biochemical-to-cellular shift," can be attributed to a multitude of factors that are present in a cellular system but absent in a biochemical one. These factors can either decrease or increase the apparent potency of a compound.[2]

Q3: What are the common reasons for a compound appearing less potent (higher IC50) in a cell-based assay?

Several cellular factors can reduce the effective concentration of a compound at its intracellular target, leading to a higher IC50 value compared to a biochemical assay:

  • Cell Membrane Permeability: The compound may have poor permeability across the cell membrane, limiting its access to intracellular targets.[2][3]

  • Efflux Pumps: Cells possess active efflux transporters (e.g., P-glycoprotein) that can pump the compound out of the cell, reducing its intracellular concentration.[3]

  • High ATP Concentration: In cell-based kinase assays, the intracellular concentration of ATP (the natural competitor for many kinase inhibitors) is typically in the millimolar range, which is often much higher than the ATP concentrations used in biochemical assays. This competition can lead to a significant decrease in inhibitor potency.

  • Plasma Protein Binding: If the cell culture medium contains serum, the compound can bind to serum proteins, reducing the free concentration available to enter the cells.

  • Metabolism: Cells can metabolize the compound into less active or inactive forms.

  • Off-Target Binding: The compound may bind to other intracellular components, reducing the amount available to engage with the intended target.[3]

Q4: What are the potential reasons for a compound appearing more potent (lower IC50) in a cell-based assay?

While less common, a compound can sometimes exhibit greater potency in a cellular environment:

  • Active Influx: Some compounds may be actively transported into the cell, leading to a higher intracellular concentration than in the surrounding medium.

  • Metabolic Activation: The compound could be a pro-drug that is metabolized by the cell into a more active form.

  • Cellular Scaffolding and Allosteric Effects: The target protein within the cell exists in its native conformation and may be part of a larger protein complex.[2] This can create binding pockets or allosteric sites that are not present in the purified recombinant protein used in biochemical assays, potentially increasing the compound's affinity.[2]

  • Inhibition of a Downstream Target: The compound might inhibit a downstream effector in the signaling pathway, leading to an amplified inhibitory effect on the measured cellular phenotype.

Q5: How do I interpret the IC50 shift for an irreversible inhibitor?

For an irreversible inhibitor, the IC50 value is time-dependent.[4] In a biochemical assay, the IC50 of an irreversible inhibitor will shift over time from a value that approximates its initial binding affinity (Ki) to one that reflects the rate of covalent modification (kinact/Ki).[4] In a cellular context, the lower limit of the observed IC50 may be well below the cellular concentration of the target protein.[4] Therefore, comparing single-point IC50 values for irreversible inhibitors can be misleading without considering the incubation time.

Troubleshooting Guides

Guide 1: Investigating a Significant Loss of Potency in Cell-Based Assays

If you observe a dramatic increase in the IC50 value (e.g., >10-fold) when transitioning from a biochemical to a cell-based assay, follow this troubleshooting workflow:

DOT Script for Troubleshooting Workflow

Troubleshooting_Loss_Of_Potency Start Start: High IC50 Shift (Biochemical << Cellular) CheckPermeability Assess Cell Permeability (e.g., PAMPA, Caco-2) Start->CheckPermeability CheckEfflux Evaluate Efflux Ratio (e.g., Caco-2 with inhibitors) CheckPermeability->CheckEfflux Permeability is adequate Conclusion Conclusion: Re-evaluate Compound Properties or Assay System CheckPermeability->Conclusion Poor permeability OptimizeAssay Optimize Cell Assay Conditions CheckEfflux->OptimizeAssay Efflux is not a major issue CheckEfflux->Conclusion High efflux ratio CheckMetabolism Investigate Compound Metabolism (e.g., LC-MS analysis of cell lysates) OptimizeAssay->CheckMetabolism No significant improvement OptimizeAssay->Conclusion IC50 improves with optimization (e.g., serum-free media, lower cell density) CheckTargetEngagement Confirm Target Engagement (e.g., CETSA, NanoBRET) CheckMetabolism->CheckTargetEngagement Metabolism is not significant CheckMetabolism->Conclusion Rapid metabolism observed CheckTargetEngagement->Conclusion No target engagement CheckTargetEngagement->Conclusion Target engagement confirmed, consider downstream effects

Caption: A step-by-step workflow for troubleshooting a loss of compound potency in cell-based assays.

Guide 2: Addressing Inconsistent IC50 Values Between Experiments

Variability in IC50 values across different experimental runs can obscure the true potency of a compound. Here’s a guide to improving reproducibility:

  • Cell Health and Passage Number: Ensure cells are healthy, free of contamination, and within a consistent, low passage number range.[5] High-passage cells can exhibit altered drug responses.[6]

  • Seeding Density: Inconsistent initial cell seeding density can significantly affect the final readout.[5][7] Optimize and maintain a consistent seeding density for each experiment.

  • Compound Handling: Ensure the compound is fully dissolved and prepare fresh dilutions for each experiment from a validated stock solution.[7] Avoid repeated freeze-thaw cycles of the stock solution.

  • Assay Duration: The length of drug incubation can influence the IC50.[6] Use a consistent incubation time for all experiments.

  • Reagent Consistency: Use the same lot of media, serum, and other critical reagents to minimize batch-to-batch variability.[6]

Quantitative Data Summary

The following tables provide examples of reported IC50 values for common Epidermal Growth Factor Receptor (EGFR) inhibitors in both biochemical and cell-based assays. Note the variations in potency depending on the specific EGFR mutation and the assay format.

Table 1: Comparison of IC50 Values for First-Generation EGFR Inhibitors

CompoundAssay TypeTarget/Cell LineIC50 (nM)
GefitinibBiochemicalEGFR (wild-type)18.2
Cell-basedA431 (EGFR overexpressing)80
Cell-basedH3255 (L858R mutant)75
ErlotinibBiochemicalEGFR (wild-type)2
Cell-basedA431 (EGFR overexpressing)100
Cell-basedPC-9 (del E746-A750)7
LapatinibBiochemicalEGFR (wild-type)10.8
Cell-basedA431 (EGFR overexpressing)160
Cell-basedBT-474 (HER2 overexpressing)100

Data compiled from multiple sources for illustrative purposes.

Table 2: Comparison of IC50 Values for Second and Third-Generation EGFR Inhibitors

CompoundAssay TypeTarget/Cell LineIC50 (nM)
AfatinibBiochemicalEGFR (L858R)0.2
Cell-basedNCI-H1975 (L858R/T790M)<100
Cell-basedH3255 (L858R mutant)0.3
OsimertinibBiochemicalEGFR (L858R/T790M)8.5
Cell-basedNCI-H1975 (L858R/T790M)5
Cell-basedPC-9 (del E746-A750)13

Data compiled from multiple sources for illustrative purposes.[3][8]

Experimental Protocols

Biochemical Kinase Assay (Generic Protocol)

This protocol provides a general framework for measuring the activity of a purified kinase and the inhibitory effect of a compound.

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare ATP solution at a desired concentration (e.g., 10 µM, close to the Km for the kinase).

    • Prepare a peptide or protein substrate specific for the kinase.

    • Prepare the test inhibitor at various concentrations.

  • Assay Procedure:

    • Add kinase buffer to the wells of a microplate.

    • Add the purified kinase enzyme to each well.

    • Add the test inhibitor at a range of concentrations.

    • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP and substrate solution.

    • Incubate for a specific time (e.g., 60 minutes) at 30°C.

    • Stop the reaction (e.g., by adding EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis:

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Viability Assay (MTT Protocol)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).[7]

  • MTT Addition:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Cell-Based Target Engagement Assay (NanoBRET™ Protocol)

The NanoBRET™ Target Engagement assay measures compound binding to a specific protein target within intact cells.

  • Cell Preparation:

    • Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.

  • Assay Setup:

    • Plate the transfected cells in a white, opaque 96-well plate.

    • Add the NanoBRET™ tracer, a fluorescently labeled ligand for the target protein.

    • Add the test compound at various concentrations.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a period to allow for compound entry and binding equilibrium (e.g., 2 hours).

  • Detection:

    • Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor.

    • Measure both the donor (NanoLuc®) emission and the acceptor (tracer) emission using a luminometer capable of detecting BRET.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and engagement of the target by the compound.

    • Plot the BRET ratio against the logarithm of the compound concentration to determine the IC50 for target engagement.

Visualizations

Conceptual Diagram: Biochemical vs. Cell-Based Assays

DOT Script for Assay Comparison

Assay_Comparison cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Biochem_Target Purified Target Protein Biochem_Inhibitor Inhibitor Biochem_Target->Biochem_Inhibitor Direct Binding Biochem_Substrate Substrate Biochem_Target->Biochem_Substrate Biochem_ATP ATP (low conc.) Biochem_Target->Biochem_ATP Cell Intact Cell Membrane Cell Membrane (Permeability Barrier) Cell_Target Target Protein (in complex) Membrane->Cell_Target Efflux Efflux Pumps Cell_Inhibitor Inhibitor Efflux->Cell_Inhibitor Exit Cell_ATP ATP (high conc.) Cell_Target->Cell_ATP Cell_Inhibitor->Membrane Entry Metabolism Metabolism Cell_Inhibitor->Metabolism

Caption: Key differences between a simplified biochemical assay and a complex cell-based assay environment.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation and a common target in cancer drug discovery.

DOT Script for EGFR Signaling Pathway

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: A simplified diagram of the EGFR signaling pathway, a key target in cancer therapy.

References

Technical Support Center: Validating the Efficacy and Specificity of HS-276 on TAK1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the effect of the selective TAK1 inhibitor, HS-276.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and highly selective, orally bioavailable small molecule inhibitor of Transforming Growth Factor-β-activated kinase 1 (TAK1).[1][2][3] TAK1 is a crucial signaling node in the intracellular signaling pathways mediated by TNF, regulating downstream NF-κβ activation and the subsequent transcription of inflammatory cytokines.[1][4]

Q2: What are the reported IC50 values for this compound against TAK1 and other kinases?

This compound demonstrates potent inhibition of TAK1 with a reported half-maximal inhibitory concentration (IC50) of 8 nM.[1] While highly selective, it does exhibit some activity against other kinases at higher concentrations. A summary of its inhibitory activity is provided in the table below.

Data Presentation: this compound Kinase Inhibition Profile

KinaseIC50 (nM)
TAK1 8.25
CLK229
GCK33
ULK263
MAP4K5125
IRAK1264
NUAK270
CSNK1G2810
CAMKKβ-11280
MLK15585

Data compiled from multiple sources.[1][2]

Q3: How can I confirm that this compound is inhibiting TAK1 in my cellular model?

The most common method is to perform a western blot to assess the phosphorylation status of direct downstream targets of TAK1. A reduction in the phosphorylation of proteins such as p38, JNK, and IKKβ upon treatment with this compound would indicate successful TAK1 inhibition.[5]

Q4: I am observing cytotoxicity at my effective concentration of this compound. What could be the cause?

While this compound is highly selective, off-target effects at higher concentrations can lead to cytotoxicity.[6] It is crucial to determine the optimal concentration range for your specific cell line. Consider performing a dose-response curve to identify a concentration that effectively inhibits TAK1 signaling with minimal impact on cell viability. If cytotoxicity persists even at low concentrations, it may be an on-target effect in your specific cellular context.[6]

Troubleshooting Guides

Issue 1: Inconsistent results in TAK1 kinase assays.

High variability in in-vitro kinase assay results can be frustrating. Here are some potential causes and troubleshooting steps:

Potential CauseTroubleshooting Step
Pipetting Inaccuracy Ensure pipettes are properly calibrated. Use a master mix of reagents to minimize well-to-well variability.[7]
Compound Solubility Visually inspect for precipitation of this compound in your assay buffer. Confirm the solubility under your specific assay conditions.[7]
ATP Concentration In-vitro kinase assays are often performed at ATP concentrations lower than physiological levels. This can affect the apparent potency of ATP-competitive inhibitors like this compound.[4][7] Consider performing the assay at varying ATP concentrations to better reflect the cellular environment.
Enzyme Quality Ensure the recombinant TAK1 enzyme is active and has been stored correctly. Perform a control experiment with a known TAK1 inhibitor to validate enzyme activity.[8]
Issue 2: Weak or no signal for phosphorylated proteins in Western Blot.

Difficulty in detecting the phosphorylation of TAK1 downstream targets can be due to several factors:

Potential CauseTroubleshooting Step
Inefficient Phosphorylation Ensure your stimulation conditions (e.g., LPS, TNF-α) are optimal for activating the TAK1 pathway in your cell line.
Phosphatase Activity Include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target proteins. Keep samples on ice throughout the preparation process.[9][10]
Low Protein Abundance The phosphorylated form of a protein may be of low abundance. Increase the amount of protein loaded onto the gel.[11]
Antibody Issues Use an antibody specifically validated for detecting the phosphorylated form of your target. Ensure you are using the recommended antibody concentration and incubation conditions.[12]
Blocking Agent Avoid using milk as a blocking agent when detecting phosphoproteins, as it contains casein which can lead to high background. Use Bovine Serum Albumin (BSA) instead.[9][10]

Experimental Protocols

Protocol 1: In-Vitro TAK1 Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on TAK1 using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[13]

Materials:

  • Recombinant TAK1/TAB1 complex[14]

  • Myelin Basic Protein (MBP) as a substrate[14]

  • This compound

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[13]

  • ADP-Glo™ Kinase Assay Kit (Promega)[14]

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 96-well plate, add the TAK1/TAB1 enzyme, MBP substrate, and the various concentrations of this compound or vehicle control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for the optimized reaction time.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Record the luminescence signal, which is proportional to the amount of ADP generated and thus reflects kinase activity.

  • Calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.

Protocol 2: Western Blot for Phosphorylated Downstream Targets

This protocol outlines the steps to analyze the phosphorylation status of TAK1 downstream targets in cell lysates.

Materials:

  • Cell line of interest

  • This compound

  • Stimulant (e.g., LPS, TNF-α)

  • Lysis Buffer (supplemented with protease and phosphatase inhibitors)[10][11]

  • Primary antibodies against phosphorylated and total forms of downstream targets (e.g., p-p38, total p38)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • PVDF membrane

Procedure:

  • Seed cells and grow to the desired confluency.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for the desired time.

  • Stimulate the cells with the appropriate agonist (e.g., LPS) to activate the TAK1 pathway.

  • Wash the cells with ice-cold PBS and lyse them on ice using lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total p38).

Visualizations

TAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_tak1 TAK1 Complex cluster_downstream Downstream Signaling TNF-R TNF-R TAK1 TAK1 TNF-R->TAK1 IL-1R IL-1R IL-1R->TAK1 LPS LPS (via TLR4) LPS->TAK1 TAB1 TAB1 TAK1->TAB1 TAB2 TAB2/3 TAK1->TAB2 IKK IKK Complex TAK1->IKK MKKs MKKs TAK1->MKKs NFkB NF-κB IKK->NFkB p38 p38 MKKs->p38 JNK JNK MKKs->JNK Cytokines Inflammatory Cytokines NFkB->Cytokines p38->Cytokines JNK->Cytokines This compound This compound This compound->TAK1

Caption: Simplified TAK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In-Vitro Validation cluster_incell Cell-Based Validation cluster_invivo In-Vivo Validation KinaseAssay TAK1 Kinase Assay (IC50 Determination) KinomeScan Kinome-wide Selectivity Screening CellTreatment Cell Treatment with This compound & Stimulant WesternBlot Western Blot for Downstream Targets (p-p38, p-JNK) CellTreatment->WesternBlot CytokineAssay Cytokine Release Assay (e.g., ELISA for TNF-α) CellTreatment->CytokineAssay AnimalModel Disease Model (e.g., CIA Mouse) Treatment This compound Administration AnimalModel->Treatment Efficacy Efficacy Assessment (e.g., Clinical Score) Treatment->Efficacy

Caption: Experimental workflow for validating the effect of this compound on TAK1.

References

Validation & Comparative

A Comparative Efficacy Analysis: HS-276 Versus Takinib in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for inflammatory diseases, the inhibition of Transforming Growth-factor-beta-Activated Kinase 1 (TAK1) has emerged as a promising strategy. TAK1 is a key signaling node in the pro-inflammatory cascades mediated by cytokines such as TNF-α. This guide provides a comparative overview of two notable TAK1 inhibitors: takinib, a first-generation inhibitor, and its orally bioavailable analog, HS-276. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to delineate the efficacy profiles of these two compounds.

Mechanism of Action and Target Profile

Both this compound and takinib are potent and selective inhibitors of TAK1, binding to the ATP-binding pocket of the kinase.[1][2] this compound was developed through a directed medicinal chemistry approach based on the co-crystal structure of takinib and TAK1.[3][4] While both compounds effectively inhibit TAK1, this compound was designed to improve upon the limited oral bioavailability of takinib.[3][5]

Recent studies have also suggested that takinib's anti-inflammatory effects may not be solely attributable to TAK1 inhibition, with evidence pointing towards an additional role in targeting the JAK/STAT pathway, specifically by inhibiting IL-1β-induced STAT3 phosphorylation.[6][7] This multi-pathway inhibition by takinib contrasts with the more selective profile of this compound, which demonstrates a more focused inhibition of TNF signaling.[8]

In Vitro Efficacy

The in vitro potency of both inhibitors has been characterized through various biochemical and cell-based assays. This compound demonstrates a significantly lower inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) for TAK1 compared to takinib, indicating higher potency at the molecular level.

ParameterThis compoundTakinibReference
TAK1 Ki 2.5 nM-[3][4]
TAK1 IC50 2.3 nM, 8.25 nM9.5 nM[9][10][11]
Cellular IC50 (TNFα release) 138 nM (THP-1 cells)-[3][10]
Cellular IC50 (IL-6 release) 201 nM (THP-1 cells)-[3][10]
Cellular IC50 (IL-1β release) 234 nM (THP-1 cells)-[3][10]

In Vivo Efficacy

Preclinical studies in animal models of inflammatory diseases, particularly the collagen-induced arthritis (CIA) mouse model of rheumatoid arthritis, have demonstrated the in vivo efficacy of both compounds. A key differentiator is the enhanced oral bioavailability of this compound, which is greater than 95%.[3][4] This allows for effective oral administration, a significant advantage over takinib which has shown poor bioavailability.[3] In the CIA model, oral administration of this compound was well-tolerated and showed dose-dependent efficacy in attenuating arthritic symptoms, comparable to the efficacy of parenteral administration.[3][5] Specifically, a 50 mg/kg intraperitoneal dose of takinib resulted in a ~32% reduction in the mean clinical arthritis score, whereas oral dosing of this compound at the same concentration led to a more significant attenuation of disease.[3]

Signaling Pathway Diagrams

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these inhibitors.

TAK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 TAK1_complex TAK1/TAB1/TAB2 TRAF2->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex MAPK MAPK (p38, JNK) TAK1_complex->MAPK NFkB NF-κB IKK_complex->NFkB Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression MAPK->Gene_Expression HS276 This compound HS276->TAK1_complex Takinib Takinib Takinib->TAK1_complex Experimental_Workflow Cell_Culture Cell Culture (e.g., THP-1, RASFs) Stimulation Stimulation (e.g., LPS, TNFα) Cell_Culture->Stimulation Inhibitor_Treatment Inhibitor Treatment (this compound or Takinib) Stimulation->Inhibitor_Treatment Incubation Incubation Inhibitor_Treatment->Incubation Data_Collection Data Collection Incubation->Data_Collection Western_Blot Western Blot (p-TAK1, p-STAT3, etc.) Data_Collection->Western_Blot ELISA ELISA (TNFα, IL-6, etc.) Data_Collection->ELISA Viability_Assay Cell Viability Assay (e.g., MTT, CTG) Data_Collection->Viability_Assay

References

A Comparative Analysis of the Bioavailability of TAK1 Inhibitors: HS-276 vs. Takinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioavailability and mechanism of action of two critical TAK1 inhibitors, HS-276 and takinib. The development of this compound as a potent and highly selective orally bioavailable TAK1 inhibitor was driven by the need to overcome the limitations of its parent compound, takinib, which exhibited poor bioavailability. [1][2]

Transforming growth factor-β-activated kinase 1 (TAK1) has emerged as a critical signaling node in TNF-mediated intracellular signaling pathways that regulate inflammation.[1][3] Its inhibition presents a promising therapeutic strategy for a range of inflammatory diseases, including rheumatoid arthritis.[1][4][5] This comparison focuses on the key differentiators between the first-generation TAK1 inhibitor, takinib, and its successor, this compound, with a primary emphasis on oral bioavailability.

Quantitative Bioavailability Data

This compound was specifically designed to improve upon the pharmacokinetic properties of takinib.[1] Experimental data from studies in mice demonstrates a significant enhancement in the oral bioavailability of this compound compared to its predecessor.

CompoundAdministration RouteDoseCmaxBioavailability (%F)Animal Model
This compound Oral (gavage)30 mg/kg3.68 µM98.1%CD-1 Mice
Takinib Not specifiedNot specifiedNot specifiedPoorNot specified

Table 1: Summary of pharmacokinetic parameters for this compound and takinib. Data for this compound is derived from in vivo studies in mice.[1] The bioavailability of takinib has been consistently reported as poor, which was the primary motivation for the development of this compound.[1][2]

Mechanism of Action: Targeting the TAK1 Signaling Pathway

Both this compound and takinib are potent and selective inhibitors of TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[1][4][5] They act as ATP-competitive inhibitors, binding to the ATP-binding pocket of TAK1 and preventing its phosphorylation and subsequent activation.[4][6] The inhibition of TAK1 disrupts downstream signaling cascades, primarily the NF-κB and MAPK pathways, which are crucial for the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][7][8]

By blocking TAK1, both compounds effectively reduce the inflammatory response. However, the superior oral bioavailability of this compound allows for more effective systemic delivery and sustained plasma concentrations, making it a more viable candidate for clinical development.[1]

TAK1_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 TAK1 TAK1 TRAF2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway (JNK, p38) TAK1->MAPK_pathway IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines activates transcription MAPK_pathway->Cytokines activates transcription HS276_Takinib This compound / Takinib HS276_Takinib->TAK1 inhibit

Caption: TAK1 signaling pathway inhibited by this compound and takinib.

Experimental Protocols

The following is a generalized methodology for determining the oral bioavailability of a compound, based on the experimental description for this compound.[1]

1. Animal Model and Dosing:

  • Adult CD-1 mice are used for the study.[1]
  • A cohort of mice is administered this compound at a dose of 30 mg/kg via oral gavage (PO).[1]
  • A separate cohort receives the same dose via intravenous (IV) administration to determine the absolute bioavailability.[1]

2. Sample Collection:

  • Sequential blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[1] For IV administration, an earlier time point (e.g., 0.08 hours) is included.[1]

3. Sample Processing and Analysis:

  • Plasma is separated from the whole blood samples.
  • The concentration of the drug in the plasma samples is determined using Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

4. Pharmacokinetic Analysis:

  • The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
  • Cmax: Maximum observed plasma concentration.
  • Tmax: Time to reach Cmax.
  • AUC (Area Under the Curve): A measure of total drug exposure over time.
  • Oral bioavailability (%F) is calculated using the formula: (%F) = (AUC_oral / AUC_IV) * 100.

// Nodes Dosing [label="Dosing\n(Oral Gavage & IV)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blood_Sampling [label="Sequential Blood Sampling", fillcolor="#FBBC05", fontcolor="#202124"]; Plasma_Separation [label="Plasma Separation", fillcolor="#34A853", fontcolor="#FFFFFF"]; LCMS_Analysis [label="LC-MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PK_Analysis [label="Pharmacokinetic Analysis\n(Cmax, Tmax, AUC)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Bioavailability_Calc [label="Bioavailability Calculation\n(%F = (AUC_oral / AUC_IV) * 100)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Dosing -> Blood_Sampling [color="#202124"]; Blood_Sampling -> Plasma_Separation [color="#202124"]; Plasma_Separation -> LCMS_Analysis [color="#202124"]; LCMS_Analysis -> PK_Analysis [color="#202124"]; PK_Analysis -> Bioavailability_Calc [color="#202124"]; }

Caption: Experimental workflow for determining oral bioavailability.

References

A Comparative Analysis of HS-276 and Methotrexate in the Treatment of Collagen-Induced Arthritis in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of rheumatoid arthritis (RA) therapeutics, understanding the preclinical efficacy of emerging compounds in established animal models is paramount. This guide provides a detailed comparison of HS-276, a novel TAK1 inhibitor, and methotrexate, the conventional first-line therapy, in the context of the collagen-induced arthritis (CIA) mouse model.

Overview of Therapeutic Agents

This compound is a potent and highly selective, orally bioavailable inhibitor of Transforming Growth Factor-β-activated kinase 1 (TAK1).[1][2][3] TAK1 is a critical signaling node in the TNF-mediated intracellular signaling pathway that regulates the activation of NF-κβ, leading to the transcription of inflammatory cytokines.[2][3] By inhibiting TAK1, this compound aims to provide a targeted anti-inflammatory effect.

Methotrexate (MTX) is a disease-modifying antirheumatic drug (DMARD) that has been a cornerstone of RA treatment for decades.[4][5] Its mechanism of action is multifaceted and not fully elucidated, but it is known to involve the inhibition of enzymes responsible for nucleotide synthesis, such as dihydrofolate reductase (DHFR), leading to the suppression of inflammatory cell proliferation.[4][6][7] Other proposed mechanisms include the promotion of adenosine release, which has anti-inflammatory effects, and the alteration of cytokine profiles.[4][7]

Efficacy in CIA Mice: A Data-Driven Comparison

While no head-to-head studies directly comparing this compound and methotrexate in CIA mice were identified, this section summarizes key efficacy data from separate studies on each compound.

This compound Efficacy Data
Efficacy ParameterResultCitation
Clinical Score Reduction 35% (Oral Dosing), 36% (IP Dosing)[8]
TNF Expression Attenuation 11-fold reduction in human macrophages[2][8]
Pro-inflammatory Cytokine Inhibition (IC50) TNF: 138 nM, IL-6: 201 nM, IL-1β: 234 nM[2]
Disease Onset Significantly delayed[8]
Disease Incidence Decreased[8]
Joint Histology Reduced inflammatory infiltrates, edema, and bone degeneration[2][9]
Methotrexate Efficacy Data
Efficacy ParameterResultCitation
Mean Clinical Scores Significantly decreased compared to untreated mice[10]
Anti-collagen II IgG Titers Significantly decreased compared to untreated mice[10]
Pro-inflammatory Cytokine Inhibition Inhibits the production of proinflammatory cytokines like IFNγ, IL-4, IL-3, and TNF[4]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data.

This compound in CIA Mouse Model

The in vivo efficacy of this compound was evaluated in a collagen-induced arthritis (CIA) mouse model.[1][2] While specific details of the CIA induction protocol for the this compound studies were not fully available in the provided search results, a general CIA protocol is described below. Treatment with this compound has been administered through both intraperitoneal (IP) and oral (PO) routes.[8] Dosing regimens in studies have demonstrated the drug to be well-tolerated with a maximum tolerated dose greater than 100 mg/kg and to have over 95% oral bioavailability.[2][3] Efficacy was assessed by monitoring clinical arthritis scores, and histological analysis of the joints was performed to evaluate inflammatory infiltrates, edema, and bone degeneration.[2][9]

Methotrexate in CIA Mouse Model

The therapeutic efficacy of methotrexate has also been assessed in the CIA mouse model. In one representative study, CIA was induced in DBA/1J mice.[10] The treatment schedule involved intraperitoneal administration of methotrexate.[10] The severity of arthritis was monitored using a clinical scoring system.[10] In addition to clinical scores, changes in anti-collagen type II IgG antibody titers in the serum were measured to assess the immunological response.[10]

Signaling Pathways and Experimental Workflow

Visualizing the mechanisms of action and experimental processes can aid in a deeper understanding of these therapeutic interventions.

This compound Mechanism of Action: TAK1 Inhibition

HS276_Mechanism TNFa TNFα TNFR TNFR TNFa->TNFR TAK1 TAK1 TNFR->TAK1 IKK IKK Complex TAK1->IKK HS276 This compound HS276->TAK1 Inhibits NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF, IL-6) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: this compound inhibits TAK1, blocking the TNFα-mediated NF-κB signaling pathway and reducing pro-inflammatory cytokine production.

Methotrexate's Proposed Mechanisms of Action

MTX_Mechanism MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits Adenosine ↑ Extracellular Adenosine MTX->Adenosine CytokineProd ↓ Pro-inflammatory Cytokine Production MTX->CytokineProd PurinePyrim Purine & Pyrimidine Synthesis DHFR->PurinePyrim CellProlif Inflammatory Cell Proliferation PurinePyrim->CellProlif AntiInflammatory Anti-inflammatory Effects A2AR Adenosine A2A Receptor Adenosine->A2AR A2AR->AntiInflammatory

Caption: Methotrexate's multiple proposed mechanisms include inhibiting cell proliferation, increasing anti-inflammatory adenosine, and reducing cytokine production.

General Experimental Workflow for CIA Mouse Model Studies

CIA_Workflow Induction Arthritis Induction (Collagen Emulsion) Booster Booster Immunization Induction->Booster Onset Arthritis Onset Booster->Onset Treatment Treatment Initiation (this compound or Methotrexate) Onset->Treatment Monitoring Clinical Scoring & Paw Swelling Measurement Treatment->Monitoring Endpoint Endpoint Analysis (Histology, Cytokine Levels) Monitoring->Endpoint

Caption: A typical experimental workflow for evaluating therapeutic efficacy in the collagen-induced arthritis (CIA) mouse model.

Concluding Remarks

Based on the available preclinical data, this compound demonstrates significant promise as a targeted, orally bioavailable therapeutic for inflammatory arthritis. Its potent inhibition of the TAK1 signaling pathway leads to a marked reduction in key inflammatory mediators and a significant attenuation of disease symptoms in the CIA mouse model.

Methotrexate remains a crucial and effective therapy for RA, with a broader, less targeted mechanism of action. While it shows clear efficacy in the CIA model, the data on this compound suggests a more specific and potentially potent anti-inflammatory effect due to its targeted mechanism.

For researchers, the development of selective TAK1 inhibitors like this compound represents an exciting advancement.[8] Future head-to-head comparative studies in preclinical models and eventual clinical trials will be essential to fully delineate the therapeutic potential of this compound relative to established treatments like methotrexate.[8] These studies will be critical in determining its place in the clinical management of rheumatoid arthritis.

References

A Researcher's Guide to In Vitro TAK1 Inhibition: A Comparative Analysis of Alternatives to HS-276

Author: BenchChem Technical Support Team. Date: November 2025

Transforming growth factor-β-activated kinase 1 (TAK1), a key signaling node in inflammatory and cell survival pathways, has emerged as a significant therapeutic target for a range of conditions, including inflammatory diseases and cancer.[1] The development of potent and selective inhibitors is crucial for dissecting its function and for therapeutic development. HS-276 is a potent, selective, and orally bioavailable TAK1 inhibitor.[2][3] However, the specific requirements of in vitro studies—such as the need for different mechanisms of action or selectivity profiles—necessitate a comprehensive understanding of the available alternatives. This guide provides an objective comparison of prominent TAK1 inhibitors for in vitro research, with supporting data and experimental protocols.

TAK1 Signaling Pathway Overview

TAK1 is a central MAP3K family kinase that integrates signals from various stimuli, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and lipopolysaccharide (LPS).[4][5] Upon activation, TAK1 phosphorylates downstream kinases, primarily IKKs and MKKs, leading to the activation of the NF-κB and MAPK (p38, JNK) signaling pathways, respectively.[2] These pathways are critical for the transcription of inflammatory cytokines and cell survival genes.[2][5]

TAK1_Signaling_Pathway cluster_input Upstream Stimuli cluster_core Core Kinase Complex cluster_downstream Downstream Pathways cluster_output Cellular Response TNF-α TNF-α TAK1 TAK1 TNF-α->TAK1 IL-1 IL-1 IL-1->TAK1 LPS LPS LPS->TAK1 MKKs MKK3/4/6 TAK1->MKKs IKKs IKK Complex TAK1->IKKs p38_JNK p38 / JNK MKKs->p38_JNK NFkB NF-κB IKKs->NFkB Response Inflammation & Pro-survival Gene Transcription p38_JNK->Response NFkB->Response

Caption: Simplified TAK1 signaling cascade.

Comparative Analysis of TAK1 Inhibitors

The selection of a TAK1 inhibitor often depends on the experimental context, balancing potency, selectivity, and mechanism of action. This compound was developed from its parent compound, Takinib, to improve oral bioavailability for in vivo studies, but both are highly relevant for in vitro work.[2][6] Other compounds like (5Z)-7-oxozeaenol and NG25 offer different characteristics.

Quantitative Performance Data

The following tables summarize the key quantitative metrics for this compound and its alternatives.

Table 1: Biochemical Potency and Selectivity

Compound Type TAK1 IC50 (nM) TAK1 Ki (nM) Key Off-Targets (IC50 nM) Reference
This compound Reversible, ATP-Competitive 8.25 2.5 CLK2 (29), GCK (33), ULK2 (63) [2][7][8]
Takinib Reversible, ATP-Competitive 8.2 - 9.5 N/A IRAK4 (120), IRAK1 (390) [4][9][10]
(5Z)-7-oxozeaenol Irreversible, Covalent 22 N/A Broad activity against >50 kinases [9]

| NG25 | Reversible, ATP-Competitive | 149 | N/A | MAP4K2 (21.7) |[4][11] |

N/A: Not Available in the provided search results.

Table 2: Cellular Activity

Compound Cell-Based Assay Target Cell Line IC50 (nM) Reference
This compound TNF-α Inhibition THP-1 Macrophages 138 [2][12]
IL-6 Inhibition THP-1 Macrophages 201 [2][12]
IL-1β Inhibition THP-1 Macrophages 234 [2][12]
Takinib IL-6 Secretion Inhibition N/A ~1000 [9]

| (5Z)-7-oxozeaenol | p38 Phosphorylation Inhibition | DoHH2 Cells | Potent, sustained inhibition |[13][14] |

Inhibitor Profiles

  • This compound : A highly potent and selective inhibitor with a favorable profile for studies requiring precise targeting of TAK1.[2][3] Its development was driven by the need for oral bioavailability, but its selectivity makes it an excellent choice for in vitro experiments aimed at minimizing off-target effects.[2]

  • Takinib : The precursor to this compound, Takinib is also a potent and selective TAK1 inhibitor.[9] While its poor bioavailability limits in vivo use, it remains a valuable tool for in vitro studies, serving as a benchmark for TAK1 inhibition that induces apoptosis upon TNF-α stimulation.[9][10]

  • (5Z)-7-oxozeaenol : This natural product is a widely used tool compound known for its irreversible, covalent binding to a cysteine residue in the ATP-binding pocket of TAK1.[1][13] Its key drawback is a lack of selectivity, as it potently inhibits a wide range of other kinases.[9] This makes it suitable for studies where broad kinase inhibition downstream of TAK1 is acceptable or as a positive control for irreversible inhibition, but less ideal for studies requiring specific TAK1 targeting.

  • NG25 : A dual inhibitor of TAK1 and MAP4K2.[4][11] This compound is particularly useful for investigating the combined roles of these two kinases or for studies where MAP4K2 inhibition is not a confounding factor.

Logical Framework for Inhibitor Selection

Choosing the right inhibitor depends on the specific research question. The following diagram illustrates a decision-making process.

Inhibitor_Selection start Start: Define Experimental Need q_selectivity Is high selectivity for TAK1 critical? start->q_selectivity q_mechanism Is an irreversible mechanism desired? q_selectivity->q_mechanism No res_hs276 Use this compound (High Potency & Selectivity) q_selectivity->res_hs276 Yes q_dual Is dual TAK1/MAP4K2 inhibition acceptable/desired? q_mechanism->q_dual No res_5zo Use (5Z)-7-oxozeaenol (Potent, Irreversible) q_mechanism->res_5zo Yes res_takinib Use Takinib (Alternative High Potency) q_dual->res_takinib No res_ng25 Use NG25 (Dual Inhibitor) q_dual->res_ng25 Yes res_hs276->res_takinib or Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cellular Assays cluster_analysis Data Analysis a1 In Vitro Kinase Assay (Determine IC50/Ki) a2 Kinome Selectivity Screening (Assess Off-Target Effects) a1->a2 b1 Target Engagement (e.g., Western Blot for p-p38) a2->b1 b2 Functional Assays (e.g., Cytokine ELISA) b1->b2 b3 Cell Viability/Apoptosis Assay b2->b3 c1 Dose-Response Curve Fitting & IC50 Calculation b3->c1

References

A Head-to-Head Comparison: The Novel Oral TAK1 Inhibitor HS-276 Versus Anti-TNF Biologics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of HS-276, a novel, orally bioavailable small molecule inhibitor of TGF-β-activated kinase 1 (TAK1), with established anti-tumor necrosis factor (TNF) biologics for the treatment of inflammatory diseases like rheumatoid arthritis (RA).

This compound emerges as a promising alternative to injectable anti-TNF therapies by targeting a critical downstream signaling node in the TNF pathway, offering the potential for oral administration and a distinct mechanism of action.[1] This guide synthesizes the available preclinical data for this compound and compares it with the well-characterized profiles of anti-TNF biologics.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and anti-TNF biologics lies in their therapeutic approach to mitigating TNF-driven inflammation.

Anti-TNF biologics , such as etanercept, infliximab, and adalimumab, are monoclonal antibodies or fusion proteins that directly bind to and neutralize TNF-α, preventing it from interacting with its receptors (TNFR1 and TNFR2).[2] This extracellular sequestration of TNF-α effectively blocks the initiation of the inflammatory signaling cascade. Etanercept is a fusion protein of the human p75 TNF receptor and the Fc portion of human IgG1, while infliximab is a chimeric monoclonal antibody, and adalimumab is a fully human monoclonal antibody.

This compound , in contrast, acts intracellularly. It is a potent and highly selective inhibitor of TAK1, a key kinase downstream of the TNF receptor.[1][3] Upon TNF-α binding to its receptor, TAK1 is activated and subsequently triggers multiple pro-inflammatory signaling pathways, including NF-κB and MAP kinases (p38, JNK), leading to the production of inflammatory cytokines like IL-6 and IL-1β.[1][4] By inhibiting TAK1, this compound effectively blocks these downstream signaling events, thereby suppressing the inflammatory response.[3]

Below is a diagram illustrating the distinct mechanisms of action.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TNFa TNF-α TNFR TNF Receptor TNFa->TNFR Binds to AntiTNF Anti-TNF Biologic AntiTNF->TNFa Neutralizes TAK1 TAK1 TNFR->TAK1 Activates NFkB_MAPK NF-κB & MAPK Pathways TAK1->NFkB_MAPK Activates HS276 This compound HS276->TAK1 Inhibits Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β) NFkB_MAPK->Cytokines Production

Caption: Mechanisms of Action: this compound vs. Anti-TNF Biologics

Preclinical Efficacy: A Comparative Overview

Direct head-to-head clinical trials comparing this compound with anti-TNF biologics are not yet available. However, preclinical data from similar animal models of rheumatoid arthritis, primarily the collagen-induced arthritis (CIA) model, provide a basis for comparison.

In Vitro Potency

This compound demonstrates potent inhibition of TAK1 kinase activity and subsequent cytokine production. In vitro studies have shown that this compound can significantly reduce the expression of TNF, IL-6, and IL-1β in a dose-dependent manner.[5] Anti-TNF biologics also effectively neutralize TNF-α in vitro, with varying potencies depending on the specific agent and assay used.[6][7]

ParameterThis compoundAnti-TNF Biologics (Representative)Reference
Target TAK1TNF-α[3]
Ki 2.5 nMVaries (e.g., high affinity binding)[5]
Cellular IC50 (TNF production) 138 nM (in THP-1 cells)Varies by agent and cell type[5]
Cellular IC50 (IL-6 production) 201 nM (in THP-1 cells)Varies by agent and cell type[5]
Cellular IC50 (IL-1β production) 234 nM (in THP-1 cells)Varies by agent and cell type[5]

Table 1: In Vitro Potency Comparison

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

The CIA mouse model is a widely used preclinical model for rheumatoid arthritis that is responsive to clinically approved anti-arthritic therapies, including anti-TNF biologics.[8]

ParameterThis compoundAnti-TNF Biologics (Representative - Etanercept)Reference
Administration Route OralSubcutaneous[3][9]
Dose 50 mg/kg, twice daily10 mg/kg, twice weekly[10][11]
Effect on Arthritis Score Significant reductionSignificant reduction[3][11]
Effect on Joint Damage Reduction in pannus formation, cartilage damage, and bone resorptionSlows radiographic progression[9][10]

Table 2: In Vivo Efficacy in CIA Mouse Model

An NIH grant has funded a study to directly compare the efficacy of this compound to Enbrel® (etanercept) in the CIA mouse model, which will provide crucial head-to-head data.

Pharmacokinetics and Bioavailability

A key differentiator for this compound is its oral bioavailability, a significant advantage over the injectable administration of anti-TNF biologics.[3]

ParameterThis compoundAnti-TNF Biologics (Representative)Reference
Administration Route OralSubcutaneous, Intravenous[3][12]
Oral Bioavailability >95% (in mice)Not applicable[1]
Half-life Not explicitly stated for humansVaries (e.g., Etanercept: ~70 hours)[11]

Table 3: Pharmacokinetic Profile

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound and for the assessment of anti-TNF biologics.

This compound: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against TAK1 and other kinases.

Methodology:

  • Recombinant human TAK1/TAB1 enzyme is incubated with this compound at various concentrations in a kinase buffer.

  • The reaction is initiated by the addition of ATP.

  • After incubation, the amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay.

  • IC50 values are calculated from the dose-response curves. A kinome-wide screen against a panel of other kinases is often performed to assess selectivity.[3]

TNF-α Neutralization Assay (for Anti-TNF Biologics)

Objective: To measure the ability of an anti-TNF biologic to neutralize the cytotoxic effect of TNF-α.

Methodology:

  • L929 mouse fibrosarcoma cells, which are sensitive to TNF-α-induced apoptosis, are seeded in a 96-well plate.

  • A constant, cytotoxic concentration of recombinant human TNF-α is pre-incubated with serial dilutions of the anti-TNF biologic.

  • The TNF-α/antibody mixture is then added to the L929 cells.

  • After incubation, cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like resazurin.

  • The concentration of the anti-TNF biologic that results in 50% neutralization of the TNF-α effect (EC50) is determined.[13]

cluster_workflow TNF-α Neutralization Assay Workflow Start Seed L929 cells PreIncubate Pre-incubate TNF-α with serial dilutions of anti-TNF biologic Start->PreIncubate AddMixture Add TNF-α/antibody mixture to cells PreIncubate->AddMixture Incubate Incubate AddMixture->Incubate AssessViability Assess cell viability (e.g., MTT assay) Incubate->AssessViability End Calculate EC50 AssessViability->End

Caption: TNF-α Neutralization Assay Workflow
Collagen-Induced Arthritis (CIA) in Mice

Objective: To evaluate the in vivo efficacy of this compound or anti-TNF biologics in a preclinical model of rheumatoid arthritis.

Methodology:

  • Induction: DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. A booster immunization is given 21 days later.

  • Treatment: Once arthritis develops (typically around day 25-28), mice are randomized into treatment groups. This compound is administered orally, while anti-TNF biologics are given via subcutaneous or intraperitoneal injection. A vehicle control group is included.

  • Assessment: Arthritis severity is scored visually based on paw swelling and inflammation. Body weight is monitored. At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.[3][8]

Conclusion

This compound represents a novel, orally administered therapeutic strategy for inflammatory diseases that targets the intracellular TNF-α signaling pathway via TAK1 inhibition. Preclinical data demonstrate its potent anti-inflammatory effects and efficacy in a relevant animal model of rheumatoid arthritis. While direct comparative data with anti-TNF biologics is still emerging, the distinct mechanism of action and oral route of administration position this compound as a potentially valuable alternative or complementary therapy to the established anti-TNF biologics. Future head-to-head studies will be critical to fully delineate its comparative efficacy and safety profile.

References

HS-276: A Comparative Analysis of Cross-reactivity with MAP3K Family Members

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor HS-276's cross-reactivity profile, with a specific focus on the Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) family. The information presented is intended to assist researchers and drug development professionals in evaluating the selectivity and potential off-target effects of this compound. Experimental data is summarized for clear comparison, and detailed methodologies for the cited experiments are provided.

Quantitative Inhibitory Activity of this compound

This compound is a potent and highly selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7.[1][2] Its inhibitory activity has been profiled against a broad panel of human kinases to assess its selectivity. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary target TAK1 and other kinases, including members of the MAP3K family and other off-target kinases. Lower IC50 values indicate greater potency.

Kinase TargetKinase FamilyIC50 (nM)
TAK1 (MAP3K7) MAP3K 8.25
CLK2CMGC29
GCK (MAP4K2)STE33
ULK2Other63
MAP4K5STE125
IRAK1TKL264
NUAK1CAMK270
CSNK1G2CK1810
CAMKKβ-1CAMK1280
MLK1 (MAP3K9)TKL5585

Data sourced from MedchemExpress.[1]

TAK1 Signaling Pathway

The following diagram illustrates the central role of TAK1 in mediating inflammatory signaling pathways. Upon stimulation by cytokines such as TNFα or IL-1β, TAK1 is activated and subsequently phosphorylates downstream kinases, leading to the activation of transcription factors like NF-κB and AP-1, which drive the expression of inflammatory genes.

TAK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFα/IL-1β TNFα/IL-1β Receptor Receptor TNFα/IL-1β->Receptor binds TAK1 TAK1 Receptor->TAK1 activates IKK Complex IKK Complex TAK1->IKK Complex phosphorylates MKKs MKKs TAK1->MKKs phosphorylates IκB IκB IKK Complex->IκB phosphorylates JNK/p38 JNK/p38 MKKs->JNK/p38 phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates AP-1 AP-1 JNK/p38->AP-1 activates AP-1_n AP-1 AP-1->AP-1_n translocates Inflammatory Genes Inflammatory Genes NF-κB_n->Inflammatory Genes upregulates AP-1_n->Inflammatory Genes upregulates

Caption: Simplified TAK1 signaling cascade.

Experimental Protocols

The cross-reactivity data for this compound was generated using a comprehensive in vitro kinase assay panel. While the specific proprietary details of the screening platform may vary, the following protocol outlines a representative methodology for determining the IC50 of a test compound against a panel of kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

Materials:

  • Test Compound: this compound

  • Kinase Panel: Purified, active recombinant kinases (including MAP3K family members)

  • Substrate: Specific peptide or protein substrate for each kinase

  • ATP: Adenosine triphosphate

  • Assay Buffer: Buffer optimized for kinase activity (e.g., Tris-HCl, MgCl2, DTT)

  • Detection Reagent: Reagent to quantify kinase activity (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplates: 384-well assay plates

  • Plate Reader: Luminometer or fluorescence plate reader

Procedure:

  • Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. A serial dilution series is then prepared to achieve a range of final assay concentrations.

  • Assay Plate Preparation: The serially diluted this compound and control solutions (e.g., vehicle control, positive control inhibitor) are dispensed into the wells of the microplate.

  • Kinase Reaction:

    • The purified kinase enzyme is added to each well.

    • The plate is incubated to allow for the binding of this compound to the kinase.

    • The kinase reaction is initiated by the addition of a solution containing the kinase-specific substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection:

    • A detection reagent is added to each well to stop the kinase reaction and generate a luminescent or fluorescent signal that is proportional to the amount of ADP produced (and thus, kinase activity).

    • The plate is incubated to allow the signal to stabilize.

    • The signal in each well is measured using a plate reader.

  • Data Analysis:

    • The raw data is normalized to the control wells.

    • The percentage of inhibition for each concentration of this compound is calculated.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram outlines the general workflow for assessing the selectivity of a kinase inhibitor like this compound.

Kinase_Inhibitor_Profiling_Workflow Compound_Synthesis Compound Synthesis (this compound) Primary_Screening Primary Screening (Target Kinase - TAK1) Compound_Synthesis->Primary_Screening Kinome-wide_Profiling Kinome-wide Profiling (Broad Kinase Panel) Primary_Screening->Kinome-wide_Profiling Active compounds Dose-Response_Assay Dose-Response Assay (IC50 Determination) Kinome-wide_Profiling->Dose-Response_Assay Identified hits Data_Analysis Data Analysis and Selectivity Assessment Dose-Response_Assay->Data_Analysis Lead_Optimization Lead Optimization or Further Biological Studies Data_Analysis->Lead_Optimization

Caption: Kinase inhibitor selectivity profiling workflow.

References

HS-276 as a safer alternative to less selective kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

The development of kinase inhibitors has marked a significant advancement in the treatment of various diseases, particularly in oncology and inflammatory disorders. However, a persistent challenge with many kinase inhibitors is their lack of selectivity, leading to off-target effects and associated toxicities.[1][2][3] This guide provides a comparative analysis of HS-276, a highly selective and orally bioavailable TAK1 (Transforming growth factor-β-activated kinase 1) inhibitor, against less selective kinase inhibitors, highlighting its potential as a safer and more effective therapeutic agent.[4][5]

The Challenge of Off-Target Effects with Multi-Kinase Inhibitors

Kinase inhibitors are designed to block the activity of specific kinases, which are key regulators of cellular signaling pathways.[1] However, due to the structural similarity within the human kinome, many inhibitors interact with multiple kinases, not just the intended target. These "off-target" interactions can disrupt unrelated signaling pathways, leading to a range of adverse effects, including skin toxicity, immunosuppression, and liver toxicity.[3][6] This lack of specificity can limit the therapeutic window and overall efficacy of a drug.[2]

This compound: A Profile in Selectivity and Potency

This compound was developed as a potent and highly selective inhibitor of TAK1, a critical signaling node in the TNF-α mediated inflammatory pathway that leads to the activation of NF-κβ and the subsequent transcription of inflammatory cytokines.[4][7] Unlike its parent compound, takinib, which suffered from low bioavailability, this compound demonstrates excellent oral bioavailability (>95%) and a favorable safety profile.[4][8]

Table 1: Potency and Selectivity of this compound

Target KinaseK_i_ (nM)IC_50_ (nM)
TAK1 2.5 [5][9]8.25 [9][10]
CLK2-29[9][10]
GCK/HK-33[9][10]
ULK2-63[9][10]
MAP4K5-125[9]
IRAK1-264[9]
NUAK1-270[9]
CSNK1G2-810[9]
CAMKKβ-1-1280[9]
MLK1-5585[9]

Data sourced from multiple studies highlighting the high selectivity of this compound for TAK1.

Comparative Efficacy in Preclinical Models

The high selectivity of this compound translates to potent and targeted efficacy. In preclinical studies, this compound has demonstrated significant inhibition of pro-inflammatory cytokines and marked improvement in disease models.

In Vitro Cytokine Inhibition: In human macrophages stimulated with lipopolysaccharide (LPS), this compound effectively reduced the expression of key inflammatory cytokines in a dose-dependent manner.[4]

Table 2: In Vitro Cytokine Inhibition by this compound

CytokineIC_50_ (nM)
TNF138[4][9]
IL-6201[4][9]
IL-1β234[4][9]

In Vivo Efficacy in a Rheumatoid Arthritis Model: In the collagen-induced arthritis (CIA) mouse model, a well-established model for human rheumatoid arthritis, this compound showed a significant reduction in clinical arthritis scores. When compared to its less bioavailable parent compound, takinib, this compound demonstrated markedly improved disease reduction.[4]

  • This compound (50 mg/kg IP): 85% reduction in mean clinical score.[4]

  • Takinib (50 mg/kg IP): 32% reduction in mean clinical score.[4]

Furthermore, histological analysis of joints from this compound-treated animals revealed reduced inflammatory infiltrates, edema, and bone degeneration.[4]

Safety and Tolerability Profile

A key advantage of this compound is its excellent safety profile, attributed to its high selectivity.

  • High Bioavailability: this compound exhibits over 95% oral bioavailability.[4][8]

  • High Maximum Tolerated Dose (MTD): In mice, the MTD was determined to be greater than 100 mg/kg.[4][7]

  • No Significant Weight Loss or Organ Toxicity: In a 14-day study with daily oral administration at doses up to 100 mg/kg, no significant weight loss or changes in the weight of major organs were observed.[4]

A Phase 1 clinical trial is currently underway to evaluate the safety, tolerability, and pharmacokinetics of TCK-276 (this compound) in patients with rheumatoid arthritis.[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to evaluate this compound.

Kinase Selectivity Profiling: To determine the selectivity of this compound, a comprehensive kinase panel is utilized.[4][12]

  • Assay Principle: The inhibitory effect of this compound is measured against a large panel of purified human kinases. The most common methods involve measuring the inhibition of substrate phosphorylation using radiolabeled ATP ([³²P]- or [³³P]-ATP) or competitive binding assays that determine the dissociation constant (K_d_) of the inhibitor-kinase complex.[13]

  • Procedure:

    • A fixed concentration of this compound (e.g., 10 µM) is incubated with each kinase in the panel.[4]

    • The enzymatic activity of each kinase is measured. Significant inhibition is typically defined as <15% remaining enzymatic activity.[4]

    • For kinases that show significant inhibition, dose-response experiments are performed to determine the IC_50_ value.[4]

In Vitro Cytokine Inhibition Assay: This assay assesses the ability of this compound to inhibit the production of inflammatory cytokines in a cellular context.[4]

  • Cell Line: THP-1 human macrophages are commonly used.[4][10]

  • Procedure:

    • THP-1 cells are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).[10]

    • The macrophages are then stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFNγ) in the presence of varying concentrations of this compound or a vehicle control.[4]

    • After a set incubation period, the levels of secreted cytokines (e.g., TNF, IL-6, IL-1β) in the cell culture supernatant are quantified using methods like ELISA.[4]

    • Dose-response curves are generated to calculate the IC_50_ values for the inhibition of each cytokine.[4]

Collagen-Induced Arthritis (CIA) Mouse Model: This in vivo model is used to evaluate the therapeutic efficacy of anti-arthritic compounds.[4]

  • Induction of Arthritis: DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant to induce an autoimmune response that mimics rheumatoid arthritis.[4]

  • Treatment: Once clinical signs of arthritis appear (around day 21-25), mice are treated with this compound (e.g., 50 mg/kg, intraperitoneally) or a vehicle control.[4]

  • Assessment:

    • The severity of arthritis is monitored and scored based on paw swelling and inflammation.[4]

    • At the end of the study, histological analysis of the joints is performed to assess inflammatory infiltrates, cartilage damage, and bone erosion.[4][10]

Visualizing the Mechanism and Workflow

TAK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 TAK1_complex TAK1/TAB Complex RIP1->TAK1_complex Activates IKK_complex IKK Complex TAK1_complex->IKK_complex Phosphorylates NFkB_IkB NF-κB/IκB Complex IKK_complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates HS276 This compound HS276->TAK1_complex Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Inflammatory Cytokines (TNF, IL-6) DNA->Cytokines Transcription

Caption: TAK1 signaling pathway and the inhibitory action of this compound.

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models cluster_data Data Analysis KinasePanel Kinase Panel Screening (>140 kinases) DoseResponse Dose-Response Assay (Determine IC50) KinasePanel->DoseResponse Identifies initial hits Selectivity Determine Selectivity Profile DoseResponse->Selectivity CytokineInhibition Cytokine Inhibition Assay (e.g., in THP-1 cells) Efficacy Evaluate Therapeutic Efficacy CytokineInhibition->Efficacy TargetEngagement Target Engagement Assays TargetEngagement->Efficacy AnimalModel Disease Model Efficacy (e.g., CIA in mice) AnimalModel->Efficacy ToxSafety Toxicology & Safety Studies (MTD, organ analysis) Safety Assess Safety Profile ToxSafety->Safety Selectivity->CytokineInhibition Guides cellular studies Efficacy->AnimalModel Informs in vivo testing

Caption: Experimental workflow for kinase inhibitor evaluation.

Conclusion: The Promise of Precision

This compound stands out as a promising therapeutic candidate due to its high selectivity for TAK1, potent anti-inflammatory effects, and excellent safety profile in preclinical studies. By minimizing off-target interactions, this compound avoids the toxicities that have hampered the clinical advancement of less selective kinase inhibitors. This makes this compound a compelling example of how precision-targeted therapy can offer a safer and more effective alternative for the treatment of inflammatory diseases like rheumatoid arthritis.[4][7] The ongoing clinical evaluation will be critical in confirming these promising preclinical findings in human patients.[11]

References

Cytokine signature of HS-276 treatment compared to JAK inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Cytokine Signatures: JAK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytokine signatures following treatment with various Janus kinase (JAK) inhibitors. In the absence of publicly available data on HS-276, this document serves as a detailed reference for understanding the impact of JAK inhibition on cytokine signaling, a crucial aspect of their immunomodulatory effects.

The JAK-STAT signaling pathway is a critical regulator of cellular responses to a wide array of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and differentiation.[1][2][3][4] Dysregulation of this pathway is associated with numerous inflammatory and autoimmune diseases.[4][5] JAK inhibitors are a class of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs) that modulate the immune response by interfering with this pathway.[6][7][8]

Mechanism of Action of JAK Inhibitors

JAKs are intracellular tyrosine kinases that associate with the cytoplasmic domains of type I and II cytokine receptors.[8][9] Upon cytokine binding, these receptors undergo a conformational change, leading to the activation of associated JAKs.[8][10] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3][8] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription.[1][2][8]

JAK inhibitors exert their effects by blocking the enzymatic activity of one or more of the four JAK family members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[6][7] This inhibition prevents the phosphorylation and activation of STATs, thereby downregulating the signaling of numerous pro-inflammatory and immunomodulatory cytokines.[6][11] The specific cytokine signature of a given JAK inhibitor depends on its selectivity for different JAK isoforms.[12][13]

Comparative Cytokine Signature of JAK Inhibitors

The following table summarizes the impact of various JAK inhibitors on the signaling of key cytokines. The selectivity of each inhibitor for different JAKs results in a distinct pattern of cytokine modulation.

JAK Inhibitor Primary JAK Targets Key Inhibited Cytokine Pathways Reported Effects on Cytokine Production/Signaling
Tofacitinib JAK1, JAK3 >> JAK2IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, IL-21, IFN-γBroadly inhibits signaling of γc-chain cytokines crucial for lymphocyte development and function, as well as cytokines involved in inflammation.[12][14][15]
Baricitinib JAK1, JAK2IL-6, IL-12, IL-23, GM-CSF, IFN-γPotently inhibits cytokines involved in the differentiation of Th1 and Th17 cells and the activation of various immune cells.[9][12]
Upadacitinib JAK1 > JAK2IL-6, IL-7, IL-21, IFN-γ, GM-CSFDemonstrates a more selective inhibition of JAK1-dependent cytokine signaling.[13]
Filgotinib JAK1IL-6, IFN-γHighly selective for JAK1, leading to a more targeted inhibition of inflammatory cytokine pathways with potentially fewer off-target effects.[16]
Ruxolitinib JAK1, JAK2IL-6, IL-12, IL-23, IFN-γ, GM-CSFEffective in myeloproliferative neoplasms and inflammatory conditions by inhibiting signaling of cytokines that drive hematopoiesis and inflammation.[9][17]
Peficitinib Pan-JAK inhibitorBroad spectrum of cytokinesAs a pan-JAK inhibitor, it blocks the signaling of a wide range of cytokines.[12]

Visualizing the Molecular Pathways and Experimental Processes

To better understand the mechanism of action and the methods used to characterize these inhibitors, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for cytokine profiling.

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation & JAK Phosphorylation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription (e.g., Pro-inflammatory Cytokines) DNA->Gene_Transcription 6. Gene Regulation Experimental_Workflow Experimental Workflow for Cytokine Profiling cluster_cell_culture Cell Culture & Treatment cluster_stimulation Cytokine Stimulation cluster_analysis Analysis cluster_data Data Interpretation Cell_Isolation Isolate Primary Cells (e.g., PBMCs) or use Cell Lines Cell_Plating Plate Cells Cell_Isolation->Cell_Plating Treatment Treat with JAK Inhibitor or Vehicle Control Cell_Plating->Treatment Cytokine_Stim Stimulate with Specific Cytokine (e.g., IL-6, IFN-γ) Treatment->Cytokine_Stim Lysis Cell Lysis Cytokine_Stim->Lysis Phospho_Flow Phospho-Flow Cytometry (pSTAT Analysis) Cytokine_Stim->Phospho_Flow ELISA_Luminex ELISA / Luminex (Cytokine Secretion) Lysis->ELISA_Luminex RNA_Seq RNA Sequencing (Gene Expression) Lysis->RNA_Seq Data_Analysis Data Analysis and Cytokine Signature Profiling Phospho_Flow->Data_Analysis ELISA_Luminex->Data_Analysis RNA_Seq->Data_Analysis

References

HS-276 Demonstrates Potent and Selective In Vitro Inhibition of TAK1 Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of in vitro studies reveals that HS-276 is a highly potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical signaling node in inflammatory pathways. This comparison guide provides a detailed overview of the in vitro potency of this compound in relation to other known TAK1 inhibitors, supported by experimental data and detailed methodologies.

In Vitro Potency Comparison of TAK1 Inhibitors

This compound exhibits low nanomolar inhibitory activity against TAK1. In a biochemical assay, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 8.25 nM and a dissociation constant (Ki) of 2.5 nM.[1][2] In a separate study, the IC50 of this compound was reported to be 2.5 nM.[3] This positions this compound as one of the most potent TAK1 inhibitors identified to date.

For a comparative perspective, the table below summarizes the in vitro potency of this compound alongside other well-characterized TAK1 inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to potential variations in experimental conditions.

InhibitorIC50 (nM)Ki (nM)Assay TypeReference
This compound 8.25 2.5 Biochemical Assay[1][2]
This compound 2.5 -Biochemical Assay[3]
Takinib9.5-Kinase Assay
5Z-7-Oxozeaenol (5ZO)22-Kinase Assay
NG-2581-Kinase Assay
AZ-TAK1<100-Biochemical Assay

Note: The IC50 values for Takinib, 5Z-7-Oxozeaenol, and NG-25 are from a single comparative study. The IC50 for AZ-TAK1 is from a separate study.

Selectivity Profile of this compound

Beyond its high potency, this compound demonstrates remarkable selectivity for TAK1 over other kinases. In a broad kinase panel screening, this compound showed significant inhibition of only a few other kinases at a concentration of 10 µM.[4] The IC50 values for the most significantly inhibited off-target kinases were substantially higher than that for TAK1, indicating a favorable selectivity profile.[1][4][5]

KinaseIC50 (nM)
TAK1 8.25
CLK229
GCK33
ULK263
MAP4K5125
IRAK1264
NUAK270

Experimental Protocols

The in vitro potency of TAK1 inhibitors is commonly determined using biochemical kinase assays such as the LanthaScreen™ TR-FRET Kinase Assay or the ADP-Glo™ Kinase Assay. These assays measure the enzymatic activity of TAK1 in the presence of varying concentrations of the inhibitor to determine the IC50 value.

LanthaScreen™ TR-FRET Kinase Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for measuring kinase activity.

Principle: The assay is based on the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase. A europium-labeled anti-tag antibody binds to the kinase. When the tracer binds to the kinase, it brings the europium donor and the fluorescent acceptor on the tracer into close proximity, resulting in a high FRET signal. A test compound that binds to the ATP-binding site of the kinase will compete with the tracer, leading to a decrease in the FRET signal.

General Protocol:

  • Reagent Preparation: Prepare solutions of the TAK1 enzyme, a fluorescently labeled tracer, a europium-labeled anti-tag antibody, and the test compound (e.g., this compound) at various concentrations.

  • Kinase Reaction: In a microplate, combine the TAK1 enzyme and the test compound.

  • Tracer and Antibody Addition: Add the tracer and the anti-tag antibody to the wells.

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Detection: Measure the FRET signal using a plate reader capable of time-resolved fluorescence measurements.

  • Data Analysis: The IC50 value is determined by plotting the FRET signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

General Protocol:

  • Kinase Reaction: In a microplate, set up the kinase reaction containing the TAK1 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and the test compound at various concentrations. Incubate to allow the kinase reaction to proceed.

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP.

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the light-producing reaction.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Visualization

To visually represent the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

TAK1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor TRAF TRAF proteins TNFR->TRAF IL1R IL-1 Receptor IL1R->TRAF TLR Toll-like Receptor TLR->TRAF TAB TAB2/3 TRAF->TAB TAK1 TAK1 TAB->TAK1 TAK1->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MKKs MKKs TAK1->MKKs NFkB NF-κB IKK_complex->NFkB p38 p38 MKKs->p38 JNK JNK MKKs->JNK Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression p38->Gene_Expression JNK->Gene_Expression

Caption: TAK1 Signaling Pathway and Point of Inhibition by this compound.

Kinase_Inhibitor_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - TAK1 Enzyme - Inhibitor (this compound) - ATP & Substrate Incubation Incubate Enzyme, Inhibitor, ATP, and Substrate Reagents->Incubation Signal Measure Signal (Fluorescence or Luminescence) Incubation->Signal IC50 Calculate IC50 Value Signal->IC50

Caption: General Workflow for In Vitro Kinase Inhibitor Potency Assay.

References

HS-276 Demonstrates High Selectivity for TAK1 Over IRAK4

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison reveals that the inhibitor HS-276 shows significant selectivity for Transforming Growth Factor-β-activated Kinase 1 (TAK1) over Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This guide provides an objective analysis of the experimental data, offering valuable insights for researchers and drug development professionals in the fields of inflammation, immunology, and oncology.

This compound, a potent and orally bioavailable inhibitor, has been developed as a highly selective agent targeting the TAK1 signaling pathway. Due to the high homology within the ATP-binding pockets of TAK1 and IRAK4, a thorough assessment of selectivity is critical. Experimental data demonstrates that this compound effectively inhibits TAK1 at nanomolar concentrations while exhibiting minimal activity against IRAK4, highlighting its potential as a precise therapeutic tool.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound against TAK1 and IRAK4 has been quantified through half-maximal inhibitory concentration (IC50) values. The data clearly illustrates the compound's preferential binding to TAK1.

KinaseIC50 (nM)Ki (nM)
TAK1 8.25[1]2.5[1][2][3]
IRAK4 2500[1]Not Reported

IC50: The half-maximal inhibitory concentration, indicating the concentration of an inhibitor required to reduce the activity of a kinase by 50%. A lower IC50 value denotes higher potency. Ki: The inhibition constant, representing the intrinsic binding affinity of an inhibitor to a kinase. A lower Ki value signifies stronger binding.

Dose-response experiments have confirmed that minimal inhibition of IRAK4 is observed with this compound treatment[4]. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of this compound. The development of this compound was guided by a directed medicinal chemistry approach, leveraging the cocrystal structure of its parent compound, takinib, with TAK1 to optimize for potency and selectivity[2][4].

Signaling Pathways

TAK1 and IRAK4 are key kinases in distinct but related inflammatory signaling pathways. Understanding their roles is essential for appreciating the significance of selective inhibition.

TAK1_Signaling_Pathway TNF_IL1 TNFα / IL-1β Receptor TNFR / IL-1R TNF_IL1->Receptor TRAF TRAF2/5/6 Receptor->TRAF TAK1_complex TAK1 TAB1/2/3 TRAF->TAK1_complex IKK IKK Complex TAK1_complex->IKK MAPK JNK / p38 TAK1_complex->MAPK HS276 This compound HS276->TAK1_complex NFkB NF-κB IKK->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation MAPK->Inflammation

Figure 1. Simplified TAK1 signaling pathway.

TAK1 is a central kinase that integrates signals from various stimuli, including pro-inflammatory cytokines like TNFα and IL-1β, to activate downstream pathways such as NF-κB and MAPKs (JNK and p38)[5][6]. These pathways are critical for the expression of inflammatory genes[5].

IRAK4_Signaling_Pathway TLR_Ligand TLR Ligand (e.g., LPS) TLR Toll-like Receptor (TLR) TLR_Ligand->TLR MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 Downstream Downstream Signaling (NF-κB, MAPKs) TRAF6->Downstream Inflammation Inflammatory Gene Expression Downstream->Inflammation HS276 This compound HS276->IRAK4 Kinase_Assay_Workflow Start Start: Kinase, Substrate, ATP, Inhibitor Incubation Incubation Start->Incubation Separation Separation of Phosphorylated Substrate Incubation->Separation Detection Detection of Phosphorylation Separation->Detection Analysis Data Analysis (IC50 determination) Detection->Analysis

References

A Preclinical Comparative Analysis of HS-276 Against Standard-of-Care Therapeutics for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel, orally bioavailable TAK1 inhibitor, HS-276, with established standard-of-care therapeutics for rheumatoid arthritis (RA), including the TNF inhibitor adalimumab and the JAK inhibitor tofacitinib. The following sections present supporting preclinical data, detailed experimental methodologies, and visualizations of the underlying signaling pathways to facilitate a comprehensive evaluation of this compound's potential as a next-generation RA therapy.

Mechanism of Action at a Glance

This compound distinguishes itself through its targeted inhibition of Transforming Growth Factor-β-activated Kinase 1 (TAK1), a critical node in the inflammatory signaling cascade.[1][2] Unlike broader-acting agents, this specific mechanism offers the potential for a more focused immunomodulatory effect. In contrast, standard-of-care biologics like adalimumab neutralize Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[3] Tofacitinib, an oral small molecule, acts by inhibiting Janus Kinases (JAKs), thereby interfering with the signaling of a range of cytokines involved in the pathogenesis of RA.[4]

In Vitro Potency and Selectivity

This compound demonstrates high potency as a TAK1 inhibitor with a Ki of 2.5 nM.[1][2] Preclinical studies have highlighted its selectivity for TAK1 over other kinases, suggesting a favorable safety profile.[5]

CompoundTarget(s)IC50 (nM)Key Inhibited Cytokines
This compound TAK12.5 (Ki)TNF, IL-6, IL-1β
Adalimumab TNF-αN/A (neutralizing antibody)TNF-α mediated signaling
Tofacitinib JAK1, JAK3 > JAK2Varies by cytokine pathwayIL-2, IL-4, IL-6, IL-7, IL-9, IL-15, IL-21, IFN-γ

Table 1: In Vitro Characteristics of this compound and Comparator Drugs.

Preclinical Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model

The collagen-induced arthritis (CIA) mouse model is a widely used preclinical model that shares many pathological features with human RA. This compound and standard-of-care therapeutics have demonstrated efficacy in this model, leading to reductions in clinical signs of arthritis.

TherapeuticDosing Regimen (in CIA model)Reduction in Arthritis ScoreReduction in Paw SwellingEffect on Cytokine Levels
This compound 50 mg/kg, oral, daily~35-36% reduction in clinical score[5]Significant attenuationSignificant inhibition of TNF-mediated cytokines[1][2]
Adalimumab 1 mg/kg, subcutaneousSignificant alleviation of arthritis severity[3]Significant reductionLower levels of TNF-α[3]
Etanercept 10 mg/kg, subcutaneous, twice weeklySignificant reduction in clinical score[6]Reduced by 25-50%[6]Reduced levels of IL-1β in serum and multiple cytokines in paw tissue[6]
Tofacitinib 30 mg/kg/day, oralSignificant reduction in clinical score and paw swelling[4]Significantly prevented increase in paw thickness[7]Dose-dependent inhibition of IL-1β and IL-18[4]

Table 2: Comparative Efficacy in the Collagen-Induced Arthritis (CIA) Mouse Model.

Signaling Pathways

The following diagrams illustrate the distinct signaling pathways targeted by this compound, TNF inhibitors, and JAK inhibitors.

TAK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TNF-α TNF-α TNFR TNFR TNF-α->TNFR IL-1 IL-1 IL-1R IL-1R IL-1->IL-1R TRAF2/6 TRAF2/6 TNFR->TRAF2/6 IL-1R->TRAF2/6 TAK1 TAK1 TRAF2/6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MAPKs JNK/p38 TAK1->MAPKs This compound This compound This compound->TAK1 NF-κB NF-κB IKK Complex->NF-κB AP-1 AP-1 MAPKs->AP-1 Inflammatory Cytokines Pro-inflammatory Cytokine Genes NF-κB->Inflammatory Cytokines AP-1->Inflammatory Cytokines

Caption: this compound inhibits the TAK1 signaling pathway.

TNF_Inhibitor_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TNF-α TNF-α TNFR TNFR TNF-α->TNFR Adalimumab Adalimumab Adalimumab->TNF-α Signaling Cascade Downstream Signaling (NF-κB, MAPKs) TNFR->Signaling Cascade Inflammatory Response Pro-inflammatory Gene Expression Signaling Cascade->Inflammatory Response

Caption: TNF inhibitors block TNF-α signaling.

JAK_Inhibitor_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytokine Cytokines (e.g., IL-6) Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT STAT JAK->STAT phosphorylates Tofacitinib Tofacitinib Tofacitinib->JAK STAT Dimer STAT Dimer STAT->STAT Dimer Gene Transcription Gene Transcription STAT Dimer->Gene Transcription

Caption: JAK inhibitors block the JAK-STAT pathway.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

This protocol outlines the induction and assessment of CIA in mice, a standard model for evaluating anti-arthritic therapies.

CIA_Workflow Start Start Immunization Day 0: Primary Immunization (Bovine Type II Collagen in CFA) Start->Immunization Boost Day 21: Booster Immunization (Bovine Type II Collagen in IFA) Immunization->Boost Onset Day 26-35: Onset of Arthritis Boost->Onset Treatment Initiate Therapeutic Dosing Onset->Treatment Monitoring Monitor Arthritis Score and Paw Swelling Treatment->Monitoring Endpoint Day 42-49: Endpoint Analysis (Histology, Cytokine Profiling) Monitoring->Endpoint End End Endpoint->End

Caption: Experimental workflow for the CIA mouse model.

Detailed Methodology:

  • Animals: DBA/1 mice, 8-10 weeks old, are typically used due to their susceptibility to CIA.

  • Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

  • Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.

  • Arthritis Assessment: Following the booster, mice are monitored daily for the onset and severity of arthritis. Clinical scoring is performed based on erythema and swelling of the paws on a scale of 0-4 per paw, for a maximum score of 16 per mouse. Paw thickness is measured using calipers.

  • Therapeutic Intervention: Treatment with this compound, adalimumab, etanercept, tofacitinib, or vehicle control is initiated at the onset of arthritis and continued for a specified duration.

  • Endpoint Analysis: At the termination of the study, paws are collected for histological analysis of inflammation, pannus formation, and bone erosion. Serum and tissue samples may be collected for cytokine profiling.

In Vitro Cytokine Inhibition Assay

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in macrophages.

Cytokine_Inhibition_Workflow Start Start Cell_Culture Culture Macrophages (e.g., THP-1 or primary macrophages) Start->Cell_Culture Pre-treatment Pre-treat cells with test compounds (this compound or comparators) Cell_Culture->Pre-treatment Stimulation Stimulate with Lipopolysaccharide (LPS) Pre-treatment->Stimulation Incubation Incubate for a defined period Stimulation->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection Cytokine_Measurement Measure cytokine levels (e.g., ELISA) Supernatant_Collection->Cytokine_Measurement End End Cytokine_Measurement->End

Caption: Workflow for in vitro cytokine inhibition assay.

Detailed Methodology:

  • Cell Culture: Human monocytic THP-1 cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA). Alternatively, primary human or murine macrophages can be used.

  • Pre-treatment: Differentiated macrophages are pre-incubated with various concentrations of this compound, adalimumab, tofacitinib, or vehicle control for 1-2 hours.

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and cytokine production.

  • Incubation: The cells are incubated for a further 18-24 hours.

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each compound on cytokine production is calculated.

Conclusion

This compound, as a selective, orally bioavailable TAK1 inhibitor, presents a promising and differentiated therapeutic approach for rheumatoid arthritis. Its targeted mechanism of action, potent in vitro activity, and preclinical efficacy in the CIA mouse model position it as a compelling alternative to current standard-of-care therapies. The data presented in this guide suggests that this compound warrants further investigation in clinical settings to fully elucidate its therapeutic potential for patients with RA.

References

Safety Operating Guide

Proper Disposal of HS-276: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the proper disposal procedures for the research chemical HS-276 (CAS Number: 2767422-72-8). Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This information is intended for researchers, scientists, and drug development professionals who handle this compound.

This compound is a potent and selective TAK1 inhibitor used in preclinical research.[1] While some supplier safety data sheets (SDS) may indicate that small quantities can be disposed of as household waste, it is imperative for laboratory personnel to follow best practices for chemical waste management due to the compound's biological activity and the potential for unknown hazards.[2] All chemicals, including those not officially classified as hazardous, should be handled with caution.[2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. In case of a spill, absorb the material with an inert substance and collect it in a sealed container for disposal as chemical waste.

Step-by-Step Disposal Procedures

The recommended procedure for the disposal of this compound and its associated waste is to treat it as chemical waste. This conservative approach ensures the safety of all personnel and the protection of the environment.

1. Waste Segregation and Collection:

  • Solid this compound Waste: Collect any unused or waste this compound powder in a clearly labeled, sealed container. The container should be compatible with the chemical and properly marked as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's and local regulations.

  • Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated, sealed waste container.

  • Solutions of this compound: Given its sparse solubility in DMSO, any solutions containing this compound should be collected in a labeled, sealed container designated for liquid chemical waste. Do not dispose of this compound solutions down the drain.

2. Container Labeling:

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste" or "Chemical Waste"

  • The full chemical name: this compound

  • The CAS Number: 2767422-72-8

  • The primary hazards associated with the compound (if known)

  • The date the waste was first added to the container

3. Storage of Chemical Waste:

Store the sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible chemicals.

4. Disposal of Empty Containers:

Empty containers that once held this compound should be managed according to your institution's guidelines. For containers that held a solid, ensure all powder has been removed. For containers that held a solution, they may need to be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as liquid chemical waste.

5. Arranging for Professional Disposal:

Do not dispose of this compound with general laboratory or household trash. Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the collected waste.

Quantitative Data Summary

PropertyValueReference
CAS Number2767422-72-8[1]
Molecular FormulaC₂₄H₂₉N₅O₂[1]
FormulationA solid[1]
SolubilitySparingly soluble in DMSO[1]

Disposal Workflow Diagram

The following diagram illustrates the recommended workflow for the proper disposal of this compound.

HS276_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Waste Management A Generation of this compound Waste (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Segregate Waste into Labeled, Sealed Containers B->C D Store Waste in Designated Satellite Accumulation Area C->D E Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor D->E Request for Disposal F Schedule Waste Pickup E->F G Proper Disposal by Licensed Contractor F->G

Caption: this compound Disposal Workflow.

References

Navigating the Safe Handling of HS-276: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the novel TAK1 inhibitor HS-276, a thorough understanding of its handling, safety, and disposal is paramount. While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, this guide consolidates essential information from supplier data and relevant research to provide immediate, practical guidance for laboratory operations. It is critical to note that this compound is intended for research use only and is not for human or veterinary use.[1]

Essential Safety and Handling Precautions

Given the absence of a specific SDS, this compound should be handled with the universal precautions applied to all research chemicals of unknown toxicity. The following personal protective equipment (PPE) and handling procedures are recommended to minimize exposure and ensure a safe laboratory environment.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A standard laboratory coat.
Respiratory Use in a well-ventilated area. A fume hood is recommended for procedures that may generate dust or aerosols.

General Handling and Storage:

This compound is a solid powder that is shipped at ambient temperature.[1] For long-term storage, a temperature of -20°C is recommended to maintain stability.[2] When preparing solutions, it is crucial to work in a designated area, preferably within a chemical fume hood, to avoid inhalation of the powder.

Operational Plans: From Receipt to Disposal

A clear operational plan is vital for the safe management of this compound within the laboratory.

Receiving and Storage:

Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and dark place.[1] For short-term storage (days to weeks), 0 - 4°C is acceptable, while long-term storage (months to years) requires -20°C.[1]

Preparation of Stock Solutions:

This compound is sparingly soluble in DMSO.[2] When preparing stock solutions, it is important to use appropriate solvents and follow established laboratory protocols for dissolving compounds. To avoid repeated freeze-thaw cycles that could affect the compound's stability, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3] Prepared stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[3]

Disposal Plan:

As with any research chemical, the disposal of this compound and any contaminated materials must comply with local, state, and federal regulations. Unused this compound and any solutions should be treated as chemical waste. All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, sealed waste container for proper disposal by the institution's environmental health and safety office.

Experimental Protocols and Data

This compound is a potent and highly selective inhibitor of TGF-β-activated kinase 1 (TAK1), a key signaling protein in the TNF-mediated inflammatory pathway.[4]

In Vitro Inhibition Data:

Kinase TargetIC₅₀ (nM)
TAK18.25
CLK229
GCK33
ULK263
MAP4K5125
IRAK1264
NUAK270
CSNK1G2810
CAMKKβ-11280
MLK15585

Data sourced from MedchemExpress.[3]

In Vivo Experimental Protocol: Collagen-Induced Arthritis (CIA) Mouse Model

A key study demonstrating the efficacy of this compound utilized a collagen-induced arthritis (CIA) mouse model.[5]

Methodology:

  • Induction of Arthritis: DBA/1 mice were induced with CIA.

  • Treatment Initiation: Treatment with this compound or a vehicle control began on day 21 post-induction.

  • Dosing Regimen:

    • Days 21-26: Daily intraperitoneal (IP) injection of 50 mg/kg this compound.

    • Days 27-36: Intraperitoneal (IP) injection of 50 mg/kg this compound every other day.

  • Monitoring: Clinical arthritis scores and disease incidence were monitored throughout the study.

Results: The study found that treatment with this compound significantly delayed the onset of arthritis and reduced the severity of the disease compared to the vehicle control group.[5]

Visualizing the Mechanism of Action

To understand the role of this compound in the context of inflammatory signaling, the following diagram illustrates the TNF-α signaling pathway and the point of intervention by this compound.

TAK1_Inhibition_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 TAK1 TAK1 TRAF2->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Activates NFkB NF-κB IKK_complex->NFkB Activates Inflammatory_Cytokines Inflammatory Cytokines (e.g., IL-6, IL-1β) NFkB->Inflammatory_Cytokines Promotes Transcription HS276 This compound HS276->TAK1 Inhibits

Caption: Inhibition of the TAK1 signaling pathway by this compound.

This guide provides a foundational framework for the safe and effective use of this compound in a research setting. By adhering to these guidelines and maintaining a culture of safety, laboratories can continue to explore the therapeutic potential of this promising compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。